molecular formula C33H40O9 B10831659 Euphorbia factor L7b

Euphorbia factor L7b

Cat. No.: B10831659
M. Wt: 580.7 g/mol
InChI Key: ARUXHDLPKVRONO-UHFFFAOYSA-N
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Description

Euphorbia factor L7b is a useful research compound. Its molecular formula is C33H40O9 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUXHDLPKVRONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Euphorbia Factor L7b: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a naturally occurring diterpenoid belonging to the lathyrane class of compounds. These complex molecules, isolated from plants of the Euphorbia genus, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, origin, and foundational characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.

Discovery and Origin

This compound was first isolated and characterized in 1984 by Adolf and Hecker from the caper spurge, Euphorbia lathyris L.[1]. This plant has a long history in traditional medicine, and its chemical constituents have been the subject of extensive phytochemical investigation. The "L" in "Euphorbia factor L" designates lathyrane-type diterpenoids isolated from this particular species.

The seminal work by Adolf and Hecker involved the systematic fractionation of extracts from E. lathyris to isolate and identify a series of these diterpenoid esters. This compound was elucidated as (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene, with the molecular formula C₃₃H₄₀O₉. Its chemical structure is presented below.

Chemical Structure of this compound Systematic Name: (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene CAS Number: 93550-95-9 Molecular Formula: C₃₃H₄₀O₉ Molecular Weight: 580.67 g/mol

Experimental Protocols

General Isolation and Purification Workflow

G start Dried and Powdered Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (reflux) start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H2O and Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->partitioning pet_ether Petroleum Ether Fraction (contains lathyrane diterpenoids) partitioning->pet_ether column_chroma Silica (B1680970) Gel Column Chromatography (gradient elution, e.g., petroleum ether-acetone) pet_ether->column_chroma sephadex Sephadex LH-20 Column Chromatography (e.g., CHCl3-MeOH) column_chroma->sephadex prep_tlc Preparative Thin-Layer Chromatography (TLC) sephadex->prep_tlc hplc High-Performance Liquid Chromatography (HPLC) prep_tlc->hplc final_product Isolated this compound hplc->final_product

Caption: Generalized workflow for the isolation of lathyrane diterpenoids.

Detailed Steps:

  • Extraction: Powdered seeds of Euphorbia lathyris are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, under reflux conditions. This is usually repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The lathyrane diterpenoids, being relatively nonpolar, are typically enriched in the petroleum ether fraction.

  • Chromatographic Separation: The petroleum ether fraction is then subjected to a series of chromatographic techniques for the separation of individual compounds. This multi-step process often involves:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of petroleum ether and acetone, to separate compounds based on their polarity.

    • Sephadex LH-20 Chromatography: Further purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column, with a solvent system like chloroform-methanol.

    • Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is typically accomplished using preparative TLC and/or semi-preparative HPLC.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic methods, which is standard practice for the characterization of novel natural products.

G compound Purified this compound ms Mass Spectrometry (MS) - Determine molecular weight and formula compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton - 2D NMR (COSY, HMQC, HMBC) for connectivity compound->nmr ir Infrared (IR) Spectroscopy - Identify functional groups (e.g., C=O, O-H) compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy - Detect chromophores compound->uv elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation uv->elucidation

Caption: Spectroscopic methods for structure elucidation.

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition, leading to the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between atoms and thus the overall structure of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and any chromophores.

Quantitative Data

While specific quantitative data for this compound from its original discovery is not widely available, data for other closely related lathyrane diterpenoids isolated from Euphorbia lathyris can provide a valuable comparative context for researchers.

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineIC₅₀ (µM)Reference
Euphorbia factor L1KB30.83 ± 2.93[2]
KBv20028.11 ± 3.08[2]
MCF-739.47 ± 4.03[2]
MCF-7/ADR42.69 ± 4.27[2]
Euphorbia factor L2A54936.82[3]
Euphorbia factor L3A54934.04 ± 3.99[4]
Euphorbia factor L28786-09.43[5]
HepG213.22[5]

Note: The absence of data for this compound in this table highlights the need for further biological evaluation of this specific compound.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other lathyrane diterpenoids, such as Euphorbia factor L3, suggest that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway. This pathway is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which then activates the caspase cascade, leading to programmed cell death.

Hypothetical Signaling Pathway for Lathyrane Diterpenoid-Induced Apoptosis

G lathyrane Lathyrane Diterpenoid (e.g., this compound) mitochondrion Mitochondrion lathyrane->mitochondrion induces stress cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis.

Conclusion

This compound is a distinct lathyrane diterpenoid originating from Euphorbia lathyris. While its initial discovery and structural elucidation are documented, there is a notable gap in the publicly available, detailed experimental data and specific biological activity profile for this particular compound. The established protocols for the isolation of related compounds and the known biological activities of the lathyrane class provide a solid foundation for future research. Further investigation into the cytotoxic effects and the specific molecular targets and signaling pathways of this compound is warranted and could reveal novel therapeutic potentials.

References

A Technical Guide to the Biological Activity Screening of Euphorbia factor L7b and Related Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Euphorbia factor L7b, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. Due to the limited specific data available for this compound, this guide also incorporates detailed information on the well-studied, structurally similar lathyrane diterpenoids, including Euphorbia factors L1, L2, and L3. This comparative approach offers valuable insights into the potential therapeutic applications of this class of compounds.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a significant class of natural products predominantly found in the Euphorbia genus. These compounds are characterized by a unique tricyclic carbon skeleton and have garnered considerable interest in the scientific community for their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, and multidrug resistance reversal properties, making them promising candidates for drug discovery and development.

Biological Activity of this compound

Current research on this compound has primarily focused on its anti-inflammatory potential. The available quantitative data is summarized below.

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Anti-inflammatory Activity of this compound

CompoundBiological ActivityAssay SystemIC50 (µM)
This compoundNitric Oxide InhibitionLPS-induced RAW 264.7 macrophages23.9

Biological Activities of Related Lathyrane Diterpenoids

To provide a broader context for the potential of this compound, this section details the biological activities of other closely related lathyrane diterpenoids.

Anti-inflammatory Activity

Several lathyrane diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Lathyrane Diterpenoids

CompoundBiological ActivityAssay SystemIC50 (µM)
Euphorbia factor L1Nitric Oxide InhibitionLPS-induced RAW 264.7 macrophages9.90 ± 1.40
Euphorbia factor L3Nitric Oxide InhibitionLPS-induced RAW 264.7 macrophages8.06 ± 1.40
LathyrolNitric Oxide InhibitionLPS-induced RAW 264.7 macrophages11.10 ± 1.14
Cytotoxic Activity

Lathyrane diterpenoids have shown potent cytotoxic effects against a range of human cancer cell lines, suggesting their potential as anticancer agents.

Table 3: Cytotoxic Activity of Selected Lathyrane Diterpenoids

CompoundCell LineCell TypeIC50 (µM)
Euphorbia factor L2A549Human Lung CarcinomaPotent activity reported
Euphorbia factor L3A549Human Lung Carcinoma34.04 ± 3.99[1]
Euphorbia factor L12C6Rat Glioma12.4
Euphorbia factor L12MCF-7Human Breast Adenocarcinoma25.3
Euphorbia factor L17C6Rat Glioma36.2
Euphorbia factor L17MCF-7Human Breast Adenocarcinoma21.5

Mechanisms of Action

The biological activities of lathyrane diterpenoids are underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Lathyrane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes induces NO NO Production ProInflammatory_Genes->NO L7b This compound (and related compounds) L7b->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
Cytotoxic Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

The anticancer activity of lathyrane diterpenoids, such as Euphorbia factor L3, is mediated through the induction of apoptosis via the intrinsic or mitochondrial pathway.[1] These compounds can induce a loss of mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events Lathyrane Lathyrane Diterpenoids (e.g., Euphorbia factor L3) Mito Mitochondrion Lathyrane->Mito induces MMP Loss of ΔΨm Mito->MMP CytC_cyto Cytochrome c (Cytosolic) MMP->CytC_cyto release Apaf1 Apaf-1 CytC_cyto->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 activates Casp9_a Activated Caspase-9 Casp9->Casp9_a Casp3 Pro-caspase-3 Casp9_a->Casp3 activates Casp3_a Activated Caspase-3 Casp3->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis leads to

Caption: Mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay

This assay is used to determine the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

NO_Inhibition_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Add Griess reagent supernatant->griess read Measure absorbance at 540 nm griess->read analyze Calculate % inhibition and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by a compound.

  • Cell Culture and Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Conclusion

This compound and related lathyrane diterpenoids represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. While specific data for this compound is still emerging, the extensive research on structurally similar compounds provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Whitepaper: Euphorbia lathyris as a Source of the Diterpenoid Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris, commonly known as caper spurge, has a long history in folk medicine for treating various ailments, including skin conditions and cancer.[1][2][3] The plant's latex and seeds are rich sources of bioactive macrocyclic diterpenoids, broadly classified as lathyrane and ingenane (B1209409) types.[4][5] These compounds, often referred to as "Euphorbia factors," have garnered significant scientific interest for their potent biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Among these is Euphorbia factor L7b, a lathyrane-type diterpenoid. This technical guide provides a comprehensive overview of E. lathyris as a source of this compound, detailing its chemical profile, established protocols for extraction and isolation, analytical quantification methods, and the well-characterized biological mechanism of action of related compounds that serve as a model for its potential activity.

Introduction to Euphorbia lathyris and its Bioactive Diterpenoids

Euphorbia lathyris is a biennial plant native to Asia and naturalized in many other regions. Traditionally, its seeds and latex have been used as purgatives and topical treatments for warts and corns. The plant's bioactivity is primarily attributed to a diverse group of diterpenoid esters found in its seed oil. These compounds are categorized based on their core carbon skeleton, with the most prominent types being lathyrane and ingenane.

The ingenane derivative, ingenol (B1671944) mebutate (ingenol-3-angelate), isolated from the related Euphorbia peplus, is an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of this compound class. The lathyrane-type diterpenoids from E. lathyris, known as Euphorbia factors L1-L34, have demonstrated significant cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance. This compound is a specific lathyrane diterpenoid within this family.

Chemical Profile of this compound

This compound is a complex diterpenoid ester. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene
CAS Number 93550-95-9
Molecular Formula C₃₃H₄₀O₉
Molecular Weight 580.67 g/mol
Compound Type Lathyrane Diterpenoid
Storage Conditions 2-8°C

Extraction and Isolation from Euphorbia lathyris Seeds

The isolation of lathyrane diterpenoids like this compound from E. lathyris seeds involves a multi-step process of extraction, solvent partitioning, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating Euphorbia factors from this source.

Experimental Workflow for Isolation

G cluster_0 Step 1: Extraction cluster_1 Step 2: Solvent Partitioning cluster_2 Step 3: Chromatographic Purification A Dried, powdered seeds of E. lathyris B Reflux with 95% Ethanol (B145695) (3x) A->B C Concentrate ethanolic extract under vacuum B->C D Suspend concentrate in H₂O C->D E Partition with Petroleum Ether D->E F Collect Petroleum Ether Fraction (Rich in diterpenoids) E->F G Apply fraction to Silica (B1680970) Gel Column F->G H Elute with Petroleum Ether/Acetone gradient G->H I Pool active fractions H->I J Further purify on Sephadex LH-20 Column (CHCl₃/MeOH) I->J K Isolate Pure this compound J->K

Caption: General workflow for the extraction and isolation of Euphorbia factors.
Detailed Experimental Protocol

  • Plant Material Preparation : Mature seeds of Euphorbia lathyris are dried and ground into a fine powder.

  • Ethanolic Extraction : The powdered seeds (e.g., 4 kg) are subjected to reflux with 95% ethanol three times, for three hours each time. The ethanolic extracts are then combined.

  • Concentration and Partitioning : The solvent is removed from the combined extracts under reduced pressure to yield a concentrate. This concentrate is suspended in water and partitioned successively with petroleum ether. The petroleum ether fraction, which contains the less polar diterpenoids, is collected for further purification.

  • Column Chromatography : The petroleum ether extract is subjected to a series of chromatographic separations.

    • Silica Gel Chromatography : The extract is first separated on a silica gel column, eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored (e.g., by TLC) to identify those containing the target compounds.

    • Sephadex LH-20 Chromatography : Fractions rich in the desired compounds are pooled and further purified using a Sephadex LH-20 column with a chloroform/methanol mobile phase.

  • Final Purification : If necessary, preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to achieve the final purification of this compound.

Quantification and Yield

Accurate quantification of ingenol esters and related diterpenoids is crucial for standardizing extracts and for pharmacological studies.

Analytical Methodology: UHPLC-MS/MS

A validated method for quantifying the parent compound ingenol in Euphorbia species utilizes ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). This approach offers high sensitivity and selectivity.

  • Sample Preparation : Plant extracts undergo methanolysis to convert the various ingenol esters into the core ingenol alcohol. This is followed by solid-phase extraction (SPE) for purification.

  • Internal Standard : An isotope-labeled analogue (e.g., ¹⁸O-labelled ingenol) is used as an internal standard to ensure accuracy.

  • Instrumentation : Analysis is performed on a UHPLC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation with a mobile phase consisting of an aqueous solution with formic acid and acetonitrile.

  • Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for precise detection and quantification of the target analyte and the internal standard.

Expected Yields

While specific yield data for this compound is not widely published, data from related compounds in E. lathyris provide a valuable reference. The seeds are a known industrial source for ingenol mebutate, which is derived from ingenol-based Euphorbia factors. The yield of the core ingenol from E. lathyris seeds is approximately 100 mg/kg. The total diterpenoid ester fraction can account for about 3-5% of the seed oil.

Compound/FractionSourceYieldReference
Total Diterpenoid Esters E. lathyris seed oil~3-5% of oil
Ingenol (from esters) E. lathyris seeds~100 mg/kg
Euphorbia factor L1 E. lathyris seeds1120 mg from 4 kg
Euphorbia factor L3 E. lathyris seeds1100 mg from 4 kg

Biological Activity and Mechanism of Action

Specific bioactivity studies on this compound are limited. However, the mechanism of action for structurally similar ingenane and lathyrane diterpenoids is well-documented, providing a strong predictive model for its function.

Primary Cellular Target: Protein Kinase C (PKC)

Ingenol esters, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC) isoforms. These compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. The binding affinity of the parent compound ingenol to PKC is reported with a Ki of 30 µM.

Downstream Signaling and Cellular Effects

Activation of PKC initiates a cascade of downstream signaling events that lead to profound cellular changes.

  • PKC/MEK/ERK Pathway : Studies on ingenol mebutate in keratinocytes have shown that its cell-death-inducing effects are mediated through the PKCδ/MEK/ERK signaling pathway.

  • Induction of Cell Death : The primary mechanism of action involves inducing rapid cell death via primary necrosis. This is characterized by the disruption of the plasma membrane and mitochondrial swelling.

  • Apoptosis : In some cancer cell lines, related compounds like Euphorbia factor L3 have been shown to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c.

  • Immune Response : In a therapeutic context, the initial necrosis releases pro-inflammatory cytokines, leading to the recruitment of immune cells like neutrophils. This secondary inflammatory response helps clear remaining aberrant cells.

Signaling Pathway Diagram

G Predicted Signaling Pathway for this compound L7b This compound (or related Diterpenoid) PKC Protein Kinase C (PKCδ) L7b->PKC Activates MEK MEK PKC->MEK Phosphorylates CellDeath Primary Necrosis (Membrane Disruption) PKC->CellDeath Induces Apoptosis Apoptosis (Mitochondrial Pathway) PKC->Apoptosis Induces ERK ERK MEK->ERK Phosphorylates GeneExp Gene Expression Changes (e.g., IL1R2, IL13RA2) ERK->GeneExp Regulates Inflammation Inflammatory Response (Neutrophil Infiltration) CellDeath->Inflammation Triggers GeneExp->CellDeath

Caption: PKC-mediated signaling cascade initiated by ingenol and lathyrane diterpenoids.
Cytotoxicity Data of Related Euphorbia Factors

To provide context for the potential potency of L7b, the cytotoxic activities of other lathyrane diterpenoids isolated from E. lathyris are presented below.

CompoundCell LineIC₅₀ (µM)Reference
Euphorbia factor L3 A549 (Lung)34.04
Euphorbia factor L9 A549 (Lung)> 40
Euphorbia factor L9 MDA-MB-231 (Breast)16.1
Euphorbia factor L9 KB (Nasopharyngeal)10.2
Euphorbia factor L9 MCF-7 (Breast)22.3

Toxicology and Safety Considerations

All parts of Euphorbia lathyris, particularly the milky latex, are toxic. Direct contact with the sap can cause severe skin and eye irritation, including keratoconjunctivitis and periorbital dermatitis. Ingestion can lead to significant gastrointestinal distress. The toxicity is attributed to the complex mixture of diterpenoid esters. Therefore, appropriate personal protective equipment (gloves, eye protection) is mandatory when handling the plant material and its extracts.

Conclusion and Future Directions

Euphorbia lathyris is a proven and valuable source of complex, bioactive diterpenoids. While research has heavily focused on ingenol derivatives, the lathyrane-type compounds, including this compound, represent a promising area for further investigation. Based on the well-established mechanism of action of related molecules, it is highly probable that this compound functions as a potent modulator of the Protein Kinase C signaling pathway.

Future research should prioritize:

  • Optimizing Isolation : Developing scaled-up, efficient purification protocols specifically for this compound.

  • Biological Characterization : Conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic and immunomodulatory effects of pure this compound.

  • Mechanism Elucidation : Confirming its interaction with PKC isoforms and delineating the specific downstream cellular consequences.

  • Structure-Activity Relationship (SAR) : Investigating how the unique ester substitutions on the lathyrane skeleton of L7b contribute to its biological activity compared to other Euphorbia factors.

This focused research will be critical for unlocking the full therapeutic potential of this compound and other related compounds derived from Euphorbia lathyris.

References

Spectroscopic and Methodological Insights into Lathyrane Diterpenoids: The Case of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Euphorbia Factor L7b

This compound is a member of the lathyrane class of diterpenoids, a group of complex natural products isolated from plants of the Euphorbia genus. These compounds are characterized by a unique tricyclic carbon skeleton and have garnered significant interest for their diverse biological activities.

Known Information for this compound:

IdentifierValue
Chemical Name (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene
CAS Number 93550-95-9
Reported Biological Activity Anti-inflammatory

Due to the absence of specific published NMR and MS data for this compound, the following sections will provide representative spectroscopic data from a well-characterized lathyrane diterpenoid, Euphorbia factor L3, along with a generalized experimental protocol for the isolation and characterization of these compounds from Euphorbia species.

Representative Spectroscopic Data: Euphorbia Factor L3

To provide a practical reference for researchers, the ¹H and ¹³C NMR data for Euphorbia factor L3, a structurally similar lathyrane diterpenoid, are presented below. These data are illustrative of the types of spectral features characteristic of this compound class.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Euphorbia factor L3

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
140.12.25 (m), 1.65 (m)
229.71.90 (m)
376.95.60 (d, J = 9.2)
4135.2-
572.95.45 (s)
6129.85.95 (d, J = 10.8)
7138.85.80 (d, J = 10.8)
842.12.50 (m)
935.21.80 (m)
1028.11.75 (m), 1.55 (m)
1138.22.10 (m)
12130.55.30 (t, J = 7.2)
13134.5-
14202.1-
1582.15.70 (d, J = 9.6)
1622.11.15 (s)
1729.81.25 (s)
1816.51.05 (d, J = 6.8)
1915.81.70 (s)
2062.34.20 (d, J = 12.4), 4.10 (d, J = 12.4)
Bz-1'130.1-
Bz-2', 6'129.88.05 (d, J = 7.6)
Bz-3', 5'128.57.45 (t, J = 7.6)
Bz-4'133.17.55 (t, J = 7.6)
5-OAc170.2-
5-OAc21.12.05 (s)
15-OAc170.1-
15-OAc21.22.15 (s)

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and structural elucidation of lathyrane diterpenoids from the seeds of Euphorbia lathyris, based on established methodologies.

Extraction and Isolation
  • Plant Material : Dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Extraction : The powdered seeds are subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

  • Chromatographic Separation : The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel using a gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate).

  • Purification : Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.

Structure Elucidation
  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon frameworks of the molecule.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to assign the complete structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule.

  • X-ray Crystallography : If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.

Visualized Workflow

The general workflow for the isolation and characterization of lathyrane diterpenoids can be visualized as follows:

Isolation_Workflow cluster_elucidation Structure Elucidation start Dried Euphorbia Seeds extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel fractions Collected Fractions silica_gel->fractions purification Further Purification (Prep-TLC, HPLC) fractions->purification pure_compound Pure Lathyrane Diterpenoid purification->pure_compound ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr xray X-ray Crystallography (optional) pure_compound->xray final_structure Final Structure ms->final_structure nmr->final_structure xray->final_structure

The Lathyrane Diterpenoid Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lathyrane diterpenoids, a class of structurally complex natural products primarily found in the Euphorbiaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multi-drug resistance reversal properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lathyrane diterpenoids, detailing the key enzymatic steps, relevant experimental protocols, and quantitative data to support researchers in the fields of natural product chemistry, metabolic engineering, and drug development.

Core Biosynthesis Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The pathway to the core lathyrane skeleton involves a series of enzymatic reactions, including cyclization and subsequent oxidative modifications.

The initial committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624).[1][2][3] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Following the formation of the casbene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).

Specifically, in Euphorbia lathyris, two key CYPs, CYP71D445 and CYP726A27 , have been identified to catalyze the regio-specific oxidation of casbene.[3][4] CYP71D445 is responsible for the 9-oxidation of casbene, while CYP726A27 catalyzes the 5-oxidation. These oxidative steps are crucial for the subsequent intramolecular cyclization.

The final step in the formation of the characteristic lathyrane 5/11/3-tricyclic skeleton involves an alcohol dehydrogenase, ADH1 . This enzyme facilitates the dehydrogenation of the hydroxyl groups introduced by the CYPs, which then leads to a rearrangement and cyclization to form key lathyrane intermediates such as jolkinol C . From jolkinol C, a diverse array of lathyrane diterpenoids are generated through further species-specific tailoring reactions, including hydroxylations, acylations, and epoxidations.

Lathyrane Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 (9-oxidation) CYP726A27 (5-oxidation) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) (Dehydrogenation & Cyclization) Lathyranes Lathyrane Diterpenoids Jolkinol_C->Lathyranes Tailoring Enzymes (e.g., Acyltransferases, Hydroxylases)

Figure 1: Core biosynthetic pathway of lathyrane diterpenoids.

Quantitative Data on Lathyrane Diterpenoid Production

Metabolic engineering efforts have successfully demonstrated the heterologous production of lathyrane precursors in microbial hosts, providing a platform for scalable production and further pathway elucidation. The following table summarizes key quantitative data from a study engineering Saccharomyces cerevisiae for the production of jolkinol C and other oxidized casbanes.

ProductHost OrganismTiterReference
Jolkinol CSaccharomyces cerevisiae~800 mg/L
Total Oxidized CasbanesSaccharomyces cerevisiae> 1 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the lathyrane diterpenoid biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of lathyrane biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens-mediated infiltration, a powerful tool for rapid gene function analysis.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying the expression vector with the gene of interest (e.g., CBS, CYP71D445, CYP726A27, ADH1).

  • N. benthamiana plants (4-6 weeks old).

  • Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.

  • YEB medium with appropriate antibiotics.

  • 1 mL needleless syringe.

Procedure:

  • Grow a single colony of A. tumefaciens containing the desired plasmid in 5 mL of YEB medium with appropriate antibiotics at 28°C overnight with shaking.

  • Inoculate 50 mL of YEB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes at room temperature.

  • Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

  • Incubate the bacterial suspension at room temperature for 2-3 hours in the dark.

  • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 mL needleless syringe.

  • For co-expression of multiple genes, mix the respective Agrobacterium suspensions in equal ratios before infiltration.

  • Grow the infiltrated plants for 3-5 days under standard growth conditions.

  • Harvest the infiltrated leaf tissue for metabolite analysis.

Agrobacterium-mediated Transient Expression Workflow cluster_0 Preparation cluster_1 Infiltration cluster_2 Incubation & Analysis Agro_Culture 1. Agrobacterium Culture (with expression vector) Resuspension 2. Resuspend in Infiltration Medium Agro_Culture->Resuspension Infiltration 3. Infiltrate N. benthamiana Leaves Resuspension->Infiltration Incubation 4. Incubate Plants (3-5 days) Infiltration->Incubation Harvest 5. Harvest Leaf Tissue Incubation->Harvest Analysis 6. Metabolite Analysis (GC-MS, LC-MS) Harvest->Analysis

Figure 2: Workflow for transient expression in N. benthamiana.
In Vitro Enzyme Assays

This section outlines a general protocol for in vitro assays of the key enzymes in the lathyrane biosynthesis pathway.

a) Casbene Synthase (CBS) Assay:

Materials:

  • Purified CBS enzyme (heterologously expressed in E. coli).

  • Assay buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT.

  • Substrate: Geranylgeranyl pyrophosphate (GGPP).

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified CBS enzyme.

  • Initiate the reaction by adding GGPP to a final concentration of 10-50 µM.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of organic solvent and vortexing vigorously.

  • Separate the organic phase, evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent for GC-MS analysis to identify and quantify casbene.

b) Cytochrome P450 (CYP) Assay:

Materials:

  • Microsomes containing the heterologously expressed CYP (e.g., from yeast or insect cells).

  • Assay buffer: 100 mM potassium phosphate buffer pH 7.4.

  • Substrate: Casbene.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • LC-MS or GC-MS for product analysis.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding casbene (dissolved in a small amount of DMSO or ethanol).

  • Incubate the reaction at 30°C for 1-2 hours with shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

  • Analyze the organic extract by LC-MS or GC-MS to detect oxidized casbene products.

c) Alcohol Dehydrogenase (ADH) Assay:

Materials:

  • Purified ADH1 enzyme.

  • Assay buffer: 50 mM Tris-HCl pH 8.0.

  • Substrate: Oxidized casbene intermediate (e.g., 5-hydroxy-9-oxocasbene).

  • Cofactor: NAD⁺ or NADP⁺.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the substrate.

  • Add the purified ADH1 enzyme.

  • Initiate the reaction by adding the cofactor (NAD⁺ or NADP⁺).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • The rate of the reaction can be used to determine the enzyme activity.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds like diterpenes.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 300°C, hold for 5 min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Extract metabolites from plant tissue or enzyme assays with an appropriate organic solvent (e.g., hexane or ethyl acetate).

  • Concentrate the extract under a stream of nitrogen.

  • (Optional) Derivatize the sample with a silylating agent (e.g., BSTFA) to improve the volatility of hydroxylated compounds.

  • Reconstitute the sample in a suitable solvent for injection.

Signaling and Regulation

The biosynthesis of lathyrane diterpenoids, like many other phytoalexins, is believed to be regulated by a complex signaling network in response to biotic and abiotic stresses. While specific regulatory mechanisms for lathyrane biosynthesis are still under investigation, general principles of phytoalexin regulation provide a framework for understanding their control.

Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that mediate defense responses, including the induction of secondary metabolite biosynthesis. Elicitors from pathogens can trigger a signaling cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors.

Several families of transcription factors, including WRKY , bHLH , and MYB , are known to regulate the expression of genes in terpenoid biosynthetic pathways by binding to specific cis-acting elements in their promoter regions. It is likely that a combination of these transcription factors orchestrates the expression of the lathyrane biosynthetic genes, including CBS, CYP71D445, CYP726A27, and ADH1. The discovery of gene clusters containing these biosynthetic genes in some Euphorbiaceae species suggests a coordinated transcriptional regulation.

Signaling Pathway for Lathyrane Biosynthesis Elicitors Pathogen Elicitors Receptors Plant Receptors Elicitors->Receptors MAPK_Cascade MAPK Cascade Receptors->MAPK_Cascade TFs Transcription Factors (WRKY, bHLH, MYB) MAPK_Cascade->TFs Lathyrane_Genes Lathyrane Biosynthesis Genes (CBS, CYPs, ADH) TFs->Lathyrane_Genes Transcriptional Activation Lathyranes Lathyrane Diterpenoids Lathyrane_Genes->Lathyranes Enzymatic Synthesis JA_SA Jasmonic Acid (JA) Salicylic Acid (SA) JA_SA->MAPK_Cascade

Figure 3: A proposed signaling pathway for the regulation of lathyrane biosynthesis.

This technical guide provides a foundational understanding of the lathyrane diterpenoid biosynthesis pathway, offering valuable insights and practical methodologies for researchers. Further investigation into the regulatory networks and the characterization of additional tailoring enzymes will undoubtedly open new avenues for the production and utilization of these promising bioactive molecules.

References

In Vitro Anticancer Potential of Lathyrane Diterpenoids from Euphorbia Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on Euphorbia Factor L7b: It is important to note that a comprehensive search of scientific literature did not yield any specific data for a compound designated as "this compound." Therefore, this technical guide will focus on the well-characterized and closely related lathyrane diterpenoids, Euphorbia factors L1, L2, and L3 , as representative examples of this class of compounds' in vitro anticancer potential. These compounds have been isolated from the seeds of Euphorbia lathyris and have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the cytotoxic effects, underlying mechanisms of action, and experimental methodologies associated with these promising natural products.

Quantitative Data on Cytotoxic Activity

The in vitro anticancer efficacy of Euphorbia factors L1, L2, and L3 has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia factor L1 A549Lung Carcinoma51.34 ± 3.28[1]
Euphorbia factor L2 A549Lung CarcinomaNot explicitly stated, but induced apoptosis at 40 and 80 µmol/L[2]
KB-VINMultidrug-Resistant Epidermoid CarcinomaSelective cytotoxicity noted[3]
Euphorbia factor L3 A549Lung Carcinoma34.04 ± 3.99[1]
MCF-7Breast Adenocarcinoma45.28 ± 2.56[1]
LoVoColon Adenocarcinoma41.67 ± 3.02
KBEpidermoid Carcinoma7.9
KB-VINMultidrug-Resistant Epidermoid Carcinoma8.0
Euphorbia factor L9 KBEpidermoid Carcinoma6.1
KB-VINMultidrug-Resistant Epidermoid Carcinoma5.7

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the anticancer potential of Euphorbia factors.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Euphorbia factor for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

b) Sulforhodamine B (SRB) Colorimetric Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader.

Apoptosis Assays

Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the Euphorbia factor for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining:

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Cell Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Studies on Euphorbia factors, particularly L2 and L3, have elucidated their pro-apoptotic effects, which are primarily mediated through the intrinsic or mitochondrial pathway of apoptosis .

The Mitochondrial Apoptosis Pathway

Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells via the mitochondrial pathway. This process involves a series of molecular events that lead to the activation of caspases and ultimately, programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell EFL3 Euphorbia Factor L3 Mitochondrion Mitochondrion EFL3->Mitochondrion Induces mitochondrial membrane potential loss Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factor L3.

Experimental Workflow for Assessing Anticancer Potential

The general workflow for investigating the in vitro anticancer potential of a compound like a Euphorbia factor is a multi-step process that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

Experimental_Workflow Start Start: Isolate/Synthesize Euphorbia Factor Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB Assay) Determine IC50 values Start->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis_Analysis If cytotoxic Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Cytotoxicity->Cell_Cycle If cytotoxic Mechanism Mechanistic Studies (e.g., Western Blot for apoptosis-related proteins) Apoptosis_Analysis->Mechanism Cell_Cycle->Mechanism Conclusion Conclusion on In Vitro Anticancer Potential Mechanism->Conclusion

Caption: General experimental workflow for in vitro anticancer evaluation.

Cell Cycle Arrest

In addition to inducing apoptosis, some Euphorbia factors have been observed to disrupt the normal progression of the cell cycle. For instance, compounds 3 (Euphorbia factor L3) and 5 (Euphorbia factor L9) were found to cause an accumulation of cells in the G1 to early S phase, while having no effect on the G2/M phase. This suggests that these compounds can inhibit cell proliferation by halting the cell cycle at a critical checkpoint.

Conclusion

While specific data on "this compound" remains elusive, the available research on other lathyrane diterpenoids, particularly Euphorbia factors L1, L2, and L3, demonstrates their significant potential as in vitro anticancer agents. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines and induce programmed cell death primarily through the mitochondrial apoptosis pathway. Furthermore, their ability to induce cell cycle arrest highlights a multi-faceted mechanism of action. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this promising class of natural products for cancer therapy. Future studies are warranted to explore the full therapeutic potential and structure-activity relationships of these and other related Euphorbia factors.

References

The Anti-inflammatory Potential of Euphorbia factor L7b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Diterpenoids from the Euphorbia genus are a subject of growing interest in drug discovery due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and an examination of its likely mechanism of action through key inflammatory signaling pathways. While specific data on this compound is limited, this guide draws upon extensive research into structurally related lathyrane diterpenoids from E. lathyris to present a thorough and practical resource for the scientific community.

Quantitative Anti-inflammatory Data

The primary reported anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. The available quantitative data is summarized in the table below.

CompoundBiological ModelAssayIC50 (µM)Reference
This compound LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) Inhibition23.9[1][2]

Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.

For comparison, other lathyrane diterpenoids isolated from Euphorbia lathyris have also demonstrated potent inhibitory effects on NO production, with IC50 values ranging from 2.6 to 26.0 µM[2]. This suggests that the lathyrane skeleton is a promising scaffold for the development of anti-inflammatory agents.

Experimental Protocols

The following protocols are representative methodologies for evaluating the anti-inflammatory properties of compounds like this compound. These are based on established procedures used for lathyrane diterpenoids in murine macrophage cell lines (e.g., RAW264.7 or BV-2) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for protein analysis) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Methodology:

  • RAW264.7 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and incubated overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound.

  • After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Pro-inflammatory Cytokine Analysis (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Methodology:

  • RAW264.7 cells are cultured and treated with this compound and LPS as described above.

  • After the 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • The levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are determined from their respective standard curves.

Western Blot Analysis for Inflammatory Mediators and Signaling Proteins

Western blotting is used to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in signaling pathways, such as NF-κB (p65) and its inhibitor, IκBα.

Methodology:

  • RAW264.7 cells are seeded in 6-well plates and treated with this compound and LPS.

  • After the appropriate incubation time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins like phosphorylated IκBα), the cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, research on other lathyrane diterpenoids strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm. This leads to a downstream reduction in the expression of inflammatory genes.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation EFL7b This compound EFL7b->IKK Inhibition (Proposed) DNA DNA NFkB_n->DNA mRNA Pro-inflammatory Gene Transcription DNA->mRNA

Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_assays Endpoint Assays start RAW264.7 Cell Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation no_assay NO Assay (24h) (Griess Reagent) stimulation->no_assay elisa_assay Cytokine ELISA (24h) (TNF-α, IL-6, IL-1β) stimulation->elisa_assay western_blot Western Blot (iNOS, COX-2, p-IκBα, etc.) stimulation->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis

Workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, demonstrates clear anti-inflammatory potential through its inhibition of nitric oxide production. While further studies are required to fully characterize its effects on a broader range of inflammatory mediators and to definitively confirm its mechanism of action, the existing data, supported by extensive research on related compounds, strongly suggests that this compound warrants further investigation as a potential therapeutic lead for inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Lathyrane Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, publicly accessible scientific literature does not contain specific data on the cytotoxicity of a compound designated "Euphorbia factor L7b." Therefore, this guide focuses on the preliminary cytotoxicity screening of closely related lathyrane-type diterpenoids, also known as Euphorbia factors, isolated from various Euphorbia species. The methodologies and data presented are synthesized from studies on analogous compounds and serve as a comprehensive reference for researchers in the field.

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the preliminary cytotoxicity screening of lathyrane diterpenoids from the Euphorbia genus. It includes a compilation of cytotoxicity data, detailed experimental protocols for common assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Euphorbia Diterpenoids and Extracts

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for various lathyrane diterpenoids and extracts from Euphorbia species against a range of human cancer cell lines. These values are crucial for the preliminary assessment of a compound's cytotoxic potential.

Table 1: Cytotoxicity (IC₅₀) of Purified Lathyrane Diterpenoids

CompoundCell LineIC₅₀ (µM)Reference
Euphofischer AC4-2B (Prostate Cancer)11.3[1][2]
Euphorbia Factor L28786-0 (Renal Cancer)9.43[3][4]
HepG2 (Liver Cancer)13.22[3]
Euphorbia Factor L3A549 (Lung Cancer)34.04 ± 3.99
Euphoscopin CA549 (Paclitaxel-Resistant Lung Cancer)6.9
Euphorbiapene DA549 (Paclitaxel-Resistant Lung Cancer)7.2
Euphoheliosnoid AA549 (Paclitaxel-Resistant Lung Cancer)9.5

Table 2: Cytotoxicity (IC₅₀) of Euphorbia Species Extracts

Euphorbia SpeciesExtract TypeCell LineIC₅₀ (µg/mL)Reference
E. lacteaMethanolicHepG2 (Liver Cancer)5.2
MCF-7 (Breast Cancer)5.1
E. obesaMethanolicHepG2 (Liver Cancer)6.3
E. officinarumMethanolicCACO2 (Colon Cancer)7.2
E. grandialataMethanolicMCF-7 (Breast Cancer)7.5
E. royleanaMethanolicCACO2 (Colon Cancer)9.1

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cytotoxicity screening results. The two most common colorimetric assays used for this purpose, the MTT and Sulforhodamine B (SRB) assays, are described below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend in a complete medium. Determine cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Euphorbia factor) in a complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cellular biomass.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic Acid

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with distilled water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as described for the MTT assay and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_0 Preparation & Extraction cluster_1 Screening & Analysis plant Euphorbia Plant Material extract Crude Extract Generation (e.g., Maceration with Ethanol) plant->extract fraction Bioassay-Guided Fractionation (Chromatography) extract->fraction assay Cytotoxicity Assay (MTT or SRB) data Data Acquisition (Absorbance Reading) assay->data analysis IC50 Determination data->analysis report Identify Lead Compound analysis->report pure Isolation of Pure Compounds (e.g., Lathyrane Diterpenoids) fraction->pure pure->assay Test Compounds

Caption: Experimental workflow for cytotoxicity screening of natural products.

Many Euphorbia factors are reported to induce cell death via the mitochondrial pathway of apoptosis. This intrinsic pathway is critical for cellular homeostasis and is a common target for anticancer agents.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrion CytC Cytochrome c (Released) Mito->CytC BaxBak Bax/Bak Activation & Oligomerization BaxBak->Mito Apaf1 Apaf-1 CytC->Apaf1 Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bcl2->BaxBak Inhibits Stimuli Cytotoxic Stimulus (e.g., Euphorbia Factor) Stimuli->BaxBak Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

References

CAS number and molecular weight of Euphorbia factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Euphorbia factor L7b is a diterpenoid compound isolated from plants of the Euphorbia genus. Diterpenoids from Euphorbia species are a diverse group of natural products with a wide range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physicochemical data for Euphorbobia factor L7b.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key identifiers and molecular characteristics.

PropertyValueReference
CAS Number 93550-95-9[1][2][3][4]
Molecular Formula C₃₃H₄₀O₉[3]
Molecular Weight 580.67 g/mol [1][3]
Appearance White to off-white solid[1][2]

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of this compound are not extensively available in the public domain. However, research on other lathyrane-type diterpenoids isolated from Euphorbia lathyris provides valuable context and potential avenues for investigation.

Many diterpenoids from Euphorbia species have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[4] For instance, several lathyrane-type diterpenoids have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial and macrophage cells, suggesting anti-inflammatory potential.[1][2]

Some Euphorbia factors, such as L1, L2, and L3, have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of apoptosis through mitochondrial pathways.[6][7][8] Furthermore, some of these compounds have been observed to disrupt cell cycle progression and interfere with the cytoskeleton.[5][9]

Given the structural similarity of this compound to other bioactive lathyrane diterpenoids, it is plausible that it may exhibit similar biological activities. However, dedicated experimental studies are required to elucidate its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, methodologies used for the isolation and biological evaluation of other Euphorbia diterpenoids can serve as a valuable reference for researchers.

General Isolation Procedure for Lathyrane Diterpenoids from Euphorbia lathyris Seeds:

The following is a generalized workflow for the extraction and isolation of lathyrane-type diterpenoids, adapted from studies on related compounds.[5][6]

Figure 1. Generalized workflow for the isolation of lathyrane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay):

The following protocol is a standard method for assessing the cytotoxic activity of compounds like Euphorbia factors against cancer cell lines.[6]

Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other diterpenoids from Euphorbia suggest potential interactions with key cellular signaling cascades, particularly those involved in inflammation and apoptosis. For example, the anti-inflammatory effects of some diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.[10] The pro-apoptotic effects of compounds like Euphorbia factor L3 have been linked to the mitochondrial apoptosis pathway, involving the release of cytochrome c.[6][7]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of related compounds.

cluster_cell Cellular Response Euphorbia_factor_L7b Euphorbia_factor_L7b NF_kB_Pathway NF-κB Pathway Euphorbia_factor_L7b->NF_kB_Pathway Inhibition? Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Euphorbia_factor_L7b->Mitochondrial_Pathway Activation? Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 3. Potential signaling pathways for investigation of this compound.

Disclaimer: This document is intended for research and informational purposes only. The biological activities and mechanisms of action of this compound have not been fully elucidated and require further investigation. The experimental protocols provided are generalized and should be adapted and optimized for specific experimental conditions.

References

An In-depth Technical Guide on the Core Relationship between Euphorbia factor L7b and other Euphorbia factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Euphorbiaceae family is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the lathyrane-type diterpenoids, known as Euphorbia factors, have garnered significant attention for their potent cytotoxic and other pharmacological activities. This technical guide provides a comprehensive overview of Euphorbia factor L7b, detailing its chemical properties and exploring its relationship with other notable Euphorbia factors. By presenting comparative quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction to Euphorbia Factors

Euphorbia factors are a class of lathyrane diterpenoids predominantly isolated from the seeds of Euphorbia lathyris L.[1]. These compounds are characterized by a complex tricyclic carbon skeleton. The structural diversity within this family arises from the varied number and nature of acyl substituents on the diterpene core. Several Euphorbia factors, including L1, L2, and L3, have been reported to exhibit significant biological activities, most notably cytotoxicity against various cancer cell lines and the ability to modulate multidrug resistance (MDR)[2]. Their mechanism of action often involves the induction of apoptosis through the mitochondrial pathway[3][4].

Physicochemical Properties of this compound and Related Factors

FeatureThis compoundEuphorbia factor L1Euphorbia factor L2Euphorbia factor L3
CAS Number 93550-95-976376-43-7218916-51-9218916-52-0
Molecular Formula C₃₃H₄₀O₉C₃₂H₄₀O₈C₃₂H₄₀O₈C₃₁H₃₈O₇
Molecular Weight 580.67 g/mol 552.66 g/mol 552.66 g/mol 522.63 g/mol
IUPAC Name (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.0⁵,⁷]pentadec-3-ene]-13'-yl] 2-phenylacetateNot Available(1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.0⁵,⁷]pentadec-3-enyl) benzoate

Comparative Cytotoxic Activity

While specific cytotoxic data for this compound is not available in the reviewed literature, a comparison of the IC₅₀ values of other prominent Euphorbia factors provides valuable context for its potential activity. The following table summarizes the reported cytotoxic activities of several Euphorbia factors against a panel of human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Euphorbia factor L3 A549 (Lung Carcinoma)34.04 ± 3.99[5]
MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56
LoVo (Colon Adenocarcinoma)41.67 ± 3.02
Euphorbia factor L1 A549 (Lung Carcinoma)51.34 ± 3.28
Euphorbia factor L2b U937 (Histiocytic Lymphoma)0.87
Euphorbia factor L9 KB (Nasopharyngeal Carcinoma)5.7 ± 1.5
KB-VIN (Multidrug-Resistant)7.2 ± 2.1
A549 (Lung Carcinoma)8.4 ± 2.5
MCF-7 (Breast Adenocarcinoma)8.3 ± 2.8
MDA-MB-231 (Breast Adenocarcinoma)21.9 ± 5.2
Euphorbia factor L28 786-0 (Renal Cell Adenocarcinoma)9.43
HepG2 (Hepatocellular Carcinoma)13.22
This compound Not Available N/A

Structure-Activity Relationship

The cytotoxic activity of lathyrane diterpenoids is closely linked to their chemical structure. Studies on various Euphorbia factors have revealed several key structural features that influence their biological effects.

  • Acyl Substituents: The type and position of ester groups on the lathyrane core are critical for cytotoxicity. For instance, the presence of a nicotinate (B505614) ester at C-7 in Euphorbia factor L9 contributes to its potent activity.

  • Stereochemistry: The stereoconfiguration of the molecule, including the geometry of double bonds and the configuration of the cyclopropane (B1198618) ring, can significantly impact biological activity. For example, Euphorbia factor L2b, which possesses a trans-gem-dimethylcyclopropane, exhibits potent cytotoxicity, whereas its stereoisomers are inactive.

  • Oxygenation Pattern: The presence and position of hydroxyl and epoxide groups also play a role in modulating the cytotoxic effects.

Based on the structure of this compound, which features a benzoyloxy group at C-3 and acetoxy groups at C-5, C-15, and C-17, it is hypothesized to possess significant biological activity, though empirical data is needed for confirmation.

Signaling Pathways

Several Euphorbia factors, including L2 and L3, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. While the specific signaling cascade for this compound has not been elucidated, a generalized pathway for related compounds can be proposed.

G cluster_0 Cellular Response to Euphorbia Factors EF Euphorbia Factor (e.g., L2, L3) Cell Cancer Cell EF->Cell Enters Mito Mitochondrion Cell->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by Euphorbia factors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Euphorbia factors.

Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol is adapted from methodologies described for the isolation of various Euphorbia factors.

G cluster_0 Isolation Workflow start Dried E. lathyris Seeds extraction Extraction with 95% Ethanol (reflux) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning (Petroleum Ether, CH₂Cl₂, EtOAc) concentration->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partition->fractionation purification Preparative HPLC fractionation->purification end Isolated Euphorbia Factors purification->end

Caption: Experimental workflow for the isolation of Euphorbia factors.

Protocol:

  • Extraction: Dried and powdered seeds of Euphorbia lathyris are refluxed with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • Fractionation: The resulting fractions are subjected to column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents.

  • Purification: Fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Euphorbia factors.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Detection by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

G cluster_0 Apoptosis Assay Workflow start Cell Treatment with Euphorbia Factor harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow end Quantification of Apoptotic Cells flow->end

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the Euphorbia factor at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion and Future Directions

This compound belongs to the promising class of lathyrane diterpenoids, which have demonstrated significant potential as anticancer agents. While direct biological data for L7b remains to be elucidated, its structural similarity to other cytotoxic Euphorbia factors suggests it may possess similar properties. The comparative data and structure-activity relationships discussed in this guide provide a framework for predicting its potential efficacy.

Future research should focus on the isolation and full biological characterization of this compound. Determining its cytotoxic profile against a broad panel of cancer cell lines is a crucial first step. Subsequent mechanistic studies should aim to identify its specific molecular targets and signaling pathways. A deeper understanding of the structure-activity relationships within the lathyrane diterpenoid family will be invaluable for the rational design and semi-synthesis of novel, more potent, and selective anticancer drug candidates.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphorbia factor L7b is a lathyrane-type diterpenoid found in plants of the Euphorbia genus, particularly in the seeds of Euphorbia lathyris. Lathyrane diterpenoids have garnered significant interest in the scientific community due to their diverse biological activities, including antitumor, anti-inflammatory, and multidrug resistance reversal properties.[1][2][3] The complex structure of these compounds necessitates robust and efficient isolation and purification protocols to obtain high-purity material for further research and development.

These application notes provide a detailed, step-by-step protocol for the isolation and purification of this compound from Euphorbia lathyris seeds. The methodology is based on established procedures for the separation of lathyrane diterpenoids.[1][3][4]

Data Presentation

Table 1: Summary of Chromatographic Steps and Expected Outcomes

StepChromatographic MethodStationary PhaseMobile Phase System (Gradient)Target FractionExpected PurityExpected Yield (from crude extract)
1. Initial Fractionation Vacuum Liquid Chromatography (VLC) or Silica (B1680970) Gel Column ChromatographySilica Gel (200-300 mesh)Petroleum Ether - Ethyl Acetate (B1210297) (gradient)Fractions containing lathyrane diterpenoids (monitored by TLC)LowHigh (initial separation)
2. Intermediate Purification Sephadex LH-20 Column ChromatographySephadex LH-20Dichloromethane (B109758):Methanol (1:1, isocratic)Fractions enriched in Euphorbia factorsMediumModerate
3. Final Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC)C18 (e.g., 10 µm, 250 x 20 mm)Acetonitrile (B52724):Water (gradient)Peak corresponding to this compound>95%Low

Note: Expected purity and yield are estimates and can vary depending on the starting material and experimental conditions.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Use dried, powdered seeds of Euphorbia lathyris. A large starting quantity (e.g., 10-15 kg) is recommended for obtaining sufficient quantities of the target compound.[1][3]

  • Extraction:

    • Perform exhaustive extraction of the powdered seeds with 95% ethanol (B145695) (EtOH) under reflux for 2-3 hours. Repeat the extraction three times to ensure maximum recovery of the diterpenoids.[1][3]

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Liquid-Liquid Partitioning
  • Suspend the crude extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • First, partition with petroleum ether three times to remove non-polar compounds.

    • Next, partition the aqueous layer with ethyl acetate (EtOAc) three times. The lathyrane diterpenoids are expected to be in the EtOAc fraction.[3]

    • Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) to separate more polar compounds.

  • Concentrate the ethyl acetate fraction under reduced pressure to yield the EtOAc extract, which will be used for further chromatographic purification.

Chromatographic Purification

a. Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Preparation: Pack a silica gel (200-300 mesh) column with petroleum ether.

  • Sample Loading: Dissolve the EtOAc extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Pool the fractions that show the presence of lathyrane diterpenoids.

b. Step 2: Sephadex LH-20 Column Chromatography (Intermediate Purification)

  • Column Preparation: Swell the Sephadex LH-20 resin in the mobile phase (dichloromethane:methanol, 1:1) and pack the column.

  • Sample Loading: Dissolve the pooled, concentrated fractions from the silica gel column in a minimal amount of the mobile phase.

  • Elution: Elute the column with an isocratic mobile phase of dichloromethane:methanol (1:1).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Pool the fractions containing the target compounds. This step helps in removing pigments and other impurities.[3]

c. Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. Both solvents should be HPLC grade and filtered before use.

  • Sample Preparation: Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, e.g., 10 µm particle size, 250 x 20 mm dimensions.

    • Mobile Phase: A gradient of acetonitrile in water. A typical gradient could be from 50% to 90% acetonitrile over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: A typical flow rate for a 20 mm ID column is 10-15 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 272 nm).[5]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Mandatory Visualizations

experimental_workflow start Dried & Powdered Euphorbia lathyris Seeds extraction Reflux Extraction (95% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (Dichloromethane:Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) sephadex->prep_hplc final_product Purified this compound (>95% Purity) prep_hplc->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship cluster_extraction Extraction & Partitioning cluster_purification Purification Crude_Extract Crude_Extract EtOAc_Fraction Ethyl Acetate Fraction Crude_Extract->EtOAc_Fraction Increases Polarity Enriched_Fraction Enriched Lathyrane Fraction EtOAc_Fraction->Enriched_Fraction Size Exclusion & Polarity Separation Pure_Compound Pure Euphorbia factor L7b Enriched_Fraction->Pure_Compound High-Resolution Separation

Caption: Logical relationship of purification stages and resulting sample purity.

References

Unveiling the Anticancer Potential of Lathyrane Diterpenoids: A Closer Look at the Mechanism of Action of Euphorbia Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Lathyrane-type diterpenoids, often referred to as "Euphorbia factors," are a class of natural products isolated primarily from the Euphorbia genus. These compounds have garnered significant scientific interest due to their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. While specific data on Euphorbia factor L7b remains limited in publicly available scientific literature, extensive research on related compounds such as Euphorbia factors L1, L2, L3, L8, and L9 provides a strong framework for understanding their general mechanism of action in cancer cells. This document outlines the key cytotoxic mechanisms, provides detailed experimental protocols for their investigation, and summarizes the available quantitative data. The primary mode of action for these compounds appears to be the induction of apoptosis through the mitochondrial pathway, along with effects on the cell cycle and the potential to reverse multidrug resistance.

I. Summary of Quantitative Data

The cytotoxic activity of various Euphorbia factors has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2 A549 (Lung Carcinoma)36.82 ± 2.14[1][2]
Euphorbia factor L3 A549 (Lung Carcinoma)34.04 ± 3.99[3][4][5]
MCF-7 (Breast Cancer)45.28 ± 2.56[4][5]
LoVo (Colon Cancer)41.67 ± 3.02[4][5]
Euphorbia factor L9 A549, MDA-MB-231, KB, MCF-7, KB-VINPotent cytotoxicity (specific IC50 not detailed in snippets)[6]
Euphorbia factor L28 786-0 (Renal Cancer)9.43[7]
HepG2 (Liver Cancer)13.22[7]

II. Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The predominant mechanism by which cytotoxic lathyrane diterpenoids, such as Euphorbia factors L2 and L3, exert their anticancer effects is through the induction of programmed cell death, or apoptosis, primarily via the intrinsic (mitochondrial) pathway.[1][2][3][4][5][8][9][10]

Key Events in the Apoptotic Cascade:
  • Increased Reactive Oxygen Species (ROS) Generation: Treatment with Euphorbia factors can lead to an increase in intracellular ROS levels.[1][2][9][10]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS can disrupt the mitochondrial membrane, leading to a loss of its electrochemical potential.[1][2][4][5][9][10]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytoplasm.[1][2][4][5][9][10]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This includes the activation of initiator caspase-9 and executioner caspase-3.[1][2][9][10]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][2][9][10]

  • Apoptotic Body Formation: These molecular events culminate in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

EFL This compound (Lathyrane Diterpenoids) ROS ↑ Reactive Oxygen Species (ROS) EFL->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial Apoptosis Pathway Induced by Euphorbia Factors.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Euphorbia factors.

A. Cell Viability and Cytotoxicity Assay (SRB or MTT Assay)

Principle: These colorimetric assays measure cell proliferation and viability. The Sulforhodamine B (SRB) assay measures cellular protein content, while the MTT assay measures mitochondrial metabolic activity.

Protocol (SRB Assay): [6]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).

  • Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Calculation: Calculate the IC50 value from the dose-response curve.

cluster_0 Cell Culture and Treatment cluster_1 SRB Assay cluster_2 Data Analysis A Seed Cells in 96-well Plate B Treat with Euphorbia Factor A->B C Fix with TCA B->C D Stain with SRB C->D E Wash D->E F Solubilize Dye E->F G Measure Absorbance (515 nm) F->G H Calculate IC50 G->H

Workflow for SRB Cytotoxicity Assay.
B. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium (B1200493) Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the Euphorbia factor at the desired concentrations for the indicated time.

  • Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

C. Cell Cycle Analysis by Flow Cytometry

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: [6]

  • Cell Treatment: Treat cells with the test compound for a defined period.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

D. Western Blot Analysis for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, PARP, and cytochrome c.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-PARP, anti-cytochrome c) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Conclusion

While direct experimental evidence for this compound is currently lacking, the well-documented mechanisms of related lathyrane diterpenoids provide a strong foundation for predicting its anticancer activity. The induction of apoptosis via the mitochondrial pathway appears to be a hallmark of this class of compounds. The protocols and data presented herein serve as a valuable resource for researchers investigating the therapeutic potential of Euphorbia factors in oncology. Further studies are warranted to isolate and characterize this compound and to elucidate its specific mechanism of action and potential as a novel anticancer agent.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Pathway of Euphorbia factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the anti-inflammatory properties of Euphorbia factor L7b, a lathyrane diterpenoid isolated from Euphorbia lathyris. The information compiled herein, based on existing literature, suggests that this compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).

This compound, a natural compound, has demonstrated potential as an anti-inflammatory agent. Evidence from studies on related lathyrane diterpenoids strongly suggests that its mechanism of action involves the suppression of these key inflammatory pathways. These notes provide detailed protocols for assays to confirm and quantify the anti-inflammatory effects of this compound.

Data Presentation

The following table summarizes the known quantitative data for this compound's anti-inflammatory activity. Data for related lathyrane diterpenoids is included for comparative purposes where specific data for this compound is not available.

CompoundAssayCell LineKey ParameterResultReference
This compound Nitric Oxide (NO) ProductionRAW 264.7IC50 23.9 µM [1]
Lathyrane Diterpenoid (Compound 1)Nitric Oxide (NO) ProductionRAW 264.7IC503.0 ± 1.1 µM[2]
Lathyrane Diterpenoid (Jatrocurcasenone I)Nitric Oxide (NO) ProductionRAW 264.7IC507.71 µM[3]
Lathyrane Diterpenoid Hybrid (8d1)Nitric Oxide (NO) ProductionRAW 264.7IC501.55 ± 0.68 μM[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory pathway of this compound and a general experimental workflow for its investigation.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation EFL7b This compound EFL7b->IKK Inhibits EFL7b->MAPK_pathway Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes iNOS_COX2 iNOS, COX-2 Genes->iNOS_COX2 Cytokines IL-6, IL-1β, TNF-α Genes->Cytokines

Caption: Proposed anti-inflammatory pathway of this compound.

experimental_workflow cluster_assays Assays start Start: Cell Culture (e.g., RAW 264.7 macrophages) treatment Treatment: 1. This compound (various conc.) 2. LPS stimulation (e.g., 1 µg/mL) start->treatment incubation Incubation treatment->incubation no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay elisa Cytokine ELISA (IL-6, IL-1β, TNF-α) incubation->elisa western_blot Western Blot (p-IκBα, p-p65, iNOS, COX-2) incubation->western_blot data_analysis Data Analysis and Quantitative Comparison no_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy and Pathway data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-inflammatory effects of this compound.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old medium and pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (for phosphorylation events) or 24 hours (for protein expression).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect cell lysates and centrifuge to remove debris.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

Objective: To quantify the effect of this compound on the secretion of IL-6, IL-1β, and TNF-α.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • This compound

  • LPS

  • Commercially available ELISA kits for mouse IL-6, IL-1β, and TNF-α

  • Microplate reader

Procedure:

  • Cell Culture and Supernatant Collection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Treat the cells with this compound and/or LPS as described in Protocol 1.

    • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • ELISA:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the commercial kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stop solution.

  • Measurement and Quantification:

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

Application Notes and Protocols: Euphorbia factor L7b as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A-12-02-2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Euphorbia factors are a class of lathyrane-type diterpenoids isolated from the seeds of Euphorbia lathyris L..[1][2] Traditionally, these seeds have been used in Chinese medicine for various treatments.[1][2] Recent studies have highlighted the potential of these compounds as cytotoxic agents against various cancer cell lines, with some showing the ability to reverse multidrug resistance (MDR).[2] While specific research on Euphorbia factor L7b is limited, extensive studies on related compounds, such as Euphorbia factors L2 and L3, provide a strong foundation for investigating its therapeutic potential. This document outlines the potential mechanisms of action, provides exemplary quantitative data from related compounds, and details relevant experimental protocols to guide research into this compound.

The primary mechanism of action for studied Euphorbia factors is the induction of apoptosis through the intrinsic mitochondrial pathway.[2][3][4][5] This process is characterized by an increase in reactive oxygen species (ROS) generation, a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.[4][5]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of related Euphorbia factors (L2 and L3) on various cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Cytotoxicity of Euphorbia Factors Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L3A549 (Lung Carcinoma)34.04 ± 3.99[2][6]
Euphorbia factor L2A549 (Lung Carcinoma)Not explicitly stated, but apoptosis was induced at 40 and 80 µmol/L[5]
Euphorbia factor L1, L2, L3, L8, L9A549, MDA-MB-231, KB, MCF-7, KB-VINCompound 5 (L9) showed the strongest cytotoxicity. Compound 2 (L2) showed selectivity against KB-VIN.[1][7]

Table 2: Apoptotic Induction by Euphorbia Factors in A549 Cells

CompoundConcentration (µM)Apoptosis Rate (%)Reference
Euphorbia factor L345.022.0 ± 4.1[6]
90.035.9 ± 3.2[6]
Euphorbia factor L24023.7 ± 3.4[5]
8036.9 ± 2.4[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Euphorbia factor L3.[2]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • RPMI 1640 or DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (10 mM)

  • Anhydrous DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL in a final volume of 190 µL/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of varying concentrations of this compound solution to the wells. Include a vehicle control (DMSO).

  • Incubate for 68 hours.

  • Add 10 µL of 10 mM MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant.

  • Add 100 µL of anhydrous DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.

  • Calculate cell viability as: (mean experimental absorbance / mean control absorbance) x 100%.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is based on the investigation of Euphorbia factor L2 and L3.[5][6]

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • Human cancer cell lines (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with desired concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is inferred from the described mechanism of action of related Euphorbia factors.[4][5]

Objective: To investigate the effect of this compound on the expression of key proteins in the mitochondrial apoptosis pathway.

Materials:

  • Human cancer cell lines (e.g., A549)

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: Cytochrome c, Caspase-9, Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G EFL7b This compound ROS ↑ Reactive Oxygen Species (ROS) EFL7b->ROS Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

G start Start: Cancer Cell Culture treat Treat with This compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis Assay) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_levels Analyze Protein Levels wb->protein_levels

References

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Euphorbia factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, lathyrane-type diterpenoids, often referred to as Euphorbia factors, have garnered significant attention for their potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance reversal effects.[1][2][3] These compounds are known to interact with key cellular signaling pathways, making them interesting candidates for drug discovery and development.

Euphorbia factor L7b is a novel diterpenoid isolated from Euphorbia lathyris. While its exact biological functions are yet to be fully elucidated, its structural similarity to other lathyrane diterpenoids, such as phorbol (B1677699) esters, suggests that it may exert its effects through the modulation of critical signaling cascades, including the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways. Phorbol esters are known to be potent activators of PKC.[4][5][6]

These application notes provide a comprehensive guide for researchers to investigate the biological activity of this compound using a panel of robust cell-based assays. The protocols detailed herein will enable the characterization of its effects on cell viability, apoptosis, and the activation of the PKC and NF-κB signaling pathways.

Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

MTT Cell Viability Assay Protocol

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[8]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • After the incubation, add 100 µL of the solubilization solution to each well.[9]

  • Mix gently by pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Expected Cytotoxic Activity of Related Euphorbia Compounds

To provide a reference for the potential potency of this compound, the following table summarizes the cytotoxic activities of other Euphorbia-derived compounds on various cancer cell lines.

Compound/ExtractCell LineIC₅₀ (µg/mL)Reference
Euphorbia triaculeata extractMCF-726[10]
Euphorbia triaculeata extractPC-348[10]
Dichloromethane fraction (E. grantii)MCF-710.31[11]
Dichloromethane fraction (E. grantii)MCF-7ADR10.41[11]
EuphylbenzoateMCF-76.07 µM[11]
EuphylbenzoateMCF-7ADR6.54 µM[11]
Euphorbia turcomanica (Methanol-water extract)Hela50[12]
Euphorbia turcomanica (Methanol-water extract)HT-2943[12]
Euphorbia factor L3A54934.04 µM[13]

Apoptosis Induction Assays

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays are essential.

Annexin V-FITC Apoptosis Assay Protocol

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14][15]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: The cell population will be separated into four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Caspase-3/7 Activity Assay Protocol

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.[18]

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells.

Protein Kinase C (PKC) Activity Assay

Given that phorbol esters are potent PKC activators, it is crucial to assess the effect of this compound on PKC activity.[6]

PKC Kinase Activity Assay (ELISA-based) Protocol

Principle: This non-radioactive assay measures the phosphorylation of a specific PKC substrate coated on a microplate. The phosphorylated substrate is detected by a phospho-specific antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate results in a color change that is proportional to the PKC activity.

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

  • Cell lysate from cells treated with this compound

  • Microplate reader

Procedure:

  • Prepare cell lysates from control and this compound-treated cells according to the kit manufacturer's instructions.

  • Add the cell lysates to the wells of the PKC substrate-coated microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate for the recommended time and temperature (e.g., 90 minutes at 30°C).

  • Wash the wells and add the phospho-specific primary antibody.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells and add the TMB substrate.

  • Incubate until sufficient color development is observed (typically 30-60 minutes).

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at 450 nm.

Data Analysis: The absorbance is directly proportional to the PKC activity. Compare the activity in treated samples to the untreated control. An EC₅₀ value can be determined by testing a range of this compound concentrations.

PKC Signaling Pathway Diagram

PKC_Signaling_Pathway EFL7b This compound PKC Protein Kinase C (PKC) EFL7b->PKC Downstream Downstream Effectors PKC->Downstream NFkB_pathway NF-κB Pathway PKC->NFkB_pathway activates Cell_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Cell_Responses NFkB_pathway->Cell_Responses

Caption: Activation of PKC by this compound can trigger downstream signaling cascades.

NF-κB Signaling Pathway Assay

PKC is a known activator of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.

NF-κB Luciferase Reporter Assay Protocol

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the NF-κB response element (NF-κB-RE). When NF-κB is activated and translocates to the nucleus, it binds to the NF-κB-RE and drives the expression of the luciferase gene. The resulting luminescence is proportional to NF-κB activity.[19][20][21]

Materials:

  • HEK293T or other suitable cell line

  • pGL4.32[luc2P/NF-κB-RE/Hygro] vector (Promega) or similar NF-κB reporter plasmid[19]

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • TNF-α (positive control for NF-κB activation)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound for the desired time. Include a positive control (TNF-α) and a vehicle control.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Transfer the cell lysate to a luminometer plate.

  • Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

  • Add the Stop & Glo® Reagent (to quench the firefly signal and activate the Renilla luciferase) and measure the luminescence again.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold induction of NF-κB activity is calculated by dividing the normalized luciferase activity of the treated samples by that of the untreated control.

NF-κB Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., this compound) PKC PKC Stimulus->PKC IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Gene Expression Nucleus->Gene_Expression drives Experimental_Workflow start Start: Characterization of This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) cytotoxicity->apoptosis If cytotoxic pkc_activity PKC Activity Assay cytotoxicity->pkc_activity data_analysis Data Analysis and Mechanism Elucidation apoptosis->data_analysis nfkb_activity NF-κB Reporter Assay pkc_activity->nfkb_activity If PKC is activated nfkb_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Evaluation of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data specifically detailing in vivo experimental designs for Euphorbia factor L7b is limited. The following application notes and protocols provide a comprehensive framework based on established methodologies for evaluating novel diterpenoids, such as those isolated from Euphorbia species, in preclinical cancer models.[1][2]

I. Application Notes

Introduction to this compound and Lathyrane Diterpenoids

Euphorbia species are a rich source of bioactive diterpenoids, many of which exhibit significant cytotoxic and anti-inflammatory properties.[3][4] Lathyrane-type diterpenoids, including various "Euphorbia factors," have been isolated from the seeds of Euphorbia lathyris.[3][5] These compounds have demonstrated potential as anti-cancer agents by inducing apoptosis and disrupting cell cycle progression.[3][5][6][7][8] For instance, Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells via the mitochondrial pathway.[8] Other related compounds have shown activity against multidrug-resistant cancer cell lines.[3][9] Given its classification as a lathyrane diterpenoid, this compound is hypothesized to exert its anti-tumor effects through similar mechanisms, potentially involving the induction of apoptosis and modulation of inflammatory signaling pathways such as NF-κB.[10]

Key Considerations for In Vivo Experimental Design

Preclinical in vivo studies are a critical step in the evaluation of novel anti-cancer compounds like this compound.[1][11] The primary objectives of these studies are to assess the safety, tolerability, and anti-tumor efficacy of the compound before consideration for human clinical trials.[1] Key aspects of the experimental design include:

  • Animal Model Selection: The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor.[1]

    • Xenograft Models: Involve the implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound.[1]

    • Syngeneic Models: Utilize tumor tissues from the same genetic background as the immunocompetent mouse strain. These models are particularly useful for studying the interplay between the investigational drug and the immune system.[1]

    • Patient-Derived Xenograft (PDX) Models: Involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse. PDX models more closely recapitulate the heterogeneity of human tumors.[2]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its biochemical and physiological effects on the target.

  • Maximum Tolerated Dose (MTD) Determination: Establishes the highest dose of a drug that can be administered without causing unacceptable toxicity.[1]

II. Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[1]

  • Standard animal handling and dosing equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

  • Dose Escalation:

    • Divide mice into cohorts of 3-5 animals per group.

    • Administer escalating doses of this compound to each cohort. Start with a low dose (e.g., 1-5 mg/kg) and escalate based on the absence of toxicity in the previous cohort.

    • The route of administration (e.g., intraperitoneal, oral, intravenous) should be consistent with the intended clinical use.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

    • Record body weights at least three times per week.

  • Humane Endpoints: Euthanize animals that exhibit pre-defined humane endpoints, such as >20% body weight loss or severe signs of distress.[1]

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Morbidity/MortalityClinical Observations
Vehicle Control5
55
105
205
405
805
Protocol 2: Xenograft Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)

  • Immunocompromised mice (e.g., athymic nude mice)

  • This compound

  • Vehicle solution

  • Matrigel (optional, to aid in tumor cell engraftment)[12]

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Inoculation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with Matrigel.[12]

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[12]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound at one or more doses below the MTD (e.g., 0.5x MTD and 0.25x MTD).

    • Administer the vehicle solution to the control group.

    • Treatment can be administered daily, every other day, or on another optimized schedule for a defined period (e.g., 21-28 days).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined size (e.g., >2000 mm³) or at the end of the study period.

    • Collect tumors, blood, and major organs for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-0
This compoundDose 1
This compoundDose 2
Positive Control

III. Visualizations

Hypothesized Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Euphorbia_factor_L7b This compound IKK IKK Euphorbia_factor_L7b->IKK Inhibition Bcl_2 Bcl-2 Euphorbia_factor_L7b->Bcl_2 Downregulation IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_κB NF-κB (p65/p50) IκBα->NF_κB Sequesters NF_κB_nucleus NF-κB (p65/p50) NF_κB->NF_κB_nucleus Translocation (Blocked) Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation Bcl_2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Target_Genes Pro-inflammatory and Anti-apoptotic Genes NF_κB_nucleus->Target_Genes Transcription (Inhibited)

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cell Culture (e.g., A549) B 2. Animal Acclimation (Nude Mice, 6-8 weeks) C 3. Tumor Cell Implantation (Subcutaneous) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Tumor Volume ~150 mm³) D->E F 6. Treatment Initiation - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) E->F G 7. Daily Monitoring (Body Weight, Clinical Signs) F->G H 8. Tumor Measurement (2-3 times per week) F->H I 9. Study Endpoint (e.g., Day 28 or Tumor >2000 mm³) G->I H->I J 10. Sample Collection (Tumors, Blood, Organs) I->J K 11. Data Analysis - Tumor Growth Inhibition - Statistical Analysis J->K L 12. Histopathology & Biomarker Analysis J->L

Caption: Workflow for a xenograft efficacy study.

References

Application Note: Quantification of Euphorb-ia Factor L7b using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Euphorbia factor L7b, a lathyrane diterpenoid found in plants of the Euphorbia genus. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices.

Introduction

Euphorbia is a large genus of flowering plants, with many species being used in traditional medicine.[1] These plants are known to produce a diverse array of secondary metabolites, including various diterpenoids.[2] Among these, the lathyrane-type diterpenes, such as Euphorbia factors, have garnered significant interest due to their potential pharmacological activities, including cytotoxic and anti-inflammatory properties.[2][3] this compound (CAS No. 93550-95-9, Molecular Formula: C₃₃H₄₀O₉) is one such compound of interest.[4] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive HPLC method for its quantification.

Experimental

  • HPLC System: An Agilent 1290 Infinity II HPLC system or equivalent, equipped with a quaternary pump, multisampler, column thermostat, and a Diode Array Detector (DAD).[5]

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]

  • Analytical Balance: Mettler Toledo or equivalent.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Reference Standard: this compound (purity ≥95%).[4]

A generalized protocol for the extraction of this compound from plant material is provided below. This may require optimization based on the specific matrix.

  • Grinding: Grind the dried plant material (e.g., seeds, roots) to a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered material and transfer it to a flask. Add 50 mL of 95% ethanol (B145695) and perform reflux extraction for 2 hours.[6] Repeat the extraction process twice.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Partitioning: Suspend the concentrated extract in water and partition successively with ethyl acetate (B1210297).[6]

  • Final Preparation: Evaporate the ethyl acetate fraction to dryness. Reconstitute the residue in a known volume of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.[7]

The following chromatographic conditions are recommended as a starting point and should be optimized for your specific instrumentation and sample.

ParameterCondition
Column Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase A: WaterB: Methanol[5]
Gradient 0-30 min, 60-70% B (Isocratic or a shallow gradient can be optimized)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 10 µL[5]
Detection Wavelength 275 nm (This should be optimized based on the UV spectrum of this compound)[5]

Method Validation

For reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy The recovery should be within 98-102%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.[5]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the HPLC method for this compound.

ParameterResult
Linearity (Concentration Range) 5 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery %) 99.5% ± 1.2%
Precision (RSD %) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound and a generalized signaling pathway that could be investigated for this class of compounds.

experimental_workflow A Sample Collection (e.g., Euphorbia Plant Material) B Sample Preparation (Grinding, Extraction, Partitioning) A->B C HPLC Analysis B->C D Data Acquisition C->D G Method Validation C->G E Data Processing (Peak Integration, Calibration) D->E F Quantification of This compound E->F signaling_pathway L7b This compound Cell Target Cell L7b->Cell Interacts with Pathway Signaling Cascade (e.g., Mitochondrial Pathway) Cell->Pathway Activates Apoptosis Apoptosis Pathway->Apoptosis Induces

References

Application Notes & Protocols: Mass Spectrometry Analysis of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7b is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against cancer cell lines.[2][3] As interest in these compounds as potential therapeutic agents grows, robust analytical methods for their identification and quantification are crucial for drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a sensitive and specific platform for the analysis of Euphorbia factors in complex biological matrices.[4][5][6][7]

These application notes provide a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected results. The methodologies are based on established techniques for the analysis of related lathyrane diterpenoids from Euphorbia species.[5][6][7][8]

Chemical Profile of this compound

PropertyValueReference
Chemical Name (2S,3S,4R,5R,9S,11R,15R)-3-benzoyloxy-5,15,17-triacetoxy-14-oxolathyra-6Z,12E-diene[8]
Molecular Formula C₃₃H₄₀O₉[8]
Molecular Weight 580.67 g/mol [8]
CAS Number 93550-95-9[8]

Experimental Protocols

Sample Preparation

A reliable and reproducible sample preparation protocol is critical for the accurate analysis of this compound from its natural source, typically the seeds of Euphorbia lathyris.

Materials:

  • Euphorbia lathyris seeds

  • Mortar and pestle or grinder

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Protocol:

  • Grinding: Grind the dried seeds of Euphorbia lathyris into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction: Accurately weigh 1.0 g of the powdered seeds and transfer to a centrifuge tube. Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, repeat the extraction step with a fresh portion of methanol. Combine the supernatants.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase composition (e.g., 85:15 acetonitrile:water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines the conditions for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

ParameterCondition
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Isocratic elution with 85% B[7]
Flow Rate 0.25 mL/min[7]
Column Temperature 30 °C[7]
Injection Volume 10 µL
UV Detection 272 nm[7]

MS Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Range (Full Scan) m/z 100-1000
Collision Energy (MS/MS) 20-40 eV (for fragmentation of precursor ion)

Expected Mass Spectrometry Data

Based on the analysis of structurally similar lathyrane diterpenoids, the following mass spectral data are expected for this compound.[5][6]

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+Na]⁺Observed [M+K]⁺
This compoundC₃₃H₄₀O₉581.2694603.2513619.2253

Note: The observed m/z values for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are commonly detected for lathyrane diterpenoids and can aid in confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of this compound. By selecting the protonated molecule ([M+H]⁺) as the precursor ion, characteristic fragment ions can be generated. The fragmentation of lathyrane diterpenoids often involves the neutral loss of acetic acid (60 Da) and benzoic acid (122 Da) moieties.[9]

Expected Fragmentation:

  • Precursor Ion: m/z 581.27

  • Major Fragment Ions:

    • m/z 521.25 (Loss of acetic acid, C₂H₄O₂)

    • m/z 459.23 (Loss of benzoic acid, C₇H₆O₂)

    • m/z 399.21 (Loss of benzoic acid and acetic acid)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Grinding Grinding of Euphorbia lathyris Seeds Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS Mass Spectrometry (Full Scan) ESI->MS MSMS Tandem MS (Fragmentation) MS->MSMS Identification Identification of [M+H]⁺ MSMS->Identification Confirmation Fragmentation Pattern Analysis Identification->Confirmation Quantification Quantification Confirmation->Quantification fragmentation_pathway parent This compound [M+H]⁺ m/z 581.27 frag1 [M+H - C₂H₄O₂]⁺ m/z 521.25 parent->frag1 - Acetic Acid frag2 [M+H - C₇H₆O₂]⁺ m/z 459.23 parent->frag2 - Benzoic Acid frag3 [M+H - C₇H₆O₂ - C₂H₄O₂]⁺ m/z 399.21 frag2->frag3 - Acetic Acid

References

Application Notes and Protocols for Target Identification of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the identification of the molecular target(s) of Euphorbia factor L7b, a lathyrane diterpenoid isolated from Euphorbia lathyris. Due to the limited specific literature on this compound, this document outlines a strategic workflow based on established methodologies for natural product target identification and data from structurally related compounds.

Introduction

The genus Euphorbia is a rich source of bioactive diterpenoids, many of which exhibit significant cytotoxic effects against cancer cell lines.[1][2][3] Lathyrane-type diterpenoids, including Euphorbia factors L1, L3, and others, have been shown to induce apoptosis and interfere with key cellular processes.[1][2][4] For instance, Euphorbia factor L3 induces apoptosis in A549 lung cancer cells through the mitochondrial pathway.[2][4] While Euphorbia factor L7a and L7b have been isolated, their molecular mechanisms of action remain uncharacterized.[5]

Target identification is a critical step in the development of natural products as therapeutic agents. It elucidates the mechanism of action, enables structure-activity relationship (SAR) studies, and helps in identifying potential biomarkers for patient stratification. This document provides a series of protocols employing a multi-pronged approach, combining phenotypic screening, affinity-based proteomics, and biophysical validation to deconvolve the molecular target(s) of this compound.

Overall Target Identification Workflow

The proposed strategy for identifying the molecular target of this compound integrates several experimental stages, from broad phenotypic characterization to specific protein-ligand interaction validation.

G cluster_0 Phase 1: Phenotypic & Cellular Analysis cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Target Validation & Characterization A Cytotoxicity Profiling (MTT/SRB Assays) B Mechanism of Death Analysis (Flow Cytometry) A->B C Target Engagement Validation (CETSA) B->C F Protein Identification (LC-MS/MS) C->F Identifies Candidate Proteins D Affinity Probe Synthesis (Biotin/Alkyne Tag) E Affinity Pulldown from Cell Lysate D->E E->F H Biophysical Validation (SPR/ITC) F->H Provides Candidate Proteins G In Silico Analysis (Reverse Docking) G->H I Functional Validation (siRNA/CRISPR) H->I J Pathway Analysis I->J

Caption: A logical workflow for the target identification of this compound.

Application Note 1: Phenotypic Screening and Cellular Target Engagement

Objective: To characterize the cellular effects of this compound and to confirm its engagement with intracellular targets.

Protocol 1.1: Cell Viability Assays

This protocol determines the cytotoxic potency of this compound across various cancer cell lines. The Sulforhodamine B (SRB) assay is detailed here, which measures cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Presentation:

Table 1: Hypothetical IC50 Values for this compound

Cell Line Cancer Type IC50 (µM)
A549 Lung Carcinoma 15.5 ± 2.1
MCF-7 Breast Adenocarcinoma 25.8 ± 3.5
HeLa Cervical Carcinoma 12.3 ± 1.8
Jurkat T-cell Leukemia 8.9 ± 1.1

| KB-VIN | Multidrug-Resistant | 30.2 ± 4.0 |

Protocol 1.2: Apoptosis and Cell Cycle Analysis

This protocol uses flow cytometry to determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.

Methodology:

  • Treatment: Treat cells (e.g., HeLa) with this compound at 1x and 2x its IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Staining (Cell Cycle): Fix cells in cold 70% ethanol (B145695) overnight. Wash with PBS and treat with RNase A. Stain with PI.

  • Flow Cytometry: Analyze the samples on a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 1.3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of this compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Methodology:

  • Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a candidate target protein (if known) or by mass spectrometry for an unbiased approach.

  • Data Analysis: Plot the band intensity (or spectral counts) against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Application Note 2: Affinity-Based Target Identification

Objective: To isolate and identify proteins that directly bind to this compound from a complex biological mixture.

Protocol 2.1: Synthesis of an Affinity Probe

A bioactive molecule is chemically modified to incorporate a tag (e.g., biotin (B1667282) or a clickable alkyne group) for affinity purification. This requires a synthetic chemistry effort to identify a position on this compound that can be modified without abolishing its biological activity. A linker is typically included to minimize steric hindrance.

G A Euphorbia factor L7b B Linker Arm (e.g., PEG) A->B C Affinity Tag (Biotin/Alkyne) B->C

Caption: Schematic of an affinity probe for this compound.

Protocol 2.2: Affinity Pulldown Assay

Methodology:

  • Cell Lysate Preparation: Prepare a native total cell lysate from a responsive cell line using a mild lysis buffer (e.g., NP-40 based) containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C. As a negative control, incubate a separate lysate sample with free biotin or a structurally similar, inactive compound. A competition control, co-incubating the probe with an excess of untagged this compound, is also recommended.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

Protocol 2.3: Protein Identification by Mass Spectrometry

Methodology:

  • Gel Electrophoresis: Separate the eluted proteins by 1D SDS-PAGE.

  • In-Gel Digestion: Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

  • Data Analysis: Compare the list of identified proteins from the experimental sample with the negative controls. True binding partners should be significantly enriched in the experimental sample and depleted in the competition control.

Application Note 3: Biophysical and In Silico Validation

Objective: To validate the interaction between this compound and candidate proteins identified in the discovery phase.

Protocol 3.1: Surface Plasmon Resonance (SPR)

SPR provides quantitative information about the binding affinity and kinetics of the interaction between a ligand and an analyte.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Ligand Injection: Inject a series of concentrations of this compound in a suitable running buffer over the chip surface.

  • Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass bound. This generates a sensorgram.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Table 2: Hypothetical SPR Binding Data for this compound and a Candidate Target Protein

Analyte Conc. (µM) ka (1/Ms) kd (1/s) KD (µM)

| this compound | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 |

Protocol 3.2: Hypothetical Signaling Pathway Involvement

Based on findings for related compounds that suggest an induction of apoptosis via the mitochondrial pathway, a potential mechanism for this compound could involve proteins within this cascade.[2][4] The diagram below illustrates this hypothetical pathway.

G cluster_0 Mitochondrial Apoptosis Pathway L7b This compound Target Hypothetical Target (e.g., Bcl-2 family protein) L7b->Target Binds and Inhibits/Activates Bax Bax/Bak Activation Target->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation (Apoptosome) Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Apoptosis Induction by Euphorbia Factors

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Euphorbia factors L2 and L3 have been quantified in human lung cancer A549 cells.

Table 1: Cytotoxicity (IC₅₀ Values)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Euphorbia factors, representing the concentration required to inhibit 50% of cell proliferation.

CompoundCell LineIncubation TimeIC₅₀ Value (µM)Reference
Euphorbia factor L2A54948 h36.82 ± 2.14[1]
Euphorbia factor L3A54972 h34.04 ± 3.99[2][4][5]
Table 2: Induction of Apoptosis in A549 Cells by Euphorbia factor L2

This table presents the percentage of apoptotic cells after treatment with EFL2, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6]

TreatmentConcentration (µM)Incubation TimeApoptosis Rate (%)Reference
Control048 h6.27 ± 1.5[6]
EFL24048 h23.77 ± 3.4[6]
EFL28048 h36.97 ± 2.4[6]

Signaling Pathways and Workflows

Apoptosis Signaling Pathway

The primary mechanism of apoptosis induction by Euphorbia factors L2 and L3 in A549 cells is through the intrinsic mitochondrial pathway.[1][2] This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of mitochondrial events.[1][2] Key events include the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

G Mitochondrial Apoptosis Pathway of Euphorbia Factors EFL Euphorbia Factor L2/L3 ROS ↑ Reactive Oxygen Species (ROS) EFL->ROS Mito Mitochondrial Perturbation ROS->Mito MMP ↓ Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factors.

Experimental Workflow

The following diagram outlines a general workflow for investigating the cytotoxic and pro-apoptotic effects of a test compound like a Euphorbia factor.

G General Experimental Workflow cluster_0 In Vitro Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action A Cell Culture (e.g., A549) B Compound Treatment (Euphorbia Factor) A->B C Cell Viability Assay (e.g., MTT) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E H Protein Extraction B->H D Determine IC₅₀ Value C->D D->E D->H F Flow Cytometry Analysis E->F G Quantify Apoptotic Cells F->G I Western Blotting H->I J Probe for Key Proteins (Caspases, Cyt c, PARP) I->J

References

Measuring the Effect of Lathyrane Diterpenoids on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest for their potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2][3] These compounds have been shown to induce cell cycle arrest and apoptosis, making them promising candidates for the development of novel anticancer therapeutics.[4][5] This document provides detailed application notes and experimental protocols for investigating the effects of a representative lathyrane diterpenoid, referred to here as Euphorbia factor L7b, on cell cycle progression in cancer cells. While specific data for "this compound" is not extensively available in public literature, the methodologies and expected outcomes are based on studies of structurally similar lathyrane diterpenoids such as Euphorbia factors L1, L3, and euphlathin A.

Mechanism of Action Overview

Studies on various lathyrane diterpenoids isolated from Euphorbia species indicate that their cytotoxic effects are often mediated through the induction of cell cycle arrest at different phases (G1, S, or G2/M) and the activation of apoptotic pathways. For instance, some Euphorbia factors have been shown to disrupt normal cell cycle progression, leading to an accumulation of cells in the G1 or early S phase. The induction of apoptosis is often linked to the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the release of cytochrome c. Furthermore, signaling pathways such as the FOXO/NF-κB pathway have been implicated in the pro-apoptotic effects of some euphorbiasteroid (B1671786) compounds.

Data Presentation: Effects of Lathyrane Diterpenoids on Cell Cycle Distribution

The following table summarizes the observed effects of various lathyrane diterpenoids on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry. This data is presented as a representative example of the expected quantitative outcomes when studying a compound like this compound.

CompoundCell LineConcentration (µM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control (Vehicle) HCT-15-24~60%~25%~15%
Ethanolic Extract of E. lathyris HCT-15IC5024DecreasedIncreasedIncreased
Control (Vehicle) T84-24~55%~30%~15%
Ethanolic Extract of E. lathyris T84IC5024IncreasedDecreasedDecreased
Euphorbia factor L3 KB-VIN3 x IC5024IncreasedIncreased (early S)No significant change
Euphorbia factor L9 KB-VIN3 x IC5024IncreasedIncreased (early S)No significant change
euphlathin A HTSNot specifiedNot specifiedNot specifiedS phase arrestG2/M phase arrest

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HCT-15, T84, A549)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key proteins involved in cell cycle regulation by Western blotting to elucidate the molecular mechanism of this compound-induced cell cycle arrest.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK4, anti-CDK2, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Cancer Cell Culture treatment Treat with Euphorbia factor L7b cell_culture->treatment harvest Harvest Cells treatment->harvest flow_cytometry Flow Cytometry (Cell Cycle Analysis) harvest->flow_cytometry western_blot Western Blotting (Protein Expression) harvest->western_blot

Caption: Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction EFL7b This compound p53 p53 activation EFL7b->p53 Mitochondria Mitochondrial Dysfunction EFL7b->Mitochondria p21 p21/p27 upregulation p53->p21 CDK_Cyclin CDK/Cyclin inhibition p21->CDK_Cyclin G1_S_arrest G1/S or G2/M Arrest CDK_Cyclin->G1_S_arrest Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia factor L7b and similar hydrophobic diterpenoids. The focus is on improving solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

While specific data for "this compound" is not widely available in published literature, it is likely a diterpenoid isolated from a plant of the Euphorbia genus. Diterpenoids from Euphorbia are a large class of natural products known for their complex structures and significant biological activities.[1][2] Many of these compounds, such as Euphorbia factor L1 and L7a, are characterized by their hydrophobic (water-repelling) nature, which makes them poorly soluble in aqueous solutions like culture media or buffers.[3][4] This low solubility is a major hurdle for in vitro and in vivo experiments.[5]

Q2: What are the recommended primary solvents for creating a stock solution of this compound?

For hydrophobic compounds like Euphorbia diterpenoids, the initial stock solution should be prepared in a 100% organic solvent. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO). Ethanol (B145695) is another potential option. Based on data for similar compounds, high concentrations can be achieved in these solvents.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. What should I do?

This is a common problem known as "precipitation upon dilution." It occurs because the drug, which is stable in the organic solvent, crashes out of solution when introduced to the aqueous environment of your cell culture medium or buffer. Here are several troubleshooting steps:

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay, as higher concentrations can be toxic to cells. To achieve this, you may need to prepare a more concentrated initial stock solution.

  • Use a Co-solvent: A co-solvent system can improve solubility. This involves using a mixture of water and a water-miscible organic solvent. Propylene glycol or polyethylene (B3416737) glycol (PEG) 300 can be used in conjunction with water.

  • Incorporate Surfactants/Detergents: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to help keep the compound in solution by forming micelles.

  • Prepare an Intermediate Dilution: Instead of adding the DMSO stock directly to the final volume, create an intermediate dilution in a solvent that is more compatible with the aqueous medium, such as pure ethanol or a mixture of your medium and a co-solvent.

  • Sonication: After dilution, briefly sonicate the solution to help break up any precipitate and promote dissolution.

  • Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can sometimes help dissolve the compound. However, be cautious about the thermal stability of your compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder won't dissolve in initial solvent (e.g., DMSO). Insufficient solvent volume or low-quality/hydrated solvent.Increase the volume of the solvent. Use fresh, anhydrous (moisture-free) DMSO, as absorbed water can reduce solubility. Gentle vortexing or sonication may also help.
Compound precipitates immediately upon dilution in aqueous media. The compound's solubility limit in the final aqueous solution has been exceeded.Lower the final concentration of the compound. Ensure the final DMSO concentration is minimal (<0.5%, ideally ≤0.1%). Consider using a co-solvent or surfactant as described in the FAQs. Prepare working solutions fresh for each experiment.
Solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation over time.Filter the final working solution through a 0.22 µm syringe filter to remove precipitates that could interfere with assays. This will give you a saturated solution, but the actual concentration may be lower than calculated.
Inconsistent experimental results between batches. Variability in stock solution preparation or precipitation.Standardize the stock solution preparation protocol. Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment and visually inspect for precipitation before use.

Quantitative Data: Solubility of Related Euphorbia Factors

Since specific solubility data for this compound is not available, the following table summarizes solubility for similar compounds to provide a reference point.

CompoundSolventReported Solubility
Euphorbia factor L1 DMSO40 mg/mL (72.37 mM)
Euphorbia factor L7a DMSO≥ 2.5 mg/mL (4.56 mM)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-40 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your compound in pure cell culture medium (without serum, as serum proteins can sometimes cause precipitation). For example, add 2 µL of a 10 mM stock solution to 198 µL of serum-free medium to get a 100 µM intermediate solution. Vortex immediately.

  • Final Dilution: Add the intermediate dilution to your final assay volume (e.g., cell culture plate wells already containing medium with cells) to reach the desired final concentration. Mix gently by pipetting.

  • Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO (and any other co-solvents) as your experimental samples.

Visualizations

Workflow for Solubilizing Hydrophobic Compounds

G start Start: Have Hydrophobic Compound Powder stock Prepare 10-40 mg/mL Stock in 100% DMSO start->stock precipitate Does it precipitate in aqueous medium? stock->precipitate success Proceed with Experiment (Final DMSO <0.5%) precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes cosolvent Option 1: Use Co-solvent (e.g., PEG, Ethanol) troubleshoot->cosolvent surfactant Option 2: Add Surfactant (e.g., Tween 80) troubleshoot->surfactant lower_conc Option 3: Lower Final Concentration troubleshoot->lower_conc

Caption: Decision workflow for solubilizing this compound.

Hypothetical Signaling Pathway for Euphorbia Diterpenoids

Many diterpenoids from Euphorbia, like phorbol (B1677699) esters, are known to activate Protein Kinase C (PKC). This activation can trigger downstream signaling cascades, such as the ERK/MAPK pathway, which is involved in cell proliferation.

G EFL7b This compound (Phorbol Ester-like) PKC Protein Kinase C (PKC) EFL7b->PKC Activates Raf Raf Kinase PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK / MAPK MEK->ERK Phosphorylates Proliferation Cellular Response (e.g., Proliferation) ERK->Proliferation Leads to

Caption: PKC-MAPK signaling pathway activated by Euphorbia factors.

References

Euphorbia factor L7b stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Euphorbia factor L7b, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for reconstituting this compound and related compounds. For cellular experiments, a stock solution in DMSO can be prepared[1]. Ensure the DMSO is high quality and anhydrous, as moisture can affect the solubility and stability of the compound[2].

Q3: How should I store the reconstituted this compound solution?

A3: Once reconstituted in a solvent, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][3][4]. For some related compounds, protection from light is also recommended[3].

Q4: How long is the reconstituted solution stable?

A4: The stability of the reconstituted solution depends on the storage temperature. At -80°C, it is stable for up to 6 months, while at -20°C, it is stable for about 1 month[1][2][3][4]. It is best practice to use the solution as soon as possible after preparation. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[3].

Q5: What are the general handling precautions for this compound?

A5: As with many biologically active compounds, it is important to handle this compound with care. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area and wash hands thoroughly after handling[5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have limited solubility at lower temperatures or may have come out of solution during freezing.Gently warm the solution and/or sonicate to aid in redissolution. Ensure the final solvent concentration in your working solution is compatible with your experimental system and does not cause precipitation.
Inconsistent experimental results between different batches or over time. This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles.Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment. Verify the stability of your compound under your specific experimental conditions if you suspect degradation.
Low or no biological activity observed. The compound may have degraded, or the concentration used may be incorrect.Prepare a fresh stock solution from the powder. Confirm the concentration of your stock solution. Review the literature for effective concentrations of similar Euphorbia factors in your experimental model[6].
Difficulty dissolving the compound. The solvent quality may be poor (e.g., contains water), or the compound may require assistance to dissolve.Use fresh, high-purity, anhydrous DMSO[2]. Gentle heating or sonication can be used to facilitate dissolution[3].

Data Presentation

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 2: Recommended Storage for Related Euphorbia Factors (L2, L3, L7a) in Solvent

Compound Storage Temperature Duration Additional Notes Source
Euphorbia factor L2-80°C6 monthsProtect from light[3]
-20°C1 month
Euphorbia factor L3-80°C1 yearAvoid repeated freeze-thaw cycles[2]
-20°C1 month
Euphorbia factor L7a-80°C6 monthsAvoid repeated freeze-thaw cycles[4]
-20°C1 month

Experimental Protocols & Visualizations

While specific experimental protocols for determining the stability of this compound were not found in the provided search results, a general workflow for handling and using the compound in a cell-based assay can be outlined.

G cluster_storage Storage & Preparation cluster_experiment Experimental Workflow A Receive this compound (Powder) B Store at -20°C or 4°C A->B C Reconstitute in high-purity DMSO B->C D Aliquot into single-use vials C->D E Store stock solution at -80°C or -20°C D->E F Thaw a single aliquot E->F G Prepare working solution (Dilute in cell culture medium) F->G H Treat cells G->H I Incubate for desired time H->I J Perform downstream analysis (e.g., MTT assay, apoptosis analysis) I->J

General workflow for handling and using this compound.

The mechanism of action for many Euphorbia factors involves the induction of apoptosis through the mitochondrial pathway. While the specific pathway for L7b is not detailed in the provided results, a generalized pathway based on related compounds like Euphorbia factor L3 is presented below[6].

G EFL Euphorbia Factor Mito Mitochondrion EFL->Mito induces stress CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generalized mitochondrial apoptosis pathway induced by Euphorbia factors.

References

Technical Support Center: Optimizing Euphorbia Factor L-Series Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Euphorbia factors, a class of lathyrane-type diterpenoids, in in vitro settings. Given the limited specific data on "Euphorbia factor L7b," this guide synthesizes information from studies on related compounds such as Euphorbia factors L1, L2, and L3 to provide a general framework for dosage optimization and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for Euphorbia factors in in vitro experiments?

A1: Based on published data for various Euphorbia factors and related compounds, a broad starting range for initial screening would be from 1 µM to 100 µM. For instance, the IC50 values for Euphol (B7945317), a triterpene alcohol from Euphorbia tirucalli, ranged from 1.41 to 38.89 µM across a panel of 73 human cancer cell lines[1]. For Euphorbia factor L3, the IC50 value against A549 lung cancer cells was determined to be 34.04 ± 3.99 μM[2][3]. Therefore, a pilot experiment testing concentrations such as 1, 5, 10, 25, 50, and 100 µM is a reasonable starting point.

Q2: How should I prepare a stock solution of a Euphorbia factor?

A2: Most lathyrane diterpenoids, like Euphorbia factor L3, are soluble in dimethyl sulfoxide (B87167) (DMSO)[4]. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[5]. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for Euphorbia factors?

A3: Several Euphorbia factors exert their cytotoxic effects by inducing apoptosis. For example, Euphorbia factor L3 has been shown to induce apoptosis in A549 cells through the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c. Other studies on lathyrane-type diterpenoids have indicated they can also disrupt normal cell cycle progression and interfere with the cellular cytoskeleton by causing actin filament aggregation. More recently, Euphorbiasteroid, another compound from Euphorbia lathyris L., has been shown to induce neurotoxicity via the FOXO/NF-κB/apoptosis signaling pathway.

Q4: My cells are not responding to the Euphorbia factor treatment. What could be the issue?

A4: There are several potential reasons for a lack of response:

  • Concentration: The concentrations used may be too low for the specific cell line being tested. Cell lines exhibit varying sensitivities. Refer to the IC50 data in Table 1 for guidance and consider performing a broader dose-response study.

  • Compound Stability: Ensure the compound has been stored correctly and that the stock solution has not degraded. Repeated freeze-thaw cycles can reduce efficacy.

  • Cell Line Resistance: The target cell line may be inherently resistant to the compound's mechanism of action. Some cancer cells possess multidrug resistance (MDR) mechanisms.

  • Experimental Duration: The incubation time may be insufficient to observe a cytotoxic effect. Most cytotoxicity assays for Euphorbia compounds are conducted over 24 to 72 hours.

Troubleshooting Guide

Issue 1: High Variability Between Replicates in Cytotoxicity Assays
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension is achieved before plating and that cells are evenly distributed across the wells of the microplate. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Inaccurate drug concentration in wells.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause: Edge effects in microplates.

    • Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation, which can alter drug concentrations and affect cell growth. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect.

Issue 2: Inconsistent IC50 Values Across Experiments
  • Possible Cause: Variation in cell health and passage number.

    • Solution: Use cells from a consistent, low passage number for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause: Differences in reagent lots.

    • Solution: Record the lot numbers of all reagents used (e.g., culture medium, fetal bovine serum, assay reagents). If a significant shift in IC50 is observed, test new lots against the old ones to identify the source of variability.

  • Possible Cause: Fluctuation in incubation conditions.

    • Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator. Ensure the incubator is properly calibrated and monitored.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity (IC50) of Various Euphorbia Compounds

Compound/ExtractCell LineIC50 ValueReference
Euphorbia factor L3A549 (Lung)34.04 ± 3.99 µM
Euphorbia factor L3MCF-7 (Breast)45.28 ± 2.56 µM
Euphorbia factor L3LoVo (Colon)41.67 ± 3.02 µM
Euphorbia factor L1A549 (Lung)51.34 ± 3.28 µM
EupholPancreatic Carcinoma6.84 µM
EupholEsophageal Squamous Cell11.08 µM
E. grantii (DCMF)MCF-7 (Breast)10.31 µg/mL
E. grantii (DCMF)MCF-7ADR (Breast, Resistant)10.41 µg/mL
E. triaculeata ExtractMCF-7 (Breast)26 µg/mL
E. triaculeata ExtractPC-3 (Prostate)48 µg/mL

Experimental Protocols

Protocol 1: Determination of Optimal Dosage using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of a Euphorbia factor and determining its IC50 value.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Euphorbia factor stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Euphorbia factor in complete medium from the DMSO stock. The final concentrations should span the expected effective range (e.g., 0.1, 1, 5, 10, 25, 50, 100, 200 µM).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control group (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control group.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

experimental_workflow Diagram 1: Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare High-Conc. Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of Euphorbia Factor prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells for 24-72 hours seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent (4 hr incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: Diagram 1: Workflow for Dosage Optimization.

signaling_pathway Diagram 2: Mitochondrial Apoptosis Pathway euphorbia Euphorbia Factor L3 mito Mitochondrion euphorbia->mito induces stress cyto_c Cytochrome c (release) mito->cyto_c loss of membrane potential casp9 Caspase-9 (activated) cyto_c->casp9 casp3 Caspase-3 (activated) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Diagram 2: Mitochondrial Apoptosis Pathway.

References

Technical Support Center: Overcoming Resistance to Lathyrane Diterpenoids (e.g., Euphorbia factor L-series) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of Euphorbia factor L-series compounds in cancer cells?

A1: Euphorbia factors, which are lathyrane-type diterpenoids, exert their anti-cancer effects through several mechanisms. They are known to induce apoptosis (programmed cell death), often via the mitochondrial pathway, which involves the loss of mitochondrial membrane potential and the release of cytochrome c.[1][2][3][4] Some of these compounds can also cause cell cycle arrest, typically at the G1/S phase transition, and interfere with the cytoskeleton by inducing actin filament aggregation and partially disrupting the microtubule network.[5]

Q2: My cancer cells are showing reduced sensitivity to the Euphorbia factor I'm studying. What are the likely causes of this resistance?

A2: The most common mechanism of resistance to many natural product-derived anti-cancer agents, including lathyrane diterpenoids, is the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp/ABCB1) is a prominent member of this family and functions as a drug efflux pump, actively removing the compound from the cell and preventing it from reaching its intracellular target. Another potential, though less directly documented for Euphorbia factors, mechanism could involve alterations in the microtubule structure, such as the overexpression of specific tubulin isotypes (e.g., βIII-tubulin), which has been linked to resistance to other microtubule-targeting agents.

Q3: How can I determine if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?

A3: There are several experimental approaches to investigate the role of P-gp in drug resistance. You can perform a western blot or flow cytometry analysis to compare the expression levels of P-gp in your resistant cell line versus the sensitive parental line. Functionally, you can use a P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with your Euphorbia factor. A significant decrease in the IC50 value of the Euphorbia factor in the presence of the inhibitor would strongly suggest P-gp-mediated resistance. Additionally, you can perform a drug accumulation assay using a fluorescent P-gp substrate like Rhodamine 123. Reduced accumulation of the fluorescent dye in resistant cells, which is reversible by a P-gp inhibitor, is indicative of P-gp activity.

Q4: Can Euphorbia factors themselves overcome multidrug resistance (MDR)?

A4: Yes, interestingly, many lathyrane diterpenoids have been reported to act as MDR modulators or reversal agents. They can enhance the efficacy of conventional chemotherapeutic drugs in MDR cancer cells. Some Euphorbia factors are thought to act as competitive substrates for P-gp, thereby inhibiting the efflux of other co-administered anticancer drugs.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High IC50 value or lack of cytotoxicity 1. Acquired or intrinsic resistance in the cell line. 2. Compound degradation. 3. Suboptimal experimental conditions.1. Test for P-gp overexpression (see FAQ Q3). Consider using a known sensitive cell line as a positive control. 2. Ensure proper storage of the compound (e.g., -20°C or -80°C in a suitable solvent like DMSO, protected from light). Prepare fresh dilutions for each experiment. 3. Optimize cell seeding density and treatment duration. Ensure the solvent concentration (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
Inconsistent or non-reproducible IC50 values 1. Cell line heterogeneity. 2. Variability in compound potency between batches. 3. Inconsistent cell passage number.1. Perform single-cell cloning to establish a homogenous population. 2. If possible, obtain a new batch of the compound and perform a dose-response curve. 3. Maintain a consistent range of cell passage numbers for your experiments, as prolonged culturing can alter cell characteristics.
No apoptosis observed despite reduced cell viability 1. The compound may be inducing another form of cell death (e.g., necrosis, autophagy). 2. The concentration or incubation time may be insufficient to induce detectable apoptosis.1. Use assays to detect other forms of cell death, such as a lactate (B86563) dehydrogenase (LDH) assay for necrosis or western blotting for autophagy markers (e.g., LC3-II). 2. Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.

Quantitative Data

Table 1: Cytotoxic Activity of Selected Lathyrane Diterpenoids in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Euphorbia factor L3A549Lung Carcinoma34.04 ± 3.99
Euphorbia factor L3MCF-7Breast Adenocarcinoma45.28 ± 2.56
Euphorbia factor L3LoVoColon Adenocarcinoma41.67 ± 3.02
Euphorbia factor L1A549Lung Carcinoma51.34 ± 3.28
Euphorbia factor L28786-0Renal Cell Carcinoma9.43
Euphorbia factor L28HepG2Hepatocellular Carcinoma13.22

Experimental Protocols

1. Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the Euphorbia factor for the desired duration (e.g., 72 hours).

    • After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Western Blotting for P-glycoprotein (P-gp) Expression

This protocol allows for the detection and quantification of P-gp protein levels in cell lysates.

  • Procedure:

    • Prepare total cell lysates from both sensitive and potentially resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

3. Rhodamine 123 Accumulation Assay (for P-gp Function)

This flow cytometry-based assay measures the efflux activity of P-gp.

  • Procedure:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS).

    • Incubate the cells with a P-gp inhibitor (e.g., verapamil) or vehicle control for 30 minutes at 37°C.

    • Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate for a further 60-90 minutes at 37°C, protected from light.

    • Wash the cells with ice-cold PBS to stop the efflux process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • Compare the fluorescence intensity between the sensitive and resistant cells, with and without the P-gp inhibitor.

Visualizations

G Proposed Signaling Pathway for Euphorbia Factor-Induced Apoptosis Euphorbia_Factor Euphorbia Factor Bax Bax Euphorbia_Factor->Bax activates Bcl2 Bcl-2 Euphorbia_Factor->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by Euphorbia factors.

G Experimental Workflow for Investigating Resistance Start Observe Reduced Sensitivity (High IC50) Hypothesis Hypothesize P-gp Overexpression Start->Hypothesis WesternBlot Western Blot for P-gp Expression Hypothesis->WesternBlot AccumulationAssay Rhodamine 123 Accumulation Assay Hypothesis->AccumulationAssay InhibitorAssay IC50 with P-gp Inhibitor (e.g., Verapamil) Hypothesis->InhibitorAssay Conclusion Confirm P-gp Mediated Resistance WesternBlot->Conclusion AccumulationAssay->Conclusion InhibitorAssay->Conclusion G Logical Relationships in Drug Resistance Resistance Cellular Resistance to Euphorbia Factor ReducedIntracellularConc Reduced Intracellular Drug Concentration Resistance->ReducedIntracellularConc AlteredTarget Altered Drug Target Resistance->AlteredTarget Pgp P-gp Overexpression ReducedIntracellularConc->Pgp TubulinMutation Tubulin Mutation/ Isotype Expression AlteredTarget->TubulinMutation DrugEfflux Increased Drug Efflux Pgp->DrugEfflux ReducedBinding Reduced Binding to Microtubules TubulinMutation->ReducedBinding

References

Troubleshooting Euphorbia factor L7b bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Euphorbia factor L7b bioassay. The information is designed to help identify and resolve common issues that may lead to variability and inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the this compound bioassay?

A1: The this compound bioassay is designed to measure the cytotoxic and apoptotic effects of this compound on cancer cell lines. A successful assay will demonstrate a dose-dependent decrease in cell viability and an increase in markers of apoptosis.

Q2: Which cell lines are recommended for this bioassay?

A2: While specific data for this compound is limited, related lathyrane diterpenoids from Euphorbia species have shown activity against various cancer cell lines.[1][2][3][4][5][6] Based on available literature for similar compounds, the following cell lines could be considered:

  • A549 (Human Lung Carcinoma): Used in studies with Euphorbia factor L3.[1]

  • MCF-7 (Human Breast Adenocarcinoma): A common line for cytotoxicity studies.[1][4][6]

  • LoVo (Human Colon Carcinoma): Used in studies with Euphorbia factor L3.[1]

  • HeLa (Human Cervical Cancer) and HT-29 (Human Colon Adenocarcinoma): Have been used to test the cytotoxic effects of other Euphorbia species.[5]

It is crucial to perform initial screening to determine the sensitivity of your chosen cell line to this compound.

Q3: What are the critical reagents in this assay?

A3: The most critical reagents are the this compound compound, the cultured cells, and the detection reagents (e.g., MTT, CellTiter-Glo®, Annexin V). The quality and handling of these reagents are paramount for reproducible results.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

High Variability Between Replicate Wells

Problem: I am observing significant variability between my replicate wells for the same experimental condition.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use consistent pipetting technique (e.g., speed, immersion depth). Avoid introducing air bubbles.[9][10] Consider using automated liquid handlers for high-throughput applications to minimize human error.[11][12]
Uneven Cell Seeding Ensure the cell suspension is homogeneous before and during plating. Gently swirl the cell suspension between pipetting steps. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.
Edge Effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[9] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[9]
Inadequate Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing within the wells.[10]
Inconsistent Results Between Experiments

Problem: My results (e.g., IC50 values) are not consistent from one experiment to the next.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Cell Passage Number Use cells within a consistent and limited passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[13]
Cell Health and Viability Only use cells with high viability (ideally >95%) for experiments. Ensure consistent cell growth phases (e.g., logarithmic phase) at the time of treatment.[1][9]
Reagent Variability Prepare fresh dilutions of this compound from a consistent stock for each experiment. Use reagents from the same lot or batch whenever possible to minimize variability.[14]
Incubation Conditions Ensure consistent incubation times, temperature, and CO2 levels for all experiments.[9][15]
Inconsistent Cell Density Maintain a consistent cell seeding density across experiments.[13]
Unexpected or No Cellular Response

Problem: I am not observing the expected cytotoxic effect, or the response is very weak.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Ensure the stock solution concentration is accurate. Perform a wider range of dilutions to ensure you are capturing the dynamic range of the response.
Degraded Compound Ensure the this compound stock solution has been stored correctly and has not expired. Avoid multiple freeze-thaw cycles.
Cell Line Resistance The chosen cell line may be resistant to this compound. Consider testing a panel of different cell lines to find a more sensitive model.
Assay Incubation Time The incubation time may be too short to observe a significant effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Suboptimal Assay Conditions Optimize assay parameters such as cell seeding density and reagent concentrations.[12][16]

Experimental Protocols & Data Presentation

Illustrative IC50 Values for Euphorbia Factors in Cancer Cell Lines

The following table summarizes hypothetical IC50 values based on published data for similar compounds, which can serve as a reference for expected potency.

CompoundCell LineAssay Duration (hours)IC50 (µM)
Euphorbia factor L3A5497234.04 ± 3.99
Euphorbia factor L3MCF-77245.28 ± 2.56
Euphorbia factor L3LoVo7241.67 ± 3.02
Euphorbia factor L1A5497251.34 ± 3.28

Data is illustrative and based on published results for related compounds.[1]

Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Proposed Signaling Pathway for this compound

Based on the mechanism of action of related Euphorbia factors, L7b is hypothesized to induce apoptosis through the mitochondrial pathway.[1][7][8]

G cluster_cell Cancer Cell cluster_mito Mitochondrion EFL7b This compound Mito_Membrane Loss of Mitochondrial Membrane Potential EFL7b->Mito_Membrane CytC Cytochrome c Release Mito_Membrane->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based bioassay.

G A Cell Culture (Logarithmic Growth Phase) B Cell Seeding (96-well plate) A->B C Incubation (24h) (Cell Attachment) B->C D Compound Treatment (Serial Dilutions of L7b) C->D E Incubation (e.g., 48h) D->E F Viability/Apoptosis Assay (e.g., MTT, Annexin V) E->F G Data Acquisition (Plate Reader/Flow Cytometer) F->G H Data Analysis (IC50 Determination) G->H

Caption: A generalized workflow for the this compound bioassay.

Troubleshooting Decision Tree for High Variability

This decision tree can help diagnose sources of high replicate variability.

G Start High Variability Between Replicates? CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting Yes Resolved Issue Resolved CheckPipetting->Resolved Improved NotResolved Variability Persists CheckPipetting->NotResolved Issue Persists CheckCells Examine Cell Seeding Homogeneity CheckPlate Assess for Edge Effects CheckCells->CheckPlate Issue Persists CheckCells->Resolved Improved CheckPlate->Resolved Improved CheckReagents Investigate Reagent Mixing and Quality CheckPlate->CheckReagents Issue Persists NotResolved->CheckCells CheckReagents->Resolved Improved

Caption: A decision tree for troubleshooting high replicate variability.

References

Technical Support Center: Enhancing the Yield of Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Euphorbia factor L7b and related lathyrane diterpenoids from their natural source, Euphorbia lathyris (Caper Spurge). The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a lathyrane-type diterpenoid, a class of complex secondary metabolites.[1] These compounds are characterized by a highly oxygenated tricyclic 5/11/3-membered ring system.[1] The primary natural source for this compound and other related lathyrane diterpenoids is the plant Euphorbia lathyris, also known as Caper Spurge.[2][3] These compounds are particularly abundant in the seeds of the plant.[1][2][3]

Q2: What are the main challenges in isolating this compound?

A2: The main challenges include:

  • Low Yield: Like many pharmacologically active diterpenoids, Euphorbia factors are often present in low concentrations in the plant material.[3]

  • Complex Mixtures: The crude plant extract contains a multitude of related diterpenoids and other phytochemicals (triterpenoids, sterols, flavonoids, chlorophylls), making purification difficult.[4][5]

  • Latex Interference: Euphorbia species produce a milky latex that is rich in triterpenoids and can cause emulsification during extraction, complicating phase separation.[6][7]

  • Compound Stability: The complex structure of lathyrane diterpenoids may be sensitive to heat, light, or pH changes during extraction and purification.

Q3: How can the yield of this compound be enhanced at the cultivation stage?

A3: The production of secondary metabolites like diterpenoids can be enhanced by applying controlled stress to the plant, a technique known as elicitation.[8][9] This involves:

  • Biotic Elicitors: Application of plant signaling molecules like Methyl Jasmonate (MeJA) or Salicylic Acid (SA) can trigger defense responses and upregulate the biosynthesis of terpenoids.[8][9][10]

  • Abiotic Elicitors: Exposing the plants to controlled environmental stress such as drought or specific wavelengths of UV radiation can also stimulate the production of secondary metabolites.[11][12][13][14]

Q4: What analytical methods are used to quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the separation and quantification of Euphorbia factors.[2][15] A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[2][15]

Yield Enhancement Strategies: Data Overview

Elicitation strategies have been shown to increase the yield of various secondary metabolites. While specific quantitative data for this compound is limited, the following tables summarize the effects of common elicitors on related compounds in various plant systems, providing a basis for experimental design.

Table 1: Effect of Biotic Elicitors on Secondary Metabolite Yield

Elicitor Plant/Culture System Target Metabolite Class Concentration Observed Yield Increase Reference(s)
Salicylic Acid (SA) Psammosilene tunicoides hairy roots Triterpenoids 5 mg/L Upregulated key biosynthetic genes [16]
Salicylic Acid (SA) Sanghuangporus baumii Terpenoid compounds 350 µmol/L Highest yield achieved (11.61 mg/g) [16]
Methyl Jasmonate (MeJA) Polygonum multiflorum adventitious roots Phenolic content 50 µM ~2-fold increase [8]

| Methyl Jasmonate (MeJA) | Ocimum basilicum (Sweet Basil) | Eugenol and Linalool | 0.5 mM | 56% and 43% increase, respectively |[17] |

Table 2: Effect of Abiotic Stress on Secondary Metabolite Yield

Abiotic Stress Plant/Culture System Target Metabolite/Gene Treatment Details Observed Effect Reference(s)
UV-B Radiation Euphorbia lathyris callus ElOMT1 transcript (O-methyltransferase) 3 hours at ~35 mW cm⁻² 4.7-fold increase in expression [11]
Drought Stress Douglas fir (coastal provenance) Needle terpenoids Moderate drought Slight increase [13][14]

| Drought Stress | Bupleurum chinense roots | Saikosaponin-a and -d | Short-term drought | 84.6% and 75.1% increase, respectively |[12] |

Note: The data presented are illustrative of the potential of elicitation and may not be directly transferable to this compound production. Optimization is required for each specific system.

Experimental Protocols

Protocol 1: Extraction and Isolation of Lathyrane Diterpenoids

This protocol is adapted from methodologies reported for the isolation of various Euphorbia factors from E. lathyris seeds.[2]

1. Plant Material Preparation:

  • Start with dried seeds of Euphorbia lathyris.

  • Grind the seeds (e.g., 12 kg) into a coarse powder.

2. Solvent Extraction:

  • Transfer the powdered seeds into a suitable vessel for reflux extraction.

  • Add 95% aqueous ethanol (B145695) (e.g., 50 L) to the powder.

  • Heat the mixture under reflux for 2 hours. Repeat this extraction process three times.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a brown residue.

3. Liquid-Liquid Partitioning:

  • Suspend the crude residue in distilled water (e.g., 12 L).

  • Perform sequential partitioning with solvents of increasing polarity: a. Petroleum Ether: To remove non-polar compounds like fats and some triterpenoids. b. Dichloromethane (DCM): This fraction will likely contain many diterpenoids. c. Ethyl Acetate (EtOAc): To extract more polar compounds.

  • The majority of lathyrane diterpenoids are expected to be in the Petroleum Ether and DCM fractions. Focus on the Petroleum Ether fraction for the next step as described in the reference.

4. Acetonitrile Re-extraction:

  • Take the petroleum ether-soluble fraction and re-extract it with acetonitrile to partition the diterpenoids away from highly non-polar lipids.

5. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Concentrate the acetonitrile fraction and load it onto a silica gel column (200-300 mesh).

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a high percentage of petroleum ether and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool similar fractions.

  • Semi-preparative HPLC:

    • Further purify the fractions containing the target compounds using a semi-preparative HPLC system.

    • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 20 mm).

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O) is typically effective (e.g., starting from 85:15 v/v).

    • Detection: Monitor the elution profile using a UV detector (e.g., at 280 nm).

    • Collect the peaks corresponding to this compound and related compounds.

Protocol 2: HPLC Quantification of Lathyrane Diterpenoids

This protocol is based on established methods for quantifying Euphorbia factors L1, L3, and L4, which can be adapted for L7b.[2]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or similar, with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol and Water.

  • Gradient: Start with 60-70% methanol and adjust as needed to achieve separation.

  • Flow Rate: 0.8–1.2 mL/min.

  • Column Temperature: 20–30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5–15 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of purified this compound standard, dissolve it in methanol to prepare a stock solution, and create a series of dilutions for a calibration curve.

  • Sample Solution: Accurately weigh the dried extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the sample solutions.

  • Identify the peak for this compound by comparing its retention time with the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Partitioning

  • Q: I'm seeing a persistent milky layer (emulsion) between the aqueous and organic phases after adding petroleum ether/DCM. How can I resolve this?

    • A1: Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times to minimize emulsion formation.

    • A2: Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.

    • A3: Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This can often break the emulsion.

    • A4: Filtration: Pass the mixture through a bed of Celite or glass wool to help break the emulsion.

Issue 2: Green Color (Chlorophyll) Persists in Purified Fractions

  • Q: My fractions from the silica gel column are still green, indicating chlorophyll (B73375) contamination. How do I remove it?

    • A1: Activated Charcoal: Before column chromatography, dissolve your crude extract in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite. Be aware that charcoal can sometimes adsorb target compounds, so perform a small-scale test first.

    • A2: Solvent Partitioning: Chlorophyll is highly soluble in nonpolar solvents like hexane (B92381). Ensure your initial liquid-liquid partitioning step with petroleum ether or hexane is performed thoroughly to remove the bulk of chlorophyll.[2]

    • A3: Different Chromatography: If silica gel is not effective, consider using a different stationary phase. For instance, Sephadex LH-20 column chromatography (size-exclusion) with a solvent like methanol can be effective at separating pigments from diterpenoids.

Issue 3: Low Yield of Target Compound After Purification

  • Q: The final isolated yield of my target diterpenoid is extremely low. What could be the cause?

    • A1: Incomplete Extraction: Ensure the initial solvent extraction was exhaustive. Finely grinding the plant material and performing multiple extraction cycles are crucial.

    • A2: Compound Degradation: Lathyrane diterpenoids can be sensitive. Avoid excessive heat during solvent evaporation (use a rotary evaporator at low temperatures). Protect extracts and fractions from direct light and store them at low temperatures (-20°C) when not in use.

    • A3: Loss During Chromatography: The compound may be irreversibly adsorbing to the silica gel. You can try deactivating the silica gel with a small percentage of water or triethylamine (B128534) before packing the column. Also, ensure your chosen solvent system provides an appropriate retention factor (Rf) of 0.2-0.4 on TLC to ensure good elution from the column.

    • A4: Incorrect Fraction Pooling: Your TLC analysis may not be sensitive enough. Try using a different staining reagent (e.g., vanillin-sulfuric acid) that is more specific for terpenoids to ensure you are pooling the correct fractions.

Issue 4: Difficulty Identifying the Correct HPLC Peak

  • Q: I have multiple peaks in the HPLC chromatogram of my extract. How do I confirm which one is this compound?

    • A1: Co-injection with Standard: If you have a pure standard of this compound, mix it with your sample extract and inject it. The peak corresponding to L7b should increase in height and area.

    • A2: Diode Array Detector (DAD): Use a DAD to obtain the UV spectrum of the peak . Compare this spectrum to the known UV spectrum of lathyrane diterpenoids, which typically show absorbance maxima around 275-280 nm.[2][15]

    • A3: HPLC-MS: Couple your HPLC to a mass spectrometer. The mass spectrum of the peak should show a molecular ion ([M+H]⁺ or [M+Na]⁺) that corresponds to the molecular weight of this compound.

Visualizations

Biosynthetic Pathway of Lathyrane Diterpenoids

Lathyrane Diterpenoid Biosynthesis cluster_pathway Biosynthetic Pathway cluster_precursors Central Metabolism GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s (CYPs) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Spontaneous Ring Closure Lathyrane_Scaffold Lathyrane Scaffold Jolkinol_C->Lathyrane_Scaffold Further Oxidations & Rearrangements L7b This compound (Acylated/Oxidized) Lathyrane_Scaffold->L7b Acyltransferases, Oxidases, etc. MEP MEP Pathway (Plastid) MEP->GGPP

Caption: Proposed biosynthetic pathway of lathyrane diterpenoids from GGPP.

Experimental Workflow for Extraction and Purification

Extraction Workflow Start Dried E. lathyris Seeds Grinding Grinding Start->Grinding Extraction Reflux with 95% Ethanol (x3) Grinding->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Partitioning Liquid-Liquid Partitioning (H2O vs. Pet. Ether -> DCM -> EtOAc) Evaporation1->Partitioning Fraction_PE Petroleum Ether Fraction Partitioning->Fraction_PE Fraction_DCM DCM Fraction Partitioning->Fraction_DCM Fraction_EtOAc EtOAc Fraction Partitioning->Fraction_EtOAc Acetonitrile Acetonitrile Re-extraction Fraction_PE->Acetonitrile Evaporation2 Evaporation Acetonitrile->Evaporation2 ColumnChrom Silica Gel Column Chromatography (Pet. Ether/EtOAc gradient) Evaporation2->ColumnChrom TLC TLC Analysis & Fraction Pooling ColumnChrom->TLC Prep_HPLC Semi-Preparative HPLC (C18, MeOH/H2O) TLC->Prep_HPLC End Pure this compound Prep_HPLC->End Troubleshooting Emulsion Problem Problem: Persistent Emulsion During Liquid-Liquid Extraction Choice1 Initial Response Problem->Choice1 Start Here Action1 Wait 10-15 minutes. Does it separate? Choice1->Action1 Solution1 Resolved. Proceed with separation. Action1->Solution1 Yes Choice2 Chemical Intervention Action1->Choice2 No Action2 Add Saturated NaCl (Brine). Does it separate? Choice2->Action2 Action2->Solution1 Yes Choice3 Mechanical Intervention Action2->Choice3 No Action3 Centrifuge the mixture. Does it separate? Choice3->Action3 Action3->Solution1 Yes Prevention Future Prevention: Use gentle swirling instead of vigorous shaking. Action3->Prevention No / Partially

References

Technical Support Center: Purity Assessment of Isolated Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated Euphorbia factor L7b, a diterpenoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of an isolated natural product like this compound?

The most common and reliable methods for purity determination of natural products such as diterpenoids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][] Each technique offers distinct advantages. HPLC is widely used for quantitative analysis, while LC-MS provides mass information for impurity identification.[3][4][5] Quantitative NMR (qNMR) is a powerful tool for determining absolute purity without the need for a reference standard of the compound itself.[6][7][8][9]

Q2: My HPLC chromatogram shows a single peak. Can I consider my sample of this compound pure?

A single peak on an HPLC chromatogram is a good indicator of purity but is not conclusive. Co-eluting impurities with similar chromatographic behavior might be hidden under the main peak. It is crucial to use orthogonal methods for confirmation. For instance, analyzing the sample with a different column or mobile phase, and employing a detector with higher specificity like a mass spectrometer (LC-MS), can help to identify any hidden impurities.[7]

Q3: What is the role of Quantitative NMR (qNMR) in purity assessment?

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a sample by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.[6][8][9] Its advantage lies in being a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, making it independent of the compound's chemical properties that can affect detector response in chromatography.[6] This technique can detect and quantify impurities, including residual solvents and water, that may not be observable by other methods.[6]

Q4: Are there any specific challenges in the HPLC analysis of diterpenoids like this compound?

Yes, diterpenoids often have similar chemical structures and polarities, which can make their separation challenging.[10] They may also lack strong chromophores, leading to poor sensitivity with UV detection.[10] Method development may require careful optimization of the stationary phase, mobile phase composition, and temperature.[3][10] In some cases, chemical derivatization might be necessary to improve detection.[10]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the analyte with active sites on the column packing.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica (B1680970) column.- Add a competing base to the mobile phase.- Reduce the injection volume or sample concentration.[11]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[11]
Ghost Peaks - Contaminants in the mobile phase or injection solvent.- Carryover from previous injections.- Late eluting compounds from a previous run.- Use high-purity solvents and freshly prepared mobile phase.[12]- Implement a robust needle wash protocol.- Extend the gradient run time to ensure all compounds have eluted.[11]
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare mobile phase accurately and use a gradient mixer.[13]- Use a column oven to maintain a stable temperature.[13][14]- Replace the column if it has reached the end of its lifespan.
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Precipitation of buffer in the mobile phase.- Reverse flush the column (if permissible by the manufacturer).- Filter the mobile phase and samples.- Ensure buffer solubility in the organic modifier concentration used.[12]
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Ionization/Low Sensitivity - Inefficient ionization of the analyte.- Inappropriate mobile phase additives.- Optimize the ion source parameters (e.g., temperature, gas flow).- Experiment with different ionization modes (e.g., ESI, APCI).- Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to promote protonation/adduct formation.
Signal Suppression - Co-eluting impurities competing for ionization.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample to reduce the concentration of interfering species.
Mass Inaccuracy - Instrument calibration drift.- Perform regular mass calibration of the mass spectrometer using a known standard.

Experimental Protocols

General Protocol for HPLC Purity Assessment of this compound
  • Instrumentation: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for diterpenoid analysis.[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid, is often effective. A typical gradient might be:

    • 0-20 min: 50-90% B

    • 20-25 min: 90-100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm, 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isolated this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

General Protocol for qNMR Purity Assessment
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance peak that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the isolated this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_isolation Isolation & Purification cluster_results Results & Reporting Isolated_Compound Isolated this compound HPLC HPLC Analysis Isolated_Compound->HPLC Initial Check LCMS LC-MS Analysis Isolated_Compound->LCMS Impurity ID qNMR Quantitative NMR (qNMR) Isolated_Compound->qNMR Absolute Quantification Purity_Report Purity Report & Certificate of Analysis HPLC->Purity_Report Relative Purity LCMS->Purity_Report qNMR->Purity_Report

Caption: Workflow for the purity assessment of isolated this compound.

HPLC_Troubleshooting_Logic Start HPLC Issue Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Drift? Peak_Shape->Retention_Time No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Pressure Pressure Issue? Retention_Time->Pressure No Check_Mobile_Phase Check Mobile Phase Prep / Temp Retention_Time->Check_Mobile_Phase Yes Check_System_Blockage Check for Blockages / Leaks Pressure->Check_System_Blockage Yes Solution Problem Resolved Pressure->Solution No Check_Column Check Column / Mobile Phase pH Tailing->Check_Column Check_Concentration Check Sample Concentration Fronting->Check_Concentration Check_Column->Solution Check_Concentration->Solution Check_Mobile_Phase->Solution Check_System_Blockage->Solution

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Minimizing Off-Target Effects of Lathyrane Diterpenoids from Euphorbia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrane diterpenoids isolated from Euphorbia species. Due to the limited specific data on "Euphorbia factor L7b," this guide will focus on the broader class of Euphorbia-derived lathyrane diterpenoids, using known examples to illustrate principles of minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are lathyrane diterpenoids from Euphorbia and what are their known biological activities?

A1: Lathyrane diterpenoids are a class of natural compounds isolated from plants of the Euphorbia genus.[1][2][3][4] These compounds have been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, and modulation of multidrug resistance (MDR).[1] For example, some Euphorbia factors have been shown to induce apoptosis through the mitochondrial pathway and disrupt cell cycle progression. However, they have also been associated with toxic effects, such as intestinal irritation.

Q2: What are off-target effects and why are they a concern when working with Euphorbia factors?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. This can lead to unexpected cellular responses, toxicity, and a misleading interpretation of experimental results. For potent bioactive compounds like lathyrane diterpenoids, understanding and minimizing off-target effects is crucial for developing safe and effective therapeutic agents.

Q3: How can I begin to identify potential off-target effects of a novel lathyrane diterpenoid?

A3: A multi-pronged approach combining computational and experimental methods is recommended.

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of your compound. These methods often compare the compound's structure to databases of known ligands for various proteins.

  • Unbiased Experimental Screening: Employ techniques that screen for interactions across a wide range of cellular targets without prior assumptions. Examples include proteome-wide approaches like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics.

  • Biased Experimental Screening: If you have a hypothesis about potential off-target classes (e.g., kinases), you can use focused screening panels, such as kinome scans.

Q4: What experimental strategies can I use to minimize off-target effects in my cell-based assays?

A4: Optimizing experimental conditions is key to reducing the likelihood of observing off-target effects.

  • Dose-Response Studies: Determine the minimal effective concentration of your compound that elicits the desired on-target effect. Using excessively high concentrations increases the risk of engaging off-target molecules.

  • Time-Course Experiments: Assess the kinetics of the on-target effect. Shortening incubation times can sometimes reduce the impact of off-target activities that may have slower kinetics.

  • Use of Multiple Cell Lines: Confirm your findings in multiple, distinct cell lines. If the observed phenotype is consistent across different cellular contexts, it is more likely to be an on-target effect.

  • Rescue Experiments: If you have identified the on-target protein, a "rescue" experiment can be performed. This involves overexpressing the target protein to see if it can reverse the phenotypic effects of the compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations in Multiple Cell Lines

This could be due to a potent on-target effect or significant off-target toxicity.

Potential Cause Recommended Solution
Broad Off-Target Effects Perform an unbiased off-target screening assay like CETSA to identify unintended protein binding partners.
On-Target Toxicity If the on-target effect is inherently cytotoxic (e.g., apoptosis induction), this may be expected. Confirm the mechanism of cell death.
Compound Instability/Degradation Assess the stability of your compound in your experimental media over the time course of the assay. Degradation products could have their own toxic effects.
Issue 2: Inconsistent Phenotypic Effects Across Different Cell Lines

This may suggest cell-type-specific off-target effects or differences in the expression of the on-target protein.

Potential Cause Recommended Solution
Cell-Type Specific Off-Targets Use proteomic profiling to compare the protein expression profiles of the different cell lines to identify unique potential off-targets.
Differential On-Target Expression Quantify the expression level of the intended target protein in each cell line using techniques like Western blotting or qPCR.
Different Dominant Signaling Pathways The signaling pathway modulated by your compound may be more or less prominent in different cell lines. Map the relevant signaling pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.

  • Cell Treatment: Treat one population of cells with the lathyrane diterpenoid of interest and another with a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Data Presentation

Table 1: Comparison of Strategies to Minimize Off-Target Effects

StrategyPrincipleAdvantagesDisadvantages
Rational Drug Design Modify the chemical structure to improve selectivity for the on-target protein.Can permanently engineer out off-target effects.Requires significant medicinal chemistry effort and structural information.
Dose Optimization Use the lowest effective concentration.Simple to implement in any experiment.May not eliminate off-target effects with high affinity.
High-Fidelity Analogs Synthesize and test analogs of the lead compound.Can identify analogs with improved specificity.Resource-intensive.
Combination Therapy Use lower doses of the experimental compound in combination with other agents.Can achieve desired efficacy with reduced toxicity.Complex to design and interpret.

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro / Cellular Assays cluster_validation Validation in_silico Computational Off-Target Prediction hts High-Throughput Screening in_silico->hts Guide Screening dose_response Dose-Response & Time-Course hts->dose_response Identify Lead Compounds cetsa CETSA for Target Engagement dose_response->cetsa Confirm Target Binding phenotypic Phenotypic Screening cetsa->phenotypic Link Target to Phenotype rescue Rescue Experiments phenotypic->rescue Validate On-Target Effect animal In Vivo Model Testing rescue->animal Preclinical Validation

Caption: A general workflow for identifying and validating on-target and off-target effects.

signaling_pathway EFL Euphorbia Factor L3 Mitochondria Mitochondria EFL->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway for Euphorbia factor L3.

References

Technical Support Center: Euphorbia Factor L7b Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Euphorbia factor L7b and related lathyrane diterpenoids. Due to the limited availability of specific data for this compound, this guide incorporates data from closely related lathyrane diterpenoids to provide a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are recommended for studying the cytotoxic effects of this compound?

A1: While specific data for this compound is limited, studies on other lathyrane diterpenoids from Euphorbia species suggest that a range of cancer cell lines are susceptible. We recommend starting with a panel of cell lines to determine the most sensitive model for your research. Commonly used and sensitive cell lines include:

  • Human Lung Carcinoma (A549): Often shows sensitivity to lathyrane diterpenoids.

  • Human Breast Adenocarcinoma (MCF-7): A widely used cell line that has shown susceptibility.

  • Human Hepatocellular Carcinoma (HepG2): Another common cell line used in cytotoxicity screening of natural products.

  • Human Kidney Adenocarcinoma (786-0): Has demonstrated high sensitivity to certain Euphorbia factors.[1]

  • Human Cervical Cancer (HeLa): A robust and commonly used cell line for initial cytotoxicity screening.

  • Human Colon Adenocarcinoma (HT-29): A relevant model for gastrointestinal cancers.

  • Multidrug-Resistant (MDR) Cell Lines (e.g., KB-VIN): Useful for investigating the potential of this compound to overcome drug resistance.[2]

Q2: What is the likely mechanism of action for this compound-induced cytotoxicity?

A2: Based on studies of related lathyrane diterpenoids like Euphorbia factor L2 and L3, the primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway.[3][4][5] Key events in this pathway may include:

  • Increased generation of reactive oxygen species (ROS).

  • Loss of mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspase-9 and caspase-3.

  • Cleavage of poly(ADP-ribose) polymerase (PARP).

Additionally, some lathyrane diterpenoids have been shown to induce cell cycle arrest, typically at the G1 or early S phase.[2]

Q3: How should I prepare this compound for in vitro assays?

A3: this compound, like other diterpenoids, is likely to be hydrophobic. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed - Insufficient concentration of this compound.- The selected cell line is resistant.- Short incubation time.- Degradation of the compound.- Increase the concentration range in your dose-response experiment.- Test a panel of different cancer cell lines.- Extend the incubation time (e.g., from 24h to 48h or 72h).- Prepare fresh dilutions from the stock solution for each experiment.
High variability between replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Precipitation of the compound in the culture medium - Poor solubility of this compound at the tested concentration.- High final concentration of DMSO.- Lower the final concentration of the compound.- Ensure the final DMSO concentration is within the tolerated limit for your cell line (e.g., <0.5%).- Vortex the diluted compound in the medium before adding it to the cells.
Inconsistent IC50 values across experiments - Variation in cell passage number or confluency.- Differences in incubation conditions.- Inconsistent reagent quality.- Use cells within a consistent range of passage numbers and seed them at a consistent density.- Maintain consistent incubation conditions (temperature, CO2, humidity).- Use fresh, high-quality reagents for each assay.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various lathyrane diterpenoids from Euphorbia species against a panel of human cancer cell lines. This data can help in selecting appropriate cell lines and estimating a starting concentration range for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia factor L1A549Lung51.34 ± 3.28[3]
Euphorbia factor L2A549Lung36.82 ± 2.14
Euphorbia factor L3A549Lung34.04 ± 3.99[3]
Euphorbia factor L3MCF-7Breast45.28 ± 2.56[3]
Euphorbia factor L3LoVoColon41.67 ± 3.02[3]
Euphorbia factor L28786-0Kidney9.43[1]
Euphorbia factor L28HepG2Liver13.22[1]
Euphofischer AC4-2BProstate11.3[6]
Lathyrane DiterpenoidU937Leukemia0.87[7]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Euphorbia factor L7b Stock (DMSO) treatment Treat with Serial Dilutions of L7b compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, SRB) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_viability->plot_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Signaling_Pathway L7b This compound ROS ↑ Reactive Oxygen Species (ROS) L7b->ROS Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Interpreting Complex NMR Spectra of Lathyrane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of lathyrane diterpenes. Lathyrane diterpenoids, characterized by a unique 5/11/3-tricyclic skeleton, often present significant challenges in structural elucidation due to severe signal overlap and complex stereochemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR signals I should look for to identify a lathyrane-type skeleton?

A1: Identifying a lathyrane diterpene starts with recognizing key signals in both ¹H and ¹³C NMR spectra. These compounds typically feature a gem-dimethylcyclopropane unit, multiple olefinic protons, and various acyl substituents.[1][3]

Data Presentation: Typical ¹H NMR Signals

Functional Group/ProtonTypical Chemical Shift (δ) Range (ppm)Multiplicity / CouplingNotes
Olefinic Protons (e.g., H-12, H-17)5.20 - 6.60Doublet (d), Singlet (s)Signals can be broad; their specific shifts are highly sensitive to the conformation and substitution of the 11-membered ring.[3]
Oxygenated Methines (e.g., H-3, H-5, H-7)3.60 - 5.80Multiplet (m)These protons are often acylated, leading to downfield shifts. The exact shift depends on the nature of the acyl group (e.g., acetyl, benzoyl).
Cyclopropane (B1198618) Protons0.90 - 3.20Multiplet (m)Part of a complex aliphatic region, often overlapping with other signals.
Methyl Protons (e.g., H₃-16, H₃-18, H₃-19, H₃-20)0.90 - 1.80Singlet (s), Doublet (d)Provide key information for identifying the diterpene skeleton.
Acyl Group Protons (e.g., Acetyl CH₃, Benzoyl Ar-H)1.20 - 2.30 (Acetyl), 7.30 - 9.30 (Aromatic)Singlet (s), Multiplet (m)Signals from benzoyl, nicotinoyl, or other aromatic esters will appear in the aromatic region.

Data Presentation: Typical ¹³C NMR Signals

Functional Group/CarbonTypical Chemical Shift (δ) Range (ppm)Notes
Carbonyl Carbons (Ketone/Ester)164.0 - 204.0Ester carbonyls are typically 164-171 ppm; ketone carbonyls are more downfield.
Olefinic Carbons (C=C)114.0 - 146.0The skeleton usually contains both exocyclic and endocyclic double bonds.
Oxygenated Carbons (C-O)58.0 - 92.0Chemical shifts are sensitive to the type of substituent (hydroxyl vs. ester).
Cyclopropane Carbons15.0 - 30.0These carbons are typically found in the upfield region of the spectrum.
Methyl Carbons15.0 - 25.0Can overlap with cyclopropane and other aliphatic carbon signals.
Q2: I have acquired standard ¹H and ¹³C spectra. What is the recommended workflow for complete structure elucidation?

A2: After obtaining 1D spectra, a systematic application of 2D NMR experiments is essential for unambiguously assigning all protons and carbons and determining the compound's connectivity and stereochemistry. The standard workflow involves starting with homonuclear correlation to build proton spin systems, then moving to heteronuclear correlations to link protons to their attached carbons and establish long-range connectivity.

G General Workflow for Lathyrane Diterpene Structure Elucidation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Structure Structure Determination A Acquire ¹H NMR C Initial Assessment: - Identify key functional groups - Count C & H atoms - Recognize characteristic signals A->C B Acquire ¹³C & DEPT B->C D COSY (¹H-¹H Correlation) C->D Define Proton Spin Systems E HSQC (¹H-¹³C One-Bond Correlation) D->E Assign Carbons to Protons F HMBC (¹H-¹³C Long-Range Correlation) E->F Connect Spin Systems H Assemble 2D Fragments: - Build spin systems from COSY - Link fragments with HMBC F->H G NOESY / ROESY (Through-Space Correlation) J Determine Relative Stereochemistry from NOESY/ROESY data G->J I Assign All Resonances: - Assign every ¹H and ¹³C signal H->I I->G Confirm Spatial Proximity K Final Structure Proposal J->K

Caption: A typical workflow for elucidating the structure of lathyrane diterpenes using NMR.

Troubleshooting Guides

Q3: My ¹H NMR spectrum is very crowded in the aliphatic region (1.0-3.0 ppm), and signals are heavily overlapping. What can I do to resolve them?

A3: Signal overlap is the most common challenge with these molecules. Several strategies can be employed to resolve these signals.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆ instead of chloroform-d₃) can alter the chemical shifts of some protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects.

  • Use 2D NMR Spectroscopy: This is the most powerful solution. 2D experiments spread the signals into a second dimension, providing the necessary resolution.

    • HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly effective. It correlates each proton signal with the signal of the carbon it is directly attached to. Since ¹³C spectra are typically much better dispersed, the overlapping proton signals can be resolved based on the chemical shift of their corresponding carbons.

    • COSY: The Correlation Spectroscopy (COSY) experiment can help trace J-coupling networks even in crowded regions, allowing you to "walk" along a spin system and differentiate signals that belong to different parts of the molecule.

  • Advanced 1D Experiments: If available, techniques like 1D TOCSY can be used to selectively excite a resolved proton and reveal all other protons within that same spin system, effectively pulling them out from the overlapped region for easier analysis.

Q4: I am struggling to determine the relative stereochemistry, especially around the macrocyclic ring. Which experiment is best?

A4: The determination of relative stereochemistry relies on observing through-space correlations between protons, for which the Nuclear Overhauser Effect (NOE) is used. The two main experiments are NOESY and ROESY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for detecting protons that are close in space (typically < 5 Å). Cross-peaks in a NOESY spectrum connect protons that are spatially proximate, which is crucial for defining the 3D arrangement of atoms.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is preferred for medium-sized molecules (approx. 700-1200 Da), a range where lathyrane diterpenes can sometimes fall. In this size range, the standard NOE can become zero or very weak, making signals undetectable. The ROE is always positive regardless of molecular size, making ROESY a more robust choice to avoid missing key correlations. ROESY also suffers less from spin diffusion, an artifact that can lead to incorrect interpretations in NOESY.

Recommendation: For most lathyrane diterpenes, a ROESY experiment is often the safer and more reliable choice to unambiguously determine stereochemical relationships.

Q5: The signal-to-noise (S/N) ratio in my ¹³C or 2D spectra is very low, even after a long acquisition time. How can I improve it?

A5: Low S/N is a common issue, especially for ¹³C-based experiments due to the low natural abundance of the ¹³C isotope.

  • Increase Sample Concentration: This is the most direct solution. If your sample is mass-limited, use a smaller diameter NMR tube (e.g., 3 mm or 1.7 mm) to achieve a higher effective concentration with the same amount of material.

  • Increase the Number of Scans: Signal-to-noise increases with the square root of the number of scans. Doubling the S/N requires four times the acquisition time. For heteronuclear experiments like HSQC and HMBC, increasing the number of scans is standard practice.

  • Use a Higher Field Spectrometer: Higher magnetic fields increase signal dispersion and sensitivity. If available, using a 600 MHz or higher spectrometer will provide a significant improvement over a 400 or 500 MHz instrument.

  • Use a Cryoprobe: If your NMR facility is equipped with a cryogenically cooled probe (CryoProbe), use it. These probes dramatically increase sensitivity (by a factor of 3-4), allowing you to acquire high-quality data in a fraction of the time or with much less sample.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized with the help of your NMR facility manager.

Protocol 1: COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

  • Methodology:

    • Sample Preparation: Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (0.5-0.6 mL), such as CDCl₃. Ensure the solution is homogeneous.

    • Instrument Setup: Load a standard DQF-COSY (Double Quantum Filtered) pulse program, which provides cleaner spectra by suppressing large singlet signals.

    • Acquisition:

      • Acquire a 1D ¹H spectrum and correctly set the spectral width (o1p) and transmitter offset (sw).

      • Set the number of scans (ns) to 4 or 8 and the number of increments in the indirect dimension (t1) to at least 256.

      • The experiment typically takes 30-60 minutes.

    • Processing & Analysis: Process the 2D data with a sine-bell window function in both dimensions. A cross-peak between two protons on the diagonal indicates they are J-coupled. Use these correlations to trace out molecular fragments.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify all carbons that are directly attached to a proton.

  • Methodology:

    • Sample Preparation: Use the same sample as for the COSY experiment. A higher concentration is beneficial.

    • Instrument Setup: Load a standard phase-sensitive HSQC pulse program with gradient selection (e.g., hsqcedetgpsp).

    • Acquisition:

      • Set the ¹H spectral width and offset based on the proton spectrum.

      • Set the ¹³C spectral width and offset to cover the expected range (e.g., 0-180 ppm for lathyranes).

      • Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.

      • Set the number of scans to 8 or higher and the number of increments to at least 128.

    • Processing & Analysis: Process the data to generate a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond. This is excellent for resolving overlapped protons.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations (2-4 bonds) between protons and carbons.

  • Methodology:

    • Sample Preparation: Use the same sample. HMBC is less sensitive than HSQC, so concentration is critical.

    • Instrument Setup: Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Acquisition:

      • Use the same ¹H and ¹³C spectral windows as in the HSQC.

      • Set the long-range coupling constant (ⁿJ_CH) to an average value of 8 Hz. This value can be optimized to enhance correlations over different numbers of bonds.

      • Set the number of scans to 16 or higher and the number of increments to at least 256.

    • Processing & Analysis: A cross-peak indicates a 2-4 bond coupling between a proton and a carbon. This experiment is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms.

Protocol 4: ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • Objective: To identify protons that are close in three-dimensional space, for determining relative stereochemistry.

  • Methodology:

    • Sample Preparation: Use a fresh, degassed sample to minimize paramagnetic relaxation effects. Ensure high purity.

    • Instrument Setup: Load a standard 2D ROESY pulse program (e.g., roesyesgpph).

    • Acquisition:

      • Set the ¹H spectral parameters as in the COSY experiment.

      • Set the mixing time to a value appropriate for your molecule's size (e.g., 200-400 ms). This may require optimization.

      • Acquire data with at least 8-16 scans per increment and 256 increments.

    • Processing & Analysis: Process the data similarly to a COSY spectrum. Cross-peaks (which have an opposite phase to the diagonal peaks) indicate spatial proximity. Use these correlations to build a 3D model of the molecule.

Visualizing Experimental Logic

The following diagram illustrates how data from different 2D NMR experiments are integrated to build a molecular structure.

G Logical Relationships in 2D NMR Data Interpretation cluster_info cluster_structure H1 Proton A (δ 3.5) H2 Proton B (δ 1.8) H1->H2 COSY H3 Proton C (δ 2.1) H1->H3 NOESY/ROESY (spatial) C1 Carbon X (δ 75) H1->C1 HSQC (1-bond) C2 Carbon Y (δ 35) H1->C2 HMBC (2-bond) H2->C2 HSQC (1-bond) C3 Carbon Z (δ 40) H3->C3 HSQC (1-bond) C4 Quaternary Carbon Q (δ 130) H3->C4 HMBC (2/3-bond) info_cosy COSY shows: A is coupled to B structure X(A)-Y(B)...Q-Z(C) and Protons A and C are on the same face of the molecule. info_hsqc HSQC shows: A is attached to X B is attached to Y C is attached to Z info_hmbc HMBC shows: A correlates to Y C correlates to Q info_noesy NOESY/ROESY shows: A is close to C in space

Caption: Integrating 2D NMR data to determine connectivity and spatial relationships.

References

Technical Support Center: Synthesis of Euphorbia Factor L7b Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Euphorbia factor L7b analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the lathyrane core and subsequent functionalization to generate this compound analogs.

Problem ID Issue Potential Cause(s) Suggested Solution(s) Reference
SYN-L7b-001 Low or no yield in macrocyclization via intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. 1. Impure or wet reagents and solvents.2. Inactive chromium(II) chloride.3. Inappropriate solvent system.4. Steric hindrance in the macrocyclization precursor.1. Ensure all reagents and solvents are rigorously dried and degassed. Use freshly distilled solvents.2. Use high-purity chromium(II) chloride or prepare it fresh. Ensure the nickel(II) chloride co-catalyst is present in the correct amount as impurities in the chromium salt can affect the reaction.[1]3. DMF and DMSO are common solvents for the NHK reaction due to their ability to dissolve chromium salts. A mixture of solvents may be necessary.[1][2]4. Redesign the macrocyclization precursor to minimize steric clashes. Consider alternative macrocyclization strategies.[1][2]
SYN-L7b-002 Failure of Dowd-Beckwith ring expansion. Lack of reactivity of the radical precursor.Modify the precursor to facilitate the desired radical rearrangement. Alternative ring-expansion strategies should be considered.
SYN-L7b-003 Low reactivity of aldehyde in intramolecular aldehyde-alkyne coupling for macrocyclization. Steric hindrance around the aldehyde group or unfavorable conformation of the precursor.1. Use a less sterically demanding protecting group near the aldehyde.2. Employ more reactive aldehyde surrogates.3. Redesign the precursor to favor a conformation amenable to cyclization.
SYN-L7b-004 Formation of undesired side-products during macrocyclization attempts. Competing reactions such as conjugate addition to an enone moiety present in the precursor.Remove or mask electrophilic functional groups (e.g., enones) in the macrocyclization precursor to prevent undesired intramolecular reactions.
SYN-L7b-005 Failed anionic or photolytically-initiated fragmentation for ring expansion. The tetracyclic intermediates are not electronically or structurally primed for the desired fragmentation.Re-evaluate the design of the fragmentation precursor. Ensure the leaving group is appropriately positioned and the electronic nature of the system favors the desired fragmentation pathway.
SYN-L7b-006 Difficulty in achieving stereoselective synthesis of the functionalized cyclopentane (B165970) core. Inadequate stereocontrol in key bond-forming reactions.Employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions to establish the desired stereocenters on the cyclopentane ring.
SYN-L7b-007 Challenges with protecting group manipulation leading to low yields or undesired side reactions. 1. Incompatible protecting groups.2. Harsh deprotection conditions.3. Protecting groups influencing the reactivity of nearby functional groups.1. Plan a robust protecting group strategy using orthogonal protecting groups.2. Utilize mild deprotection conditions specific to each protecting group.3. Consider the electronic and steric effects of protecting groups on the reactivity of the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in constructing the 5/11/3-membered tricyclic core of lathyrane diterpenoids?

A1: The primary challenges include the stereoselective construction of the highly functionalized cyclopentane A-ring, the formation of the sterically congested 11-membered B-ring through macrocyclization, and the diastereoselective installation of the cis-fused cyclopropane (B1198618) C-ring. Macrocyclization is often the most difficult step due to entropic factors and potential side reactions.

Q2: Which macrocyclization strategies have been explored for the synthesis of the lathyrane core?

A2: Several strategies have been investigated, with varying degrees of success. These include intramolecular Nozaki-Hiyama-Kishi (NHK) reactions, intramolecular aldehyde-alkyne couplings, and ring-closing metathesis. The NHK reaction has shown promise for forming the 11-membered ring. Ring expansion strategies, such as the Dowd-Beckwith reaction, have also been attempted but faced challenges with precursor reactivity.

Q3: What are some key considerations for protecting group strategies in the synthesis of this compound analogs?

A3: Due to the polyoxygenated nature of lathyrane diterpenoids, a carefully planned orthogonal protecting group strategy is crucial. This involves selecting protecting groups that can be removed under specific conditions without affecting others. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (e.g., Bn, PMB), and acyl groups (e.g., Ac, Bz). The choice of protecting group can also influence the reactivity and stereochemical outcome of subsequent reactions.

Q4: How can the stereochemistry of the cyclopentane core be controlled?

A4: The stereocenters on the cyclopentane ring can be established using various asymmetric synthesis techniques. These include the use of chiral starting materials, chiral auxiliaries to direct stereoselective reactions, and asymmetric catalysis. Substrate-controlled diastereoselective reactions, where the existing stereocenters direct the stereochemical outcome of a new stereocenter formation, are also commonly employed.

Q5: What are the known biological targets and signaling pathways of lathyrane diterpenoids?

A5: Lathyrane diterpenoids have been shown to modulate several important signaling pathways, making them interesting for drug development. These include:

  • NF-κB Signaling Pathway: Some lathyrane analogs can inhibit the NF-κB pathway, which is a key regulator of inflammation. This inhibition can occur through the downregulation of IκBα phosphorylation and subsequent prevention of NF-κB nuclear translocation.

  • STAT3 Signaling Pathway: Certain Euphorbia diterpenoids have been found to induce apoptosis in cancer cells by downregulating the JAK2/STAT3 signaling pathway.

  • Protein Kinase C (PKC): Lathyrane diterpenoids are known activators of PKC isozymes. The specific interactions with PKC can lead to various cellular responses, including the promotion of neural progenitor cell proliferation.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected lathyrane diterpenoid analogs.

Compound Cell Line Assay IC50 (µM) Reference
Lathyrane Hybrid 8d1 RAW264.7LPS-induced NO production1.55 ± 0.68
Lathyrol PROTAC 13 RAW264.7LPS-induced NO production5.30 ± 1.23
Lathyrane Derivative 5n RAW264.7LPS-induced NO productionPotent inhibition (IC50 not specified)
Lathyrane Derivative 23d RAW264.7LPS-induced NO production0.38 ± 0.18
Euphorbia factor L34T1 Breast CancerCytotoxicityInactive
Premyrsinane analog 2 4T1 Breast CancerCytotoxicityActive (IC50 not specified)
Premyrsinane analog 3 4T1 Breast CancerCytotoxicityActive (IC50 not specified)
E. lactea methanol (B129727) extractHepG-2Cytotoxicity5.20 µg/mL
E. lactea methanol extractMCF-7Cytotoxicity5.10 µg/mL

Experimental Protocols

A detailed experimental protocol for a key synthetic transformation, the Nozaki-Hiyama-Kishi (NHK) macrocyclization, is provided below as a representative example.

Protocol ID: NHK-MC-001

Reaction: Intramolecular Nozaki-Hiyama-Kishi Macrocyclization

Description: This protocol describes the intramolecular coupling of a vinyl or aryl halide and an aldehyde to form the 11-membered macrocyclic core of the lathyrane skeleton. The reaction is mediated by chromium(II) chloride and a catalytic amount of nickel(II) chloride.

Materials:

  • Macrocyclization precursor (containing both an aldehyde and a vinyl/aryl halide)

  • Chromium(II) chloride (CrCl2), anhydrous

  • Nickel(II) chloride (NiCl2), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous CrCl2 (4-8 equivalents) and a catalytic amount of anhydrous NiCl2 (0.1-1 mol%) to a Schlenk flask.

  • Add anhydrous and degassed solvent (e.g., DMF, DMSO, or a mixture thereof) to the flask and stir the suspension vigorously.

  • Prepare a solution of the macrocyclization precursor in the same anhydrous and degassed solvent.

  • Using a syringe pump, add the solution of the precursor to the stirred suspension of the chromium and nickel salts over a period of several hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired macrocyclic product.

Notes:

  • The quality and reactivity of the CrCl2 are critical for the success of this reaction.

  • The reaction is highly sensitive to air and moisture. Strict anhydrous and inert techniques are essential.

  • The slow addition of the precursor is crucial to maximize the yield of the desired macrocycle.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by lathyrane diterpenoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_p65 p65 Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Lathyrane_Analog Lathyrane Analog Lathyrane_Analog->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by lathyrane analogs.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes activates transcription Apoptosis Apoptosis Target_Genes->Apoptosis inhibits Lathyrane_Analog Lathyrane Analog Lathyrane_Analog->JAK inhibits

Caption: Downregulation of the JAK/STAT3 pathway by lathyrane analogs, leading to apoptosis.

Experimental Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Cyclopentane Stereoselective Synthesis of Functionalized Cyclopentane (A-Ring) Start->Cyclopentane Chain_Elaboration Chain Elaboration and Installation of Cyclopropane Precursor (C-Ring) Cyclopentane->Chain_Elaboration Macro_Precursor Synthesis of Macrocyclization Precursor (A-C Ring System) Chain_Elaboration->Macro_Precursor Macrocyclization Intramolecular Macrocyclization (e.g., NHK Reaction) to form 11-membered B-Ring Macro_Precursor->Macrocyclization Core_Scaffold Lathyrane Core Scaffold Macrocyclization->Core_Scaffold Functionalization Late-Stage Functionalization (e.g., acylation, oxidation) to generate Analogs Core_Scaffold->Functionalization Analogs This compound Analogs Functionalization->Analogs

Caption: General synthetic workflow for this compound analogs.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Euphorbia Factor L3 and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "Euphorbia factor L7b" is not available in the current scientific literature. Therefore, this guide presents a comparison between the well-documented Euphorbia factor L3 and paclitaxel (B517696). This substitution is based on the availability of robust cytotoxic data and mechanistic insights for Euphorbia factor L3, a closely related lathyrane diterpenoid.

This guide provides a detailed comparison of the cytotoxic properties of Euphorbia factor L3, a natural product isolated from Euphorbia lathyris, and paclitaxel, a widely used chemotherapeutic agent. The following sections present a summary of their cytotoxic potency, detailed experimental methodologies for assessing cytotoxicity, and a visualization of their respective mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The table below summarizes the IC50 values for Euphorbia factor L3 and paclitaxel against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure and the specific cytotoxicity assay employed.

CompoundCell LineCancer TypeIC50 (µM)Citation
Euphorbia factor L3 A549Lung Carcinoma34.04 ± 3.99[1][2][3]
MCF-7Breast Adenocarcinoma45.28 ± 2.56[3]
LoVoColorectal Adenocarcinoma41.67 ± 3.02[3]
Paclitaxel A549Lung Carcinoma0.0025 - 7.5 (nM range converted to µM: 0.0000025 - 0.0075)[4]
Various (8 human tumour cell lines)Various2.5 - 7.5 (nM range converted to µM: 0.0025 - 0.0075)[4]
SK-BR-3Breast Cancer (HER2+)Not explicitly stated in provided text[5]
MDA-MB-231Breast Cancer (Triple Negative)Not explicitly stated in provided text[5]
T-47DBreast Cancer (Luminal A)Not explicitly stated in provided text[5]

Note: The IC50 values for paclitaxel are significantly lower (in the nanomolar range) compared to those reported for Euphorbia factor L3 (in the micromolar range), indicating a much higher potency for paclitaxel in the studied cell lines.

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity, the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6][7][8]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Euphorbia factor L3 or paclitaxel) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background).[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[9][10][11]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in 96-well plates.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][11]

  • Washing: Discard the TCA and wash the plates five times with deionized water to remove unbound TCA and medium components. Air dry the plates completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye. Air dry the plates.[9][11]

  • Solubilization of Bound Dye: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizations: Mechanisms of Action and Experimental Workflow

Signaling Pathways

The cytotoxic effects of Euphorbia factor L3 and paclitaxel are mediated through distinct signaling pathways, ultimately leading to apoptosis.

Euphorbia_Factor_L3_Pathway EFL3 Euphorbia factor L3 Mitochondrion Mitochondrion EFL3->Mitochondrion induces stress Bax Bax Bcl2 Bcl-2 CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin binds to Microtubules Microtubule Stabilization Tubulin->Microtubules promotes polymerization MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Cytotoxicity_Workflow Start Start Seeding Cell Seeding (96-well plate) Start->Seeding Incubation1 24h Incubation (Attachment) Seeding->Incubation1 Treatment Compound Treatment (Varying Concentrations) Incubation1->Treatment Incubation2 48-72h Incubation (Exposure) Treatment->Incubation2 Assay Add Assay Reagent (e.g., MTT, SRB) Incubation2->Assay Incubation3 Incubation (Color Development) Assay->Incubation3 Measurement Measure Absorbance (Plate Reader) Incubation3->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

References

Lathyrane Diterpenes in Oncology: A Comparative Analysis of Euphorbia Factor L7b and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the anticancer potential of lathyrane diterpenes, with a special focus on Euphorbia factor L7b and its analogs, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth analysis of the cytotoxic and mechanistic properties of these natural compounds, supported by experimental data and detailed protocols.

The publication addresses the growing interest in natural products for cancer therapy, highlighting the lathyrane diterpenes isolated from the Euphorbia genus as a promising class of therapeutic agents. These compounds have demonstrated significant activity against a variety of cancer cell lines, including multidrug-resistant strains.

Comparative Anticancer Activity

A critical aspect of this guide is the direct comparison of the cytotoxic effects of various lathyrane diterpenes. The data, summarized in the table below, showcases the half-maximal inhibitory concentrations (IC50) of these compounds against several human cancer cell lines. This allows for a clear evaluation of their relative potencies and therapeutic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia Factor L7a *KB-VINNot specified[1]
Euphorbia Factor L1 A549, MDA-MB-231, KB, MCF-7, KB-VINInactive[2]
Euphorbia Factor L2 KB-VINSelective Activity[1][2]
U9370.87 ± 0.32[3]
Euphorbia Factor L3 A549, MDA-MB-231, KB, MCF-7Strong Cytotoxicity
A549Potent Cytotoxicity
Euphorbia Factor L8 A549, MDA-MB-231, KB, MCF-7Strong Cytotoxicity
Euphorbia Factor L9 A549, MDA-MB-231, KB, MCF-7, KB-VINStrongest Activity
Euphorbia Factor L28 786-09.43
HepG213.22
Jatropodagin A Saos-28.08
MG6314.64
Euphorfischer A C4-2B11.3
Unnamed Lathyrane Diterpene (Compound 3) MCF-710.1 ± 5 µg/ml
4T128 ± 5 µg/ml

Note: Specific IC50 values for this compound were not available in the reviewed literature. Data for the structurally similar Euphorbia factor L7a is included for reference, though quantitative data was not specified.

Mechanisms of Action: Inducing Cancer Cell Demise

Lathyrane diterpenes exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting pathways crucial for cancer cell survival and proliferation.

One of the primary mechanisms is the induction of apoptosis through the mitochondrial (intrinsic) pathway . This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner proteins of apoptosis, ultimately leading to cell death.

Furthermore, some lathyrane diterpenes have been observed to interfere with the cell cycle , causing an accumulation of cells in the G1 phase and early S phase, thereby preventing their proliferation.

Another significant property of certain lathyrane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major challenge in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. Lathyrane diterpenes can counteract this by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic agents out of the cancer cells.

Lathyrane Diterpene Anticancer Mechanism cluster_cell Cancer Cell Lathyrane Diterpene Lathyrane Diterpene Mitochondrion Mitochondrion Lathyrane Diterpene->Mitochondrion Induces stress P-gp P-glycoprotein Lathyrane Diterpene->P-gp Inhibits Caspase Cascade Caspase Cascade Mitochondrion->Caspase Cascade Release of cytochrome c Apoptosis Apoptosis Caspase Cascade->Apoptosis Chemotherapy Drug Chemotherapy Drug P-gp->Chemotherapy Drug Efflux

Figure 1: Proposed mechanism of action for lathyrane diterpenes in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this guide provides detailed protocols for the key experimental assays used to evaluate the anticancer properties of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenes and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis: Flow Cytometry with Propidium (B1200493) Iodide

Flow cytometry with propidium iodide (PI) staining is used to quantify the percentage of apoptotic cells by analyzing their DNA content.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the lathyrane diterpene for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram.

Experimental_Workflow_Apoptosis start Cancer Cell Culture treatment Treat with Lathyrane Diterpene start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain analysis Flow Cytometry Analysis stain->analysis result Quantify Apoptotic Cells (Sub-G1 Peak) analysis->result

Figure 2: Workflow for apoptosis detection using flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is employed to detect specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or drug resistance (e.g., P-glycoprotein), to elucidate the molecular mechanisms of action.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cancer cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the therapeutic applications of lathyrane diterpenes in cancer treatment. The detailed comparison and experimental protocols are intended to accelerate the discovery and development of novel anticancer agents derived from natural sources.

References

A Comparative Guide to the Structure-Activity Relationship of Euphorbia Factor L7b Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Euphorbia factor L7b analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity, anti-inflammatory activity, and multidrug resistance (MDR) reversal. Due to the limited direct experimental data on this compound, this guide draws objective comparisons from structurally similar lathyrane diterpenoids isolated from Euphorbia species. The presented data and experimental protocols are intended to support further research and drug development efforts in this area.

Comparative Analysis of Bioactivity

The bioactivity of lathyrane diterpenoids is significantly influenced by the nature and position of acyl substituents on the core scaffold. The following table summarizes the reported cytotoxic and anti-inflammatory activities of various Euphorbia factor analogs, providing a basis for deducing the potential activity of this compound and its derivatives.

Table 1: Comparative Bioactivity of Euphorbia Factor Analogs

CompoundR1 (C-3)R2 (C-5)R3 (C-7)R4 (C-15)R5 (C-17)Cytotoxicity (IC50, µM)Anti-inflammatory Activity (NO Inhibition IC50, µM)
Euphorbia factor L1 PhenylacetylAcetyl-AcetylEpoxide51.34 (A549)[1]Data not available
Euphorbia factor L2 BenzoylAcetylBenzoylAcetylMethylene (B1212753)Selective against KB-VIN cells[2]Potent NF-κB inhibitor[3]
Euphorbia factor L3 BenzoylAcetyl-AcetylMethylene34.04 (A549)[1]Good activity with low cytotoxicity[4]
Euphorbia factor L8 NicotinoylAcetyl-AcetylMethyleneData not availableData not available
Euphorbia factor L9 CinnamoylAcetyl-AcetylMethyleneStrong cytotoxicity[2]Data not available
Euphorbia factor L28 α-TigloylAcetyl-AcetylMethylene9.43 (786-0), 13.22 (HepG2)[5]Data not available
Lathyrane derivative 5n VariesVaries-VariesMethyleneNo obvious cytotoxicityPotent inhibitor[4]
Tetraol derivative of L2 OHOHOHOHMethyleneInactive[2]Data not available

Deduced Structure-Activity Relationship for this compound Analogs:

Based on the available data for related analogs, the following SAR can be inferred for this compound, which possesses a benzoyl group at C-3, and acetyl groups at C-5, C-15, and C-17.

  • Acylation is Crucial for Activity: The complete deacylation to a tetraol derivative results in a loss of cytotoxicity, indicating that the acyl groups are essential for biological activity[2].

  • Substitution at C-3, C-5, C-7, and C-15 is Critical: These positions are key for modulating cytotoxicity and selectivity against different cancer cell lines[2].

  • Nature of the C-3 Acyl Group: The type of aromatic acyl group at the C-3 position significantly impacts cytotoxicity. For instance, the benzoyl group in Euphorbia factor L3 confers greater cytotoxicity against A549 cells compared to the phenylacetyl group in Euphorbia factor L1[1]. The presence of a benzoyl group in L7b suggests it may also possess significant cytotoxic potential.

  • The C-6/C-17 Moiety: The presence of a 6,17-epoxide ring, as seen in Euphorbia factor L1, appears to decrease cytotoxicity compared to the exocyclic methylene at this position in Euphorbia factor L3[1]. Since L7b has an acetylated hydroxyl at C-17, its activity will be influenced by this modification.

  • Anti-inflammatory Potential: The potent NF-κB inhibitory activity of Euphorbia factor L2 and the anti-inflammatory properties of Euphorbia factor L3 derivatives suggest that L7b and its analogs are also likely to exhibit anti-inflammatory effects[3][4].

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the biological evaluation of Euphorbia factor analogs.

2.1. Cytotoxicity Assays

  • Sulforhodamine B (SRB) Colorimetric Assay:

    • Human tumor cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After incubation, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay:

    • Cells are seeded in 96-well plates and treated with different concentrations of the compounds.

    • After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The cell viability is expressed as a percentage of the control, and the IC50 is determined.

2.2. Anti-inflammatory Assay (Nitric Oxide Production)

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After a 24-hour incubation period, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[4]

Signaling Pathways and Experimental Workflow

The biological activities of Euphorbia factor analogs are mediated through various signaling pathways. The diagrams below illustrate a representative signaling pathway and a general experimental workflow for screening these compounds.

G Apoptosis Induction Pathway of Lathyrane Diterpenoids Lathyrane Lathyrane Diterpenoid (e.g., Euphorbia factor L3) Mitochondrion Mitochondrion Lathyrane->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by lathyrane diterpenoids.

G Experimental Workflow for Bioactivity Screening Start Isolation of Euphorbia Factor Analogs Cytotoxicity Cytotoxicity Screening (e.g., SRB, MTT assays) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO inhibition assay) Start->Anti_inflammatory MDR MDR Reversal Screening Start->MDR Active_compounds Identification of Active Compounds Cytotoxicity->Active_compounds Anti_inflammatory->Active_compounds MDR->Active_compounds SAR_analysis Structure-Activity Relationship Analysis Active_compounds->SAR_analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR_analysis->Mechanism Lead_optimization Lead Optimization Mechanism->Lead_optimization

Caption: Bioactivity screening workflow.

References

Validating the Molecular Targets of Lathyrane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Euphorbia factor L7b and other lathyrane diterpenoids, focusing on their potential molecular targets and cytotoxic activities. Due to the limited publicly available data specifically for this compound, this guide draws comparisons from closely related and better-studied lathyrane diterpenoids, particularly Euphorbia factors L1, L2, and L3. The primary molecular target for these related compounds appears to be the intrinsic mitochondrial apoptosis pathway. This guide will objectively compare their performance with other compounds known to target this pathway, supported by available experimental data.

Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic activities (IC50 values) of various Euphorbia factors and a standard chemotherapeutic agent, Taxol, against different cancer cell lines. This data allows for a quantitative comparison of their potency.

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L1 A549 (Lung Carcinoma)51.34 ± 3.28[1]
Euphorbia factor L2 A549 (Lung Carcinoma)Not explicitly stated, but induces apoptosis[2]
Euphorbia factor L3 A549 (Lung Carcinoma)34.04 ± 3.99[1][3]
MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56[1]
LoVo (Colon Carcinoma)41.67 ± 3.02
Taxol (Positive Control) MCF-7 (Breast Adenocarcinoma)Data not provided in snippets
MDA-MB-231 (Breast Adenocarcinoma)Data not provided in snippets
L929 (Normal Fibroblast)Data not provided in snippets

Inferred Molecular Target of this compound: The Mitochondrial Apoptosis Pathway

Based on studies of related lathyrane diterpenoids like Euphorbia factors L2 and L3, the proposed mechanism of action for this compound is the induction of apoptosis through the mitochondrial pathway. This intrinsic pathway is a critical regulator of programmed cell death and a key target in cancer therapy. The pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately resulting in cell death.

Several lathyrane diterpenoids have been shown to induce apoptosis in cancer cells, suggesting a common mechanism of action for this class of compounds. While direct evidence for this compound is pending, its structural similarity to other cytotoxic Euphorbia factors strongly suggests it may also target the mitochondrial apoptosis pathway. A related compound, Euphorbia factor L713283, has been suggested through molecular similarity analysis to target β-tubulin, another important target in cancer therapy.

dot

G Inferred Signaling Pathway of this compound EFL7b This compound Mito Mitochondrion EFL7b->Mito induces stress CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred mitochondrial apoptosis pathway targeted by this compound.

Alternative Compounds Targeting the Mitochondrial Apoptosis Pathway

A variety of natural and synthetic compounds are known to induce apoptosis by targeting the mitochondrial pathway. These compounds can serve as valuable comparators for evaluating the efficacy and mechanism of new drug candidates like this compound.

Compound ClassExamplesMechanism of Action
BH3 Mimetics Venetoclax, NavitoclaxInhibit anti-apoptotic Bcl-2 family proteins, promoting apoptosis.
Natural Phenols Curcumin, ResveratrolInduce ROS production and mitochondrial dysfunction.
Ginsenosides Ginsenoside Rh2Inhibits electron transport chain complexes, leading to ROS production and apoptosis.
Betulinic Acid Betulinic AcidDirectly induces mitochondrial membrane permeabilization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of molecular targets for Euphorbia factors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1.5 × 10⁴ cells/mL) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Euphorbia factor L3) and incubated for a specified period (e.g., 68 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540 nm.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

dot

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add test compound Incubate1->Treat Incubate2 Incubate 68h Treat->Incubate2 MTT Add MTT solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Dissolve Dissolve formazan Incubate3->Dissolve Read Read absorbance Dissolve->Read Calculate Calculate IC50 Read->Calculate

Caption: A typical workflow for determining the IC50 value of a compound.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Treatment: Cells are treated with the test compound for various time points.

  • Staining: Cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

  • Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates a loss of MMP and the onset of apoptosis.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the mitochondrial apoptosis pathway.

  • Cell Fractionation: Following treatment with the test compound, cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blotting: The amount of cytochrome c in each fraction is determined by Western blotting using a cytochrome c-specific antibody. An increase in cytosolic cytochrome c is indicative of apoptosis induction.

References

Comparative Analysis of Apoptosis Induction by Euphorbia factor L7b and L3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the apoptosis-inducing activity of Euphorbia factor L7b and L3 is hampered by the lack of specific experimental data for L7b in publicly accessible literature. The following table summarizes the available quantitative data for Euphorbia factor L3's effect on the A549 human lung carcinoma cell line.

ParameterEuphorbia factor L3This compound
Cell Line A549 (Human Lung Carcinoma)Data not available
IC50 Value (72h) 34.04 ± 3.99 µM[1]Data not available
Apoptosis Rate (48h) Control: 4.5 ± 3.0 %Data not available
45.0 µM: 22.0 ± 4.1 %[1]Data not available
90.0 µM: 35.9 ± 3.2 %[1]Data not available

Mechanism of Action: Lathyrane Diterpenoids and Apoptosis

Lathyrane-type diterpenoids, including Euphorbia factor L3, are known to exert their cytotoxic effects primarily through the induction of apoptosis.[2] The predominant mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[2] This pathway is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the apoptotic effects of Euphorbia factor L3 are provided below. These protocols are standard for assessing apoptosis and can be adapted for the evaluation of other compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Harvest logarithmically growing A549 cells and seed them in 96-well plates at a density of 1.5 × 10⁴ cells/mL in a final volume of 190 µL/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of varying concentrations of Euphorbia factor L3 solution to the wells.

  • Incubation: Incubate the plates for 68 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 10 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of anhydrous DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection by Annexin V-FITC/PI Double Staining
  • Cell Treatment: Treat A549 cells with the desired concentrations of the test compound for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for a specified time (e.g., 15-20 minutes).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot for Cytochrome c Release
  • Cell Fractionation: Treat cells with the test compound. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by differential centrifugation after gentle cell homogenization.

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cytochrome c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increased level of cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Visualizations

Signaling Pathway of Apoptosis Induction by Lathyrane Diterpenoids

G Mitochondrial Pathway of Apoptosis Induced by Lathyrane Diterpenoids Lathyrane_Diterpenoid Lathyrane Diterpenoid (e.g., Euphorbia factor L3) Mitochondrion Mitochondrion Lathyrane_Diterpenoid->Mitochondrion induces stress Bax Bax Bcl2 Bcl-2 Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Mitochondrial signaling pathway of apoptosis induced by lathyrane diterpenoids.

Experimental Workflow for Apoptosis Assessment

G Experimental Workflow for Apoptosis Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis Cell_Culture Cancer Cell Line (e.g., A549) Treatment Treatment with Euphorbia factor Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V-FITC/PI) Treatment->Flow_Cytometry Western_Blot Western Blot (Cytochrome c) Treatment->Western_Blot IC50_Determination IC50 Determination MTT->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Caption: General experimental workflow for assessing the apoptotic effects of a compound.

References

Reversing the Resistance: A Comparative Analysis of Lathyrane Diterpenoids in Multi-Drug Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multi-drug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Natural products have emerged as a promising source of novel compounds that can modulate the activity of these transporters and resensitize resistant cancer cells to chemotherapy. Among these, lathyrane diterpenoids, a class of compounds prevalent in the Euphorbia genus, have demonstrated significant potential as MDR reversal agents.[2][3][4]

This guide provides a comparative overview of the efficacy of various lathyrane diterpenoids, including specific Euphorbia factors, in overcoming MDR in cancer cell lines. While direct data for "Euphorbia factor L7b" is not available in the current body of scientific literature, this guide will focus on well-documented lathyrane diterpenoids from Euphorbia species, offering a comprehensive comparison based on available experimental data.

Comparative Efficacy of Lathyrane Diterpenoids in MDR Cell Lines

The following table summarizes the cytotoxic and MDR reversal activities of several lathyrane diterpenoids from Euphorbia species in various multi-drug resistant cancer cell lines. The data highlights the potential of these compounds to inhibit cancer cell growth and restore sensitivity to conventional chemotherapeutic agents.

CompoundCell LineIC50 (µM) aReversal Fold (RF) bComparator DrugReference(s)
Euphorbia factor L1 (EFL1)K562/ADR>105.88 (with 10 µM EFL1 + Doxorubicin)Doxorubicin
K562/ADR>108.47 (with 10 µM EFL1 + Vincristine)Vincristine
Euphorbia factor L2 (EFL2)KB-VIN3.8Not Reported-[5]
Euphorbia factor L3 (EFL3)A54934.04Not Reported-[6]
Euphorbia factor L9 (EFL9)KB-VIN1.9Not Reported-[5]
Euphorantester BMCF-7/ADRNot ReportedComparable to VerapamilAdriamycin[7]
Compound 21 cHepG2/ADRNot Reported448.39 (at 20 µM)Adriamycin[1]
Compound 5 dMCF-7/ADRNot ReportedEC50 = 159.5 nM (stronger than Verapamil)Doxorubicin[8]
a IC50 is the concentration of the compound that inhibits 50% of cell growth. A lower IC50 indicates higher cytotoxicity. b Reversal Fold (RF) is the ratio of the IC50 of a chemotherapeutic drug alone to the IC50 of the drug in the presence of the modulator. A higher RF indicates a greater ability to reverse resistance. c A lathyrol-type diterpenoid from Euphorbia lathyris. d A jatrophane-type diterpenoid from Euphorbia glomerulans.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to assess cytotoxicity and MDR reversal activity. Below are detailed methodologies for the key experiments cited.

1. Cell Lines and Culture:

  • MDR Cell Lines: Commonly used MDR cell lines include MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma), K562/ADR (doxorubicin-resistant human chronic myelogenous leukemia), KB-VIN (vinblastine-resistant human oral carcinoma), and HepG2/ADR (doxorubicin-resistant human hepatoma). These cells overexpress P-glycoprotein.

  • Parental (Sensitive) Cell Lines: The corresponding drug-sensitive parental cell lines (e.g., MCF-7, K562, KB, HepG2) are used as controls.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C. The medium for MDR cell lines is often supplemented with a low concentration of the selecting drug to maintain the resistant phenotype.

2. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

3. MDR Reversal Assay:

This assay determines the ability of a compound to sensitize MDR cells to a conventional chemotherapeutic agent.

  • Procedure:

    • MDR cells are seeded in 96-well plates as described for the cytotoxicity assay.

    • The cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of the test compound (the MDR modulator).

    • After 72 hours of incubation, cell viability is assessed using the MTT assay.

    • The IC50 of the chemotherapeutic agent is determined for both conditions (with and without the modulator).

    • The Reversal Fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + modulator).

4. P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Accumulation):

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from MDR cells.

  • Procedure:

    • MDR cells are harvested and washed with PBS.

    • The cells are pre-incubated with the test compound at a non-toxic concentration for 30 minutes at 37°C.

    • Rhodamine 123 (a fluorescent P-gp substrate) is then added to the cell suspension, and the incubation is continued for another 60 minutes.

    • After incubation, the cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.

    • The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.

    • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Verapamil, a known P-gp inhibitor, is often used as a positive control.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which lathyrane diterpenoids reverse MDR is through the inhibition of P-glycoprotein function.[1] This can occur through direct binding to the transporter, potentially competing with the chemotherapeutic drug for efflux.[1] Some lathyrane diterpenes have been shown to activate the P-gp coupled ATPase activity, suggesting they may act as high-affinity substrates that are effluxed by P-gp, thereby competitively inhibiting the transport of other drugs.[1]

In addition to P-gp inhibition, some Euphorbia factors and related compounds can induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic mitochondrial pathway.[6][9]

Below are diagrams illustrating the experimental workflow for evaluating MDR reversal and a proposed signaling pathway for the induction of apoptosis by certain Euphorbia factors.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis MDR_cells MDR Cancer Cells (e.g., MCF-7/ADR) Cytotoxicity Cytotoxicity Assay (MTT) MDR_cells->Cytotoxicity MDR_reversal MDR Reversal Assay (MTT) MDR_cells->MDR_reversal Pgp_inhibition P-gp Inhibition Assay (Rhodamine 123) MDR_cells->Pgp_inhibition Sensitive_cells Sensitive Parental Cells (e.g., MCF-7) Sensitive_cells->Cytotoxicity IC50_calc IC50 Calculation Cytotoxicity->IC50_calc RF_calc Reversal Fold (RF) Calculation MDR_reversal->RF_calc Fluorescence_quant Fluorescence Quantification Pgp_inhibition->Fluorescence_quant

Experimental workflow for assessing the efficacy of compounds in MDR cell lines.

apoptosis_pathway EFL Euphorbia Factor L3 Mitochondrion Mitochondrion EFL->Mitochondrion induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed mitochondrial pathway of apoptosis induction by Euphorbia factor L3.

Conclusion

Lathyrane diterpenoids isolated from Euphorbia species represent a promising class of natural products for overcoming multi-drug resistance in cancer. The available data, particularly for compounds like Euphorbia factors L1, L2, L9, and other recently discovered lathyrane and jatrophane diterpenoids, demonstrate their potent ability to resensitize resistant cancer cells to conventional chemotherapeutics. The primary mechanism of action involves the inhibition of P-glycoprotein, a key MDR transporter. Furthermore, some of these compounds exhibit direct cytotoxic effects and can induce apoptosis. While research on specific compounds like "this compound" is needed, the broader class of lathyrane diterpenoids holds significant therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles as adjuncts to cancer chemotherapy.

References

Synergistic Power of Lathyrane Diterpenoids from Euphorbia Species in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have illuminated the significant potential of lathyrane-type diterpenoids, a class of bioactive compounds isolated from Euphorbia species, to enhance the efficacy of conventional chemotherapeutic agents. These natural products, referred to broadly as Euphorbia factors, have demonstrated synergistic effects when combined with well-established drugs such as doxorubicin (B1662922) and have shown promise in overcoming resistance to paclitaxel (B517696). This guide provides a comparative overview of these synergistic interactions, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

While the specific compound "Euphorbia factor L7b" was not identified in the reviewed literature, the broader class of lathyrane diterpenoids from various Euphorbia species has been the subject of extensive research. This report consolidates findings on these related compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Synergistic Effects

The synergy between lathyrane-type diterpenoids and chemotherapeutic drugs has been quantified using various metrics, most notably the Combination Index (CI). A CI value of less than 1 indicates a synergistic effect, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

Lathyrane Diterpenoid SourceChemotherapeutic AgentCancer Cell LineObserved EffectQuantitative Data
Euphorbia piscatoriaDoxorubicinL5178Y (MDR1-transfected mouse T lymphoma)Synergistic enhancement of antiproliferative activityCombination Indexes (CI) < 0.5[1]
Euphorbia micractina (EM-E-11-4)PaclitaxelA549/Tax (P-gp overexpression), Hela/βIII (βIII-tubulin overexpression)Reversal of paclitaxel resistanceMarkedly enhanced paclitaxel cytotoxicity at non-cytotoxic doses of EM-E-11-4[2][3]
Euphorbia speciesDoxorubicinHuman colon carcinoma LoVo (resistant)Increased doxorubicin accumulationEffective P-glycoprotein inhibition by latilagascene B[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in assessing the synergistic effects of lathyrane diterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the lathyrane diterpenoid, the chemotherapeutic agent, and their combination for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are then determined.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
  • Cell Preparation: P-gp overexpressing cancer cells are harvested and washed with a suitable buffer.

  • Inhibitor Pre-incubation: Cells are pre-incubated with the lathyrane diterpenoid or a known P-gp inhibitor (e.g., verapamil) for a specific time.

  • Rhodamine 123 Staining: The fluorescent P-gp substrate, rhodamine 123, is added to the cell suspension and incubated.

  • Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with the compounds of interest as described for the cytotoxicity assay.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. An ethanolic extract of Euphorbia lathyris seeds has been shown to induce apoptosis through the overexpression of caspases-3, -8, and -9.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of lathyrane diterpenoids with chemotherapeutics are often attributed to their ability to counteract multidrug resistance (MDR) mechanisms and modulate key signaling pathways involved in cell survival and apoptosis.

Reversal of P-glycoprotein Mediated Multidrug Resistance

A primary mechanism of synergy is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids can act as P-gp inhibitors, restoring the sensitivity of resistant cancer cells to drugs like doxorubicin.

P_gp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Nucleus Nucleus Chemo Chemotherapeutic (e.g., Doxorubicin) Chemo->Pgp Efflux Chemo->Nucleus Induces Apoptosis Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibits

Caption: Inhibition of P-glycoprotein by Lathyrane Diterpenoids.

Modulation of Microtubule Dynamics and Paclitaxel Resistance

Paclitaxel resistance can be mediated by the overexpression of specific tubulin isotypes, such as βIII-tubulin, which alters microtubule dynamics. The lathyrane-type diterpenoid EM-E-11-4 has been shown to reverse paclitaxel resistance by inhibiting the expression of βIII-tubulin and enhancing the ability of paclitaxel to promote tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

Paclitaxel_Synergy cluster_pathway Mechanism of Action Paclitaxel Paclitaxel Polymerization Tubulin Polymerization Paclitaxel->Polymerization Promotes Lathyrane Lathyrane Diterpenoid (EM-E-11-4) Tubulin βIII-tubulin Overexpression Lathyrane->Tubulin Inhibits Expression Lathyrane->Polymerization Enhances Tubulin->Polymerization Inhibits Microtubule Stable Microtubules Polymerization->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Overcoming Paclitaxel Resistance with Lathyrane Diterpenoids.

Experimental Workflow for Synergy Evaluation

The systematic evaluation of synergistic effects involves a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies.

Experimental_Workflow General Workflow for Synergy Assessment A 1. Cell Culture (Cancer Cell Lines) B 2. Cytotoxicity Screening (MTT Assay) - Lathyrane Diterpenoid alone - Chemotherapeutic alone A->B C 3. Combination Treatment (Fixed Ratio or Checkerboard) B->C D 4. Synergy Analysis (Combination Index Calculation) C->D E 5. Mechanistic Studies D->E If Synergistic F Apoptosis Assays (Annexin V/PI) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H MDR Reversal Assays (P-gp Efflux) E->H I Protein Expression Analysis (Western Blot) E->I

Caption: Workflow for Evaluating Synergistic Effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the bioactivity of Euphorbia factor L7b with structurally related lathyrane diterpenoids isolated from the genus Euphorbia. The information presented herein is intended to facilitate further research and drug development efforts by offering a comparative overview of their anti-inflammatory and cytotoxic properties, supported by experimental data and detailed methodologies.

Introduction to Lathyrane Diterpenoids

Lathyrane diterpenoids are a class of natural products predominantly found in the Euphorbia genus. These compounds are characterized by a unique tricyclic carbon skeleton and have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects. This guide focuses on this compound and its analogues, providing a comparative analysis of their bioactivities to inform future research directions.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other notable lathyrane diterpenoids.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundAssayCell LineIC50 (µM)
This compound Nitric Oxide (NO) InhibitionRAW 264.723.9
Euphorbia factor L1Nitric Oxide (NO) InhibitionRAW 264.712.7
Euphorbia factor L2Nitric Oxide (NO) InhibitionRAW 264.716.2
Euphorbia factor L3Nitric Oxide (NO) InhibitionRAW 264.715.0
Euphorbia factor L8Nitric Oxide (NO) InhibitionRAW 264.730.3
Euphorbia factor L9Nitric Oxide (NO) InhibitionRAW 264.711.2
Cytotoxic Activity

The cytotoxic effects of lathyrane diterpenoids have been evaluated against various cancer cell lines. While no specific cytotoxicity data for this compound is publicly available, this section presents data for its close structural relatives. The primary methods used for these assessments are the MTT and SRB assays.

CompoundCell LineAssayIC50 (µM)Reference
Euphorbia factor L1A549 (Lung Carcinoma)MTT>40[1]
KB (Nasopharyngeal Carcinoma)SRB>40[1]
KB-VIN (Multidrug-Resistant)SRB>40[1]
Euphorbia factor L2A549 (Lung Carcinoma)MTT36.9 ± 2.4 (at 48h)[2][3]
KB (Nasopharyngeal Carcinoma)SRB>40
KB-VIN (Multidrug-Resistant)SRB7.2
Euphorbia factor L3A549 (Lung Carcinoma)MTT34.04 ± 3.99
KB (Nasopharyngeal Carcinoma)SRB7.9
KB-VIN (Multidrug-Resistant)SRB8.0
Euphorbia factor L8KB (Nasopharyngeal Carcinoma)SRB18.2
KB-VIN (Multidrug-Resistant)SRB19.4
Euphorbia factor L9A549 (Lung Carcinoma)SRB8.4
KB (Nasopharyngeal Carcinoma)SRB5.7
KB-VIN (Multidrug-Resistant)SRB6.3

Signaling Pathways

The bioactivities of lathyrane diterpenoids are mediated through specific signaling pathways. The following diagrams illustrate the key pathways involved in their anti-inflammatory and cytotoxic effects.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to iNOS iNOS (Gene Expression) NFkB_active->iNOS Induces nucleus Nucleus NO Nitric Oxide (NO) iNOS->NO Produces Lathyrane Lathyrane Diterpenoids Lathyrane->IKK Inhibits cytotoxic_pathway Lathyrane Lathyrane Diterpenoids Mitochondrion Mitochondrion Lathyrane->Mitochondrion Bax Bax Mitochondrion->Bax Upregulates Bcl2 Bcl-2 Mitochondrion->Bcl2 Downregulates CytochromeC Cytochrome c Bax->CytochromeC Promotes release Bcl2->CytochromeC Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

No In Vivo Validation Data Currently Available for Euphorbia Factor L7b Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a lack of publicly available in vivo studies validating the anticancer activity of the specific compound Euphorbia factor L7b. While some research indicates its cytotoxic effects in laboratory cell cultures (in vitro), data from animal models (in vivo)—a critical step in drug development—is not present in the reviewed literature. This absence of in vivo experimental data prevents the creation of a direct comparative guide on its performance against other anticancer agents.

However, significant in vivo research has been conducted on a closely related preparation: the ethanolic extract of Euphorbia lathyris (EE), the plant from which this compound is derived. This extract contains a mixture of compounds, including various Euphorbia factors and other bioactive molecules. To provide valuable insights within the requested topic, this guide will focus on the in vivo validation of the anticancer activity of the Euphorbia lathyris ethanolic extract (EE).

In Vivo Validation of Euphorbia lathyris Ethanolic Extract (EE) Anticancer Activity: A Comparative Guide

This guide provides an objective comparison of the in vivo anticancer performance of Euphorbia lathyris ethanolic extract (EE) based on available experimental data.

Data Presentation: Summary of In Vivo Anticancer Activity

The anticancer efficacy of the Euphorbia lathyris ethanolic extract has been evaluated in preclinical models of colon cancer. The following table summarizes the key quantitative data from these studies.

Animal Model Treatment Group Key Outcome Measures Results Reference
Orthotopic Xenograft Murine Colon Cancer ModelControlTumor Size-[1][2]
E. lathyris Ethanolic Extract (EE)Tumor Size ReductionSignificant reduction in tumor size compared to control.[1][2]
ControlHematological Toxicity-[1]
E. lathyris Ethanolic Extract (EE)Hematological Toxicity AssessmentNo signs of hematological toxicity observed.
Azoxymethane (B1215336)/Dextran (B179266) Sulfate (B86663) Sodium (AOM/DSS) Induced Colon Cancer ModelControlNumber and Size of Polyps-
E. lathyris Ethanolic Extract (EE)Reduction in Dysplastic PolypsSignificant decrease in the number and size of dysplastic polyps.
ControlTumor Area Percentage-
E. lathyris Ethanolic Extract (EE)Reduction in Tumor AreaOver 50% reduction in tumor area compared to the control group.
Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.

1. Orthotopic Xenograft Murine Colon Cancer Model

  • Animal Model: Immunocompromised mice.

  • Cell Line: Colon cancer cell lines are used for tumor induction.

  • Tumor Induction: Cancer cells are inoculated subcutaneously. Tumor growth is monitored until a palpable tumor is detected.

  • Treatment:

    • The experimental group receives intraperitoneal injections of the E. lathyris ethanolic extract (EE).

    • The control group receives a vehicle control injection following the same schedule.

  • Dosing and Schedule: Specific dosage and treatment frequency are administered for a defined period (e.g., every 3 days for 19 days).

  • Endpoint Analysis: At the end of the treatment period, mice are sacrificed, and tumors are excised. Tumor size and weight are measured. Histological analysis is performed on the tumor samples to assess for apoptosis and other cellular changes. Blood samples are collected for hematological analysis to assess toxicity.

2. Azoxymethane/Dextran Sulfate Sodium (AOM/DSS) Induced Colon Cancer Model

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: This model chemically induces colitis-associated colon cancer that mimics the progression of human colorectal cancer.

    • Mice are administered a single intraperitoneal injection of azoxymethane (AOM).

    • This is followed by cycles of dextran sulfate sodium (DSS) administered in the drinking water to induce chronic inflammation.

  • Treatment:

    • The treatment group receives the E. lathyris ethanolic extract (EE) via intraperitoneal injection.

    • The control group receives a vehicle control.

  • Dosing and Schedule: Treatment is administered concurrently with the AOM/DSS induction period (e.g., every 3 days for 57 days).

  • Endpoint Analysis: After the study period, mice are sacrificed, and the colons are excised. The number, size, and location of polyps and tumors are recorded. Histological analysis is performed to confirm the presence of dysplastic polyps and adenocarcinomas.

Mandatory Visualization

Experimental Workflow for In Vivo Anticancer Activity Assessment of E. lathyris Ethanolic Extract

cluster_xenograft Orthotopic Xenograft Model cluster_aom_dss AOM/DSS Induced Model Xenograft_Induction Subcutaneous Inoculation of Colon Cancer Cells Xenograft_Treatment Treatment with EE or Vehicle Control Xenograft_Induction->Xenograft_Treatment Xenograft_Analysis Tumor Size Measurement Histological Analysis Hematological Profile Xenograft_Treatment->Xenograft_Analysis End Evaluation of Anticancer Efficacy & Toxicity Xenograft_Analysis->End AOM_DSS_Induction AOM Injection followed by DSS in Drinking Water AOM_DSS_Treatment Concurrent Treatment with EE or Vehicle AOM_DSS_Induction->AOM_DSS_Treatment AOM_DSS_Analysis Polyp/Tumor Count & Size Histological Analysis of Colon AOM_DSS_Treatment->AOM_DSS_Analysis AOM_DSS_Analysis->End Start In Vivo Study Initiation Start->Xenograft_Induction Start->AOM_DSS_Induction

Caption: Workflow of the two primary in vivo models used to validate the anticancer activity of E. lathyris extract.

Signaling Pathway Implicated in E. lathyris Ethanolic Extract-Induced Apoptosis

Based on the finding that the ethanolic extract induced intense apoptosis in tumors mediated by caspase 3, a simplified signaling pathway can be depicted.

EE E. lathyris Ethanolic Extract TumorCell Tumor Cell EE->TumorCell Acts on CaspaseCascade Caspase Cascade Activation TumorCell->CaspaseCascade Induces Caspase3 Caspase 3 Activation CaspaseCascade->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Simplified pathway showing EE inducing apoptosis through caspase 3 activation in tumor cells.

References

Comparative Anti-inflammatory Activity of Euphorbia Factors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various Euphorbia factors, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation and development.

The genus Euphorbia is a rich source of structurally diverse natural products, with diterpenoids being a prominent class of compounds exhibiting significant pharmacological activities.[1][2][3] Among these, numerous factors have been identified and investigated for their anti-inflammatory properties. This guide synthesizes the current understanding of the comparative anti-inflammatory activity of these compounds, focusing on their effects on key inflammatory pathways and mediators.

Data Summary:

The anti-inflammatory activity of various Euphorbia factors has been predominantly evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating higher efficacy. The following table summarizes the reported IC50 values for a selection of Euphorbia diterpenoids.

Compound ClassCompound NameSource OrganismIC50 (µM) for NO InhibitionReference
LathyraneCompound 1 (unnamed)Euphorbia lathyris3.0 ± 1.1[4]
LathyraneVarious analogues (1-3, 7, 9, 11, 13, 14, 16)Euphorbia lathyris2.6 - 26.0[4]
LathyraneEuplarisan A (1)Euphorbia lathyrisNot specified, but showed more remarkable effect than others
LathyraneVarious analogues (1, 2, 4, 13, 16, 18)Euphorbia lathyrisMarkedly inhibited NO production
JatrophaneKanseulones A & B and others (1-8, 11-18)Euphorbia kansui0.7 - 46.5
ent-IsopimaraneCompound 2 (unnamed)Euphorbia hylonoma7.12
ent-IsopimaraneCompound 12 (unnamed)Euphorbia hylonoma12.73
AbietaneJolkinolide BEuphorbia wallichii3.84 ± 0.25
ent-AtisaneCompounds 4, 7, 8 (unnamed)Euphorbia helioscopiaSignificant inhibition
LabdaneCompound 9 (unnamed)Croton sublyratus (related genus)Moderate activity

Experimental Protocols:

The following is a generalized experimental protocol for assessing the anti-inflammatory activity of Euphorbia factors based on the inhibition of nitric oxide production in macrophage cells.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (Euphorbia factors) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent.

2. Induction of Inflammation:

  • Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to induce an inflammatory response in the RAW264.7 cells.

  • Incubation: Cells are incubated with LPS and the test compounds for a further 18-24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: An equal volume of the cell supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

4. Western Blot Analysis:

  • To investigate the mechanism of action, the expression levels of key inflammatory proteins are analyzed by Western blotting.

  • Target Proteins: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-IκBα, NF-κB p65).

  • Procedure: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow:

The anti-inflammatory effects of many Euphorbia factors are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are primary targets.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation p_IkB->IkB Degradation Euphorbia Euphorbia Factors Euphorbia->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and the inhibitory action of Euphorbia factors.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Euphorbia Euphorbia Factors Euphorbia->Keap1 Inactivation ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: The Nrf2 antioxidant response pathway activated by certain Euphorbia factors.

Experimental_Workflow start Start cell_culture RAW264.7 Cell Culture start->cell_culture pretreatment Pre-treatment with Euphorbia Factors cell_culture->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation incubation Incubation (18-24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO Measurement supernatant_collection->griess_assay data_analysis Data Analysis (IC50, etc.) griess_assay->data_analysis western_blot Western Blot for Protein Expression (iNOS, COX-2, p-IκBα, etc.) cell_lysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A general experimental workflow for evaluating the anti-inflammatory activity of Euphorbia factors.

References

A Head-to-Head Comparison of Diterpenoid Cytotoxic Agents: Ingenol Mebutate vs. Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ingenane (B1209409) diterpenoid ingenol (B1671944) mebutate and lathyrane diterpenoids from Euphorbia species, with a special note on the current lack of data for Euphorbia factor L7b.

In the landscape of natural product-derived drug discovery, diterpenoids from the Euphorbia genus have emerged as significant sources of compounds with potent biological activities. Among these, ingenol mebutate, an ingenane diterpenoid from Euphorbia peplus, gained prominence as the active ingredient in a topical treatment for actinic keratosis. On the other hand, lathyrane diterpenoids, such as the "Euphorbia factors" isolated from Euphorbia lathyris, are also known for their cytotoxic and other pharmacological effects. This guide provides a head-to-head comparison of ingenol mebutate with the current state of knowledge on lathyrane diterpenoids, with the important caveat that specific experimental data for this compound is not available in the current scientific literature.

Overview and Chemical Structures

Ingenol mebutate is a well-characterized ingenane ester. The lathyrane diterpenoids, including a series of compounds designated as "Euphorbia factors," possess a distinct three-ring carbon skeleton. While numerous Euphorbia factors have been isolated and studied, specific data on this compound remains elusive.

Mechanism of Action and Signaling Pathways

Ingenol Mebutate:

Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action[1][2][3][4]. Initially, it induces rapid, localized cell death (necrosis) in the treated area. This is followed by an inflammatory response characterized by the infiltration of neutrophils, which helps to eliminate any remaining atypical cells[1].

The primary molecular target of ingenol mebutate is Protein Kinase C (PKC). It is a potent activator of PKC isoforms, particularly PKCδ. Activation of PKCδ triggers a downstream signaling cascade involving the MEK/ERK pathway, which is crucial for its cell death-inducing effects. This activation leads to the disruption of the plasma membrane and mitochondrial function, culminating in necrosis.

Ingenol_Mebutate_Pathway cluster_cell Keratinocyte Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol_Mebutate->PKC_delta Activates MEK MEK PKC_delta->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Death Cell Death (Necrosis) ERK->Cell_Death Inflammation Inflammatory Response (Neutrophil Infiltration) Cell_Death->Inflammation

Figure 1. Simplified signaling pathway of Ingenol Mebutate.

This compound and other Lathyrane Diterpenoids:

Specific information regarding the mechanism of action and signaling pathway for this compound is not available. However, studies on other lathyrane diterpenoids from E. lathyris, such as Euphorbia factors L1, L2, and L3, provide some insights into the potential activities of this class of compounds.

Several lathyrane diterpenoids have been shown to induce apoptosis in cancer cell lines through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the release of cytochrome c. Additionally, some lathyrane diterpenoids exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines, with some evidence suggesting an interaction with the NF-κB signaling pathway. Other studies have pointed to the ability of these compounds to modulate multidrug resistance (MDR) in cancer cells, potentially by interacting with P-glycoprotein.

Experimental Data: A Comparative Overview

Due to the lack of data for this compound, this section presents a summary of the extensive clinical trial data for ingenol mebutate in the treatment of actinic keratosis, alongside a compilation of in vitro cytotoxicity data for various other Euphorbia factors.

Ingenol Mebutate: Clinical Efficacy in Actinic Keratosis

The efficacy of ingenol mebutate gel has been well-documented in several large-scale clinical trials. The data is typically presented as the percentage of patients achieving complete or partial clearance of lesions at a specific time point post-treatment.

Treatment AreaConcentrationDosing RegimenComplete Clearance RatePartial Clearance RateMedian Lesion ReductionReference
Face and Scalp0.015%Once daily for 3 days42.2%63.9%83%
Trunk and Extremities0.05%Once daily for 2 days34.1%49.1%75%
Control (Vehicle Gel)N/ASame as active3.7% - 4.7%7.4% - 6.9%0%

Table 1. Summary of Pooled Phase III Clinical Trial Data for Ingenol Mebutate in the Treatment of Actinic Keratosis (Day 57 Assessment).

Lathyrane Diterpenoids: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various Euphorbia factors against different human cancer cell lines. It is important to note that these are in vitro results and do not directly compare to the clinical efficacy of a topical agent like ingenol mebutate.

CompoundCell LineCell TypeIC50 (µM)Reference
Euphorbia factor L3A549Lung Carcinoma34.04 ± 3.99
Euphorbia factor L28786-0Renal Carcinoma9.43
HepG2Hepatocellular Carcinoma13.22
Euphorbia factor L2bU937Histiocytic Lymphoma0.87

Table 2. In Vitro Cytotoxicity of Selected Lathyrane Diterpenoids from Euphorbia lathyris.

Experimental Protocols

Ingenol Mebutate Clinical Trials (General Protocol)

The clinical efficacy of ingenol mebutate was evaluated in randomized, double-blind, vehicle-controlled studies.

  • Patient Population: Adults with 4-8 clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic actinic keratoses within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.

  • Treatment: Patients self-applied either ingenol mebutate gel (0.015% for face/scalp; 0.05% for trunk/extremities) or a vehicle gel to the treatment area once daily for 2 or 3 consecutive days.

  • Efficacy Assessment: The primary efficacy endpoint was the rate of complete clearance of all actinic keratoses in the treatment area, assessed at day 57. Partial clearance was defined as a 75% or greater reduction in the number of lesions.

  • Safety Assessment: Local skin reactions (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) were assessed at various time points.

Lathyrane Diterpenoid In Vitro Cytotoxicity Assay (General Protocol)

The cytotoxic activity of purified lathyrane diterpenoids is typically assessed using a colorimetric assay such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the purified Euphorbia factor for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: A reagent (e.g., MTT) is added to the wells. Viable cells with active metabolism convert the reagent into a colored product.

  • Data Analysis: The absorbance is measured using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Cytotoxicity_Workflow start Start: Cell Seeding in 96-well plates culture Cell Culture (e.g., 24h for adherence) start->culture treatment Treatment with Lathyrane Diterpenoid (Varying Concentrations) culture->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay Addition of Viability Reagent (e.g., MTT, SRB) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (Calculation of IC50) measurement->analysis end End: Determine Cytotoxicity analysis->end

Figure 2. General workflow for in vitro cytotoxicity testing.

Comparative Discussion and Conclusion

A direct, data-driven comparison between ingenol mebutate and this compound is currently not feasible due to the absence of published research on the latter. However, a broader comparison between the ingenane diterpenoid ingenol mebutate and the class of lathyrane diterpenoids reveals distinct pharmacological profiles.

Ingenol mebutate has a well-defined dual mechanism of action that combines direct cytotoxicity with a robust inflammatory response, mediated through the activation of the PKC signaling pathway. This has been translated into a clinically effective topical treatment for a pre-cancerous skin condition.

The available data on various lathyrane diterpenoids suggest that their primary mode of cytotoxic action is the induction of apoptosis via the mitochondrial pathway, a different mechanism of cell death compared to the necrosis induced by ingenol mebutate. Furthermore, lathyrane diterpenoids have shown potential in other areas, such as anti-inflammatory effects and modulation of multidrug resistance, which have not been the primary focus of ingenol mebutate's development.

References

A Researcher's Guide to the Statistical Validation of Lathyrane Diterpenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of experimental results concerning lathyrane diterpenes, a class of natural compounds with promising anti-cancer properties. While specific experimental data for Euphorbia factor L7b remains to be fully elucidated in publicly accessible literature, this document outlines the essential methodologies and comparative data required for its rigorous scientific validation. We will utilize data from closely related lathyrane diterpenes, Euphorbia factor L1 (EFL1) and Euphorbia factor L3 (EFL3), as illustrative examples. Furthermore, we will compare their cytotoxic profiles with Paclitaxel, a well-established chemotherapeutic agent, to provide a broader context for their potential efficacy.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of lathyrane diterpenes is a critical starting point for their evaluation as potential anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the reported IC50 values for EFL1, EFL3, and Paclitaxel against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Euphorbia factor L3 A549Lung Carcinoma34.04 ± 3.99[1]
MCF-7Breast Adenocarcinoma45.28 ± 2.56[1]
LoVoColon Adenocarcinoma41.67 ± 3.02[1]
Euphorbia factor L1 A549Lung Carcinoma51.34 ± 3.28[1]
Paclitaxel A549Lung Carcinoma~1.35 nM (0.00135 µM)[2]

Experimental Protocols

Rigorous and reproducible experimental design is paramount in the validation of novel compounds. Below are detailed methodologies for key experiments used to characterize the anti-cancer properties of lathyrane diterpenes.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control such as Paclitaxel. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of apoptosis.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3):

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, pro-caspase-3, and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Experimental Workflow for Compound Validation

The following diagram illustrates a typical workflow for the initial screening and validation of a novel anti-cancer compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison cluster_3 Further Validation A Compound Isolation/Synthesis (e.g., this compound) B Cell Line Panel Selection (e.g., A549, MCF-7, LoVo) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V-FITC/PI) C->D G Comparative Analysis (vs. Known Diterpenes & Drugs) C->G E Western Blot Analysis (Bcl-2, Bax, Caspases) D->E F Statistical Analysis (p-value, significance) E->F F->G H In Vivo Studies (Animal Models) G->H

Caption: Experimental workflow for validating anti-cancer compounds.

Signaling Pathway of Lathyrane Diterpene-Induced Apoptosis

Based on studies of related lathyrane diterpenes, the proposed mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_0 Cellular Response to Lathyrane Diterpenes cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A Lathyrane Diterpene (e.g., this compound) B Upregulation of Bax A->B C Downregulation of Bcl-2 A->C D Mitochondrial Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed mitochondrial apoptosis pathway induced by lathyrane diterpenes.

References

Safety Operating Guide

Mitigating Risks: Proper Disposal Procedures for Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific safety and disposal documentation for Euphorbia factor L7b is not publicly available. The following guidelines are based on the safety data sheet for the structurally related compound, Euphorbia factor L1, and general best practices for handling cytotoxic laboratory chemicals. Researchers must consult their institution's environmental health and safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a procedural guide for the safe disposal of this compound, a member of the lathyrane diterpenoid family known for its cytotoxic properties.

I. Immediate Safety and Handling Precautions

Given the cytotoxic nature of many Euphorbia-derived compounds, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated containment area, such as a chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Skin and Body Laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any aerosols or dust.
II. Step-by-Step Disposal Procedures for this compound

The following procedures are designed to minimize exposure and ensure the safe disposal of this compound waste.

  • Segregation of Waste:

    • All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

      • Unused or expired pure compound.

      • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

      • Solvent waste containing dissolved this compound.

      • Contaminated glassware.

  • Containment of Solid Waste:

    • Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • The container should be made of a material compatible with the chemicals used (e.g., polyethylene).

    • Label the container with "Hazardous Waste," the name of the chemical ("this compound waste"), and the date.

  • Containment of Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not overfill the container; leave adequate headspace for expansion.

    • Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), their approximate concentrations, and the date.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by washing with soap and water.

    • The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

  • Storage Pending Disposal:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste contents.

Experimental Protocols and Visualizations

While specific experimental protocols for the disposal of this compound are not available, the following workflow diagram illustrates the general decision-making and operational process for handling and disposing of laboratory chemical waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Containment cluster_final Final Disposal Steps start Start: Experiment using This compound ppe Wear Appropriate PPE (Table 1) start->ppe handling Handle in a Chemical Fume Hood ppe->handling waste_generated Waste Generated handling->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No storage Store in Secondary Containment Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

Signaling Pathways of Related Compounds

Many lathyrane diterpenoids, the chemical class to which Euphorbia factors belong, have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. Understanding this mechanism of action highlights the biological activity of these compounds and reinforces the need for cautious handling.

G EFL Euphorbia Factor (e.g., L1, L2, L3) Mito Mitochondria EFL->Mito Induces stress on CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by some Euphorbia factors.[1]

References

Essential Safety and Operational Protocols for Handling Euphorbia Factor L7b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes recommended PPE levels based on the nature of the handling procedure. It is crucial to note that these are general recommendations, and a site-specific risk assessment should be conducted before commencing any work.

Procedure Required PPE Specifications
Low-Risk Activities - Lab coat- Safety glasses with side shields- Nitrile glovesStandard laboratory coat. ANSI Z87.1 compliant eyewear. Disposable nitrile gloves; inspect for tears before use and change frequently.
(e.g., handling sealed containers, preparing dilute solutions in a fume hood)
Medium-Risk Activities - Chemical-resistant lab coat or gown- Chemical splash goggles- Double-gloving (e.g., nitrile inner, neoprene outer)- Face shieldGown should be long-sleeved with knit cuffs. Goggles must provide a complete seal around the eyes. Face shield to be worn over goggles.
(e.g., weighing powder, preparing stock solutions, sonication)
High-Risk Activities - Disposable, solid-front chemical protective suit- Full-face respirator with appropriate cartridges- Double-gloving (e.g., nitrile inner, neoprene outer)- Chemical-resistant boots/shoe coversSuit should be rated for chemical protection. Respirator cartridges should be selected based on the solvent used.
(e.g., handling large quantities, potential for aerosolization, cleaning spills)
Experimental Protocols

Adherence to strict protocols is essential for the safe handling of Euphorbia factor L7b.

2.1. Preparation of Stock Solutions

  • Work Area Preparation : All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood. The work surface should be covered with absorbent, plastic-backed paper.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above for medium- to high-risk activities.

  • Weighing : Use a balance within the fume hood or a containment enclosure. If a balance is not available in the hood, weigh the compound in a sealed container and open it only within the fume hood.

  • Solubilization : Add the solvent to the sealed container of the compound slowly to avoid splashing. A recommended solvent is DMSO.[6]

  • Storage : Store stock solutions in clearly labeled, tightly sealed containers at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7] Protect from light.[2]

  • Decontamination : Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of all contaminated disposables as hazardous waste.

2.2. Spill Management

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Assess : From a safe distance, assess the extent of the spill and the materials involved. If the spill is large or involves highly volatile solvents, contact the institutional safety office.

  • PPE : Don the appropriate PPE for high-risk activities, including a full-face respirator.

  • Containment : For liquid spills, use a chemical spill kit to absorb the material. For solid spills, gently cover with absorbent paper to avoid raising dust.

  • Neutralization/Decontamination : There is no specific neutralizing agent for this compound. Carefully clean the area with a solvent known to solubilize the compound, followed by a thorough wash with soap and water.

  • Disposal : All materials used for spill cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps : Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Decontamination of Glassware : Reusable glassware should be decontaminated by soaking in a suitable solvent to dissolve the compound, followed by a triple rinse with the solvent, and then a final wash with soap and water. The solvent rinsate must be collected as hazardous liquid waste.

Visualizations

Handling Workflow for this compound

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Select & Don PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Surfaces f->g Experiment Complete spill Spill Occurs f->spill h Segregate Waste g->h i Dispose of Hazardous Waste h->i j Remove PPE i->j End of Process spill->g Follow Spill Protocol G Figure 2: PPE Selection Decision Tree cluster_risk Risk Level cluster_ppe Required PPE start Assess Task Risk low Low Risk? (e.g., handling sealed vials) start->low medium Medium Risk? (e.g., weighing powder) low->medium No ppe_low Lab Coat Safety Glasses Nitrile Gloves low->ppe_low Yes high High Risk? (e.g., spill cleanup) medium->high No ppe_medium Chemical Gown Splash Goggles Double Gloves Face Shield medium->ppe_medium Yes ppe_high Chemical Suit Full-Face Respirator Double Gloves Boot Covers high->ppe_high Yes end Consult Safety Officer high->end No (Re-evaluate Task)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.